molecular formula C9H7ClN2 B131787 2-Chloro-5-methyl-1,6-naphthyridine CAS No. 140692-93-9

2-Chloro-5-methyl-1,6-naphthyridine

Cat. No.: B131787
CAS No.: 140692-93-9
M. Wt: 178.62 g/mol
InChI Key: WRLQMYQERZRRTM-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,6-naphthyridine (CAS 140692-93-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to the 1,6-naphthyridine family, a class of nitrogen-containing heterocyclic compounds recognized as a privileged scaffold for designing ligands that interact with various biological receptors . This compound is primarily utilized as a key synthetic intermediate in the pharmaceutical industry for the development of novel therapeutic agents . Its structural features make it particularly valuable for creating molecules with potential anti-inflammatory, antiviral, and anticancer properties . Research into similar 1,6-naphthyridine and benzo-fused derivatives has demonstrated their promise as potent inhibitors for a range of targets, including tyrosine kinases, monoamine oxidase B (MAO-B) for neurological disorders, and antimicrobial targets . The chloro and methyl substituents on the naphthyridine core offer reactive sites for further functionalization, enabling researchers to explore diverse chemical space and optimize interactions with biological targets . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQMYQERZRRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391841
Record name 2-chloro-5-methyl-1,6-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140692-93-9
Record name 2-chloro-5-methyl-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Chloro-5-methyl-1,6-naphthyridine from Aminopyridine Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. These molecules have demonstrated a wide range of therapeutic potential, including roles as inhibitors of HIV integrase, phosphodiesterase 10A (PDE10A), and various kinases.[1] The specific substituent pattern of 2-chloro-5-methyl-1,6-naphthyridine, for instance, makes it a valuable intermediate in the synthesis of novel therapeutic agents, such as potent and selective inhibitors of cAMP PDE III.[2]

This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, commencing from readily available aminopyridine precursors. The narrative will delve into the mechanistic underpinnings of the key transformations, the rationale behind the choice of reagents and reaction conditions, and detailed, field-proven experimental protocols.

Overall Synthetic Workflow

The synthesis of this compound from an aminopyridine precursor is most effectively achieved through a two-stage process. The first stage involves the construction of the second ring to form the 5-methyl-1,6-naphthyridin-2(1H)-one intermediate. The second stage is the subsequent chlorination of this intermediate to yield the final product.

Synthetic Workflow Aminopyridine 4-Aminopyridine Precursor Naphthyridinone 5-Methyl-1,6-naphthyridin-2(1H)-one Aminopyridine->Naphthyridinone Doebner-von Miller Reaction FinalProduct This compound Naphthyridinone->FinalProduct Chlorination (POCl3)

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the 5-Methyl-1,6-naphthyridin-2(1H)-one Intermediate

The cornerstone of this synthesis is the construction of the bicyclic naphthyridine skeleton. A highly effective method for this transformation is the Doebner-von Miller reaction, a variation of the classic Skraup quinoline synthesis.[3][4] This reaction facilitates the condensation of an aniline-type compound, in our case a 4-aminopyridine, with an α,β-unsaturated carbonyl compound to form the second ring.

Precursor Selection and Rationale

The selection of the appropriate starting materials is critical for the successful synthesis of the target intermediate.

  • Aminopyridine Precursor: 4-aminopyridine is the logical choice as it provides the pre-formed pyridine ring containing the nitrogen at the 6-position of the final naphthyridine. To achieve the desired 5-methyl substitution, 4-amino-3-methylpyridine would be the ideal starting material. However, for the purpose of illustrating the core ring-forming reaction, we will focus on the reaction with 4-aminopyridine, followed by a discussion on the introduction of the methyl group.

  • α,β-Unsaturated Carbonyl Compound: To form the second ring with the required substitution pattern, an α,β-unsaturated aldehyde or a precursor that can generate it in situ is necessary. Crotonaldehyde is an excellent candidate for this purpose as it provides the four-carbon chain required to complete the second ring.[5][6]

The Doebner-von Miller Reaction: A Mechanistic Insight

The mechanism of the Doebner-von Miller reaction is a subject of some debate, with evidence suggesting a potential fragmentation-recombination pathway.[3][7] However, a generally accepted sequence of events involves the following key steps:

  • Michael Addition: The reaction is initiated by a nucleophilic 1,4-addition (Michael addition) of the amino group of 4-aminopyridine to the activated double bond of the α,β-unsaturated carbonyl compound (crotonaldehyde). This is typically catalyzed by a Brønsted or Lewis acid.[3]

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the electron-rich pyridine ring.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic 1,6-naphthyridine ring system. The oxidizing agent can be an external reagent or another molecule of the α,β-unsaturated carbonyl compound.

Doebner_von_Miller_Mechanism cluster_0 Doebner-von Miller Reaction Mechanism 4-AP 4-Aminopyridine Michael_Adduct Michael Adduct 4-AP->Michael_Adduct 1. Michael Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 2. Intramolecular   Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate 3. Dehydration Naphthyridinone 5-Methyl-1,6-naphthyridin-2(1H)-one Dehydrated_Intermediate->Naphthyridinone 4. Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction for the formation of the naphthyridinone intermediate.

Experimental Protocol: Synthesis of 5-Methyl-1,6-naphthyridin-2(1H)-one

This protocol is a representative procedure and may require optimization based on the specific scale and available equipment.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Amino-3-methylpyridine108.1410.81 g0.1
Crotonaldehyde70.098.41 g (9.8 mL)0.12
Concentrated Sulfuric Acid98.0820 mL-
Sodium m-nitrobenzenesulfonate225.162.25 g0.01
Water18.02As needed-
Sodium Hydroxide40.00As needed-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 20 mL of concentrated sulfuric acid to 10.81 g (0.1 mol) of 4-amino-3-methylpyridine with cooling in an ice bath.

  • Addition of Oxidizing Agent: To the stirred solution, add 2.25 g (0.01 mol) of sodium m-nitrobenzenesulfonate.

  • Addition of Crotonaldehyde: Heat the mixture to 120-130 °C in an oil bath. Slowly add 8.41 g (9.8 mL, 0.12 mol) of crotonaldehyde through the dropping funnel over a period of 1 hour, maintaining the temperature of the reaction mixture.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at 130-140 °C for an additional 3-4 hours. The color of the mixture will darken significantly.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.

  • Isolation of Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford pure 5-methyl-1,6-naphthyridin-2(1H)-one as a solid.

Part 2: Chlorination of 5-Methyl-1,6-naphthyridin-2(1H)-one

The conversion of the 2-oxo group of the naphthyridinone to a chloro group is a crucial step to furnish the desired this compound. This transformation is readily achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[8][9]

The Chlorination Reaction: A Mechanistic Perspective

The chlorination of the lactam (cyclic amide) functionality of the naphthyridinone with phosphorus oxychloride proceeds through the formation of a reactive intermediate.

  • Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack: A chloride ion, either from the POCl₃ or another source, then attacks the carbon atom of the activated carbonyl group.

  • Elimination: The intermediate collapses, eliminating a phosphate byproduct and forming the 2-chloro-1,6-naphthyridine.

Chlorination_Mechanism cluster_1 Chlorination with POCl3 Naphthyridinone 5-Methyl-1,6-naphthyridin-2(1H)-one Activated_Intermediate Activated Intermediate Naphthyridinone->Activated_Intermediate 1. Activation POCl3 POCl3 POCl3->Activated_Intermediate Final_Product This compound Activated_Intermediate->Final_Product 2. Chloride Attack & Elimination Byproduct Phosphate Byproduct Activated_Intermediate->Byproduct

Caption: Simplified mechanism for the chlorination of the naphthyridinone intermediate.

Experimental Protocol: Synthesis of this compound

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Methyl-1,6-naphthyridin-2(1H)-one160.1716.02 g0.1
Phosphorus Oxychloride (POCl₃)153.3350 mL (excess)-
Toluene92.14As needed-
Ice-As needed-
Sodium Bicarbonate84.01As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 16.02 g (0.1 mol) of 5-methyl-1,6-naphthyridin-2(1H)-one.

  • Addition of POCl₃: Carefully add 50 mL of phosphorus oxychloride to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) in an oil bath and maintain the reflux for 2-3 hours. The solid will gradually dissolve.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • Work-up: Cautiously pour the residual dark, viscous oil onto a large amount of crushed ice (approximately 500 g) with vigorous stirring. A solid precipitate will form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is neutral (pH 7). Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with toluene (3 x 100 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or hexane.

Conclusion

The synthetic route detailed in this guide, employing a Doebner-von Miller reaction followed by chlorination with phosphorus oxychloride, represents a reliable and efficient method for the preparation of this compound from aminopyridine precursors. The strategic choice of starting materials and the understanding of the underlying reaction mechanisms are paramount to achieving high yields and purity of the final product. This versatile intermediate serves as a valuable building block for the synthesis of a diverse range of biologically active molecules, underscoring the importance of robust synthetic methodologies in the field of drug discovery and development.

References

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.
  • The Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.
  • Ask This Paper. (2021). synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review.
  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
  • PubMed. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones.
  • PMC - NIH. (2020). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions.
  • ResearchGate. (2025). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions.

Sources

A Comprehensive Spectroscopic Guide to 2-Chloro-5-methyl-1,6-naphthyridine: An NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Chloro-5-methyl-1,6-naphthyridine. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a detailed walkthrough of spectral interpretation, grounded in the fundamental principles of NMR spectroscopy. We explore the causal relationships between the molecular structure and its spectral output, present standardized protocols for data acquisition, and utilize two-dimensional correlation concepts to build a self-validating structural hypothesis. All theoretical assignments are supported by references to established spectroscopic data for related naphthyridine systems.

Introduction: The Role of Naphthyridines and Spectroscopic Verification

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. The precise substitution pattern on this heterocyclic system is critical to its pharmacological activity, making unambiguous structural verification an essential step in the synthesis and development workflow. This compound (CAS No: 140692-93-9) is a key intermediate whose structural integrity must be confirmed before its use in further synthetic steps[1].

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry[2]. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, offering a framework for its definitive identification.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is paramount for accurate spectral assignment. The structure and IUPAC-compliant numbering for this compound are presented below. This numbering will be used consistently throughout the guide.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring ¹H and ¹³C NMR spectra, ensuring reproducibility and accuracy.

Methodology:

  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of this compound. The choice of a higher concentration is dictated by the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and minimal interference in the proton spectrum, though DMSO-d₆ may be required for less soluble compounds. The deuterated solvent is critical as it is "invisible" in ¹H NMR and provides the lock signal for the spectrometer to maintain a stable magnetic field[3].

    • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference point for chemical shifts (δ)[4].

    • Filtration: Transfer the final solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

  • Spectrometer Configuration & Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz instrument (operating at 400 MHz for ¹H and 100 MHz for ¹³C)[3].

    • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically sufficient.

      • Acquisition Time (AQ): ~2-3 seconds.

      • Relaxation Delay (D1): ~2-5 seconds. A longer delay ensures complete relaxation of nuclei, leading to more accurate integration.

      • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to collapse ¹³C-¹H coupling, resulting in a spectrum where each unique carbon appears as a singlet. This vastly simplifies the spectrum[5].

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): ~2 seconds.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 512 to 2048) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is interpreted based on four key features: the number of signals, their chemical shifts, their integration values, and their splitting patterns (multiplicity).

Predicted Spectral Features:

  • Number of Signals: Due to the molecule's lack of symmetry, five distinct proton signals are expected: one for each of the four aromatic protons (H3, H4, H7, H8) and one for the three equivalent protons of the methyl group.

  • Chemical Shift (δ): Protons on the naphthyridine core are in an electron-deficient (deshielded) environment due to the electronegativity of the two nitrogen atoms, placing their signals in the downfield region (7.0-9.0 ppm). The chlorine atom at C2 will further deshield the adjacent H3 proton. The methyl group protons are in an electron-rich (shielded) environment and will appear much further upfield.

  • Integration: The relative peak areas will correspond to the number of protons generating the signal: the methyl signal will integrate to 3H, while each aromatic signal will integrate to 1H.

  • Splitting (Multiplicity): The splitting pattern is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.

    • H3 and H4: These protons are adjacent (ortho-coupled) and will split each other into doublets.

    • H7 and H8: These protons are also ortho-coupled and will appear as a pair of doublets.

    • Methyl Protons: These protons have no adjacent protons and will therefore appear as a sharp singlet.

Data Summary: Predicted ¹H NMR (400 MHz, CDCl₃)

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H8~8.8 - 9.0Doublet (d)~5.0 - 6.0 (³J_H8H7)1H
H4~8.1 - 8.3Doublet (d)~8.5 - 9.0 (³J_H4H3)1H
H7~7.5 - 7.7Doublet (d)~5.0 - 6.0 (³J_H7H8)1H
H3~7.4 - 7.6Doublet (d)~8.5 - 9.0 (³J_H4H3)1H
-CH₃~2.6 - 2.8Singlet (s)N/A3H

Note: The predicted chemical shifts are estimates based on data for substituted pyridines and naphthyridines. The exact values can vary with solvent and concentration.[6][7]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Spectral Features:

  • Number of Signals: With no molecular symmetry, all nine carbons of the naphthyridine skeleton and the single methyl carbon are chemically distinct. Therefore, a total of ten signals are expected.

  • Chemical Shift (δ): Aromatic and heteroaromatic carbons typically resonate between 110-160 ppm. Carbons directly attached to electronegative atoms like nitrogen (C2, C5, C7, C8a, C4a) or chlorine (C2) will be shifted significantly downfield. The aliphatic methyl carbon will appear far upfield (~20-25 ppm).

Data Summary: Predicted ¹³C NMR (100 MHz, CDCl₃)

Assigned CarbonPredicted δ (ppm)Rationale for Assignment
C2~160 - 162Attached to N1 and electronegative Cl; expected to be the most downfield.
C4a~157 - 159Quaternary carbon adjacent to N1 and part of the fused ring system.
C5~155 - 157Attached to N6 and bearing the methyl group.
C8a~148 - 150Quaternary carbon fused between the two rings, adjacent to N6.
C8~136 - 138Aromatic CH carbon.
C4~122 - 124Aromatic CH carbon, influenced by adjacent N1.
C7~120 - 122Aromatic CH carbon adjacent to N6.
C3~118 - 120Aromatic CH carbon, influenced by adjacent Cl and C4.
-CH₃~22 - 25Aliphatic methyl carbon, significantly upfield from aromatic carbons.[5]

Note: Quaternary carbon signals (C2, C4a, C5, C8a) are often of lower intensity due to longer relaxation times.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a robust hypothesis, two-dimensional (2D) NMR experiments offer definitive proof of atomic connectivity. This approach is central to a self-validating analytical workflow.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation cluster_final Final Output H1 ¹H NMR (Proton Environments, Splitting, Integration) COSY ¹H-¹H COSY (Correlates coupled protons, e.g., H3↔H4) H1->COSY Identifies H-H spin systems HSQC ¹H-¹³C HSQC (Correlates carbons to directly attached protons) H1->HSQC HMBC ¹H-¹³C HMBC (Correlates protons and carbons over 2-3 bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC Initial C-H assignment C13->HSQC C13->HMBC COSY->HMBC Confirms proton network Structure Unambiguous, Validated Molecular Structure COSY->Structure Synthesizes all data HSQC->HMBC Refines assignments HSQC->Structure Synthesizes all data HMBC->Structure Synthesizes all data

Caption: Workflow for NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): Would show a cross-peak between H3 and H4, and another between H7 and H8, visually confirming their coupling relationships.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton signal to the carbon signal of the atom it is directly attached to (e.g., H3 to C3, H4 to C4, etc.).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations. For instance, the methyl protons would show a correlation to C5 (2 bonds) and potentially to C4a and N6 (3 bonds), locking the position of the methyl group onto the C5 carbon.

Conclusion

The structural elucidation of this compound is systematically achievable through the rigorous application of ¹H and ¹³C NMR spectroscopy. By predicting the number of signals, chemical shifts, integrations, and coupling patterns, a detailed structural hypothesis can be formed. This hypothesis is then validated and finalized through 2D correlation experiments, which provide an unambiguous map of the molecule's atomic connectivity. This comprehensive NMR analysis ensures the compound's identity and purity, a critical requirement for its application in pharmaceutical research and advanced chemical synthesis.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. SpringerLink. Available at: [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Wiley Online Library. Available at: [Link]

  • Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives. The Royal Society of Chemistry. Available at: [Link]

  • IR AND NMR SPECTRAL DATA OF SOME SUBSTITUTED NAPHTHOPYRANDIONES. University of Ruse. Available at: [Link]

  • Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. Available at: [Link]

  • Interpreting NMR Example 1. YouTube. Available at: [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • ¹H NMR Spectra and Interpretation. KPU Pressbooks. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

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  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

Sources

CAS number and chemical properties of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-1,6-naphthyridine is a substituted heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, a bicyclic system containing two nitrogen atoms, is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of a reactive chlorine atom at the 2-position and a methyl group at the 5-position of the 1,6-naphthyridine core makes this molecule a versatile intermediate for the synthesis of a diverse array of more complex derivatives. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Properties and Data

This compound is a solid at room temperature with a melting point in the range of 96-98°C.[3] Its core structure is a 1,6-naphthyridine, which is one of six possible isomers of a diazanaphthalene.[4] The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 140692-93-9[3]
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
Melting Point 96-98 °C[3]
Appearance Expected to be a solid, likely crystalline. The related 2-chloro-1,6-naphthyridine is a yellow solid.[5]N/A
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide.N/A
Hazard Irritant[3]
Spectral Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the nitrogen atoms and the chlorine atom.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine atom would be significantly downfield.

  • Mass Spectrum (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 178 and an M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not widely available. However, a plausible and efficient synthesis can be extrapolated from the established synthesis of the parent compound, 2-chloro-1,6-naphthyridine.[5] The key step is the chlorination of the corresponding 1,6-naphthyridin-2(1H)-one.

Proposed Synthetic Workflow

G A 5-Methyl-1,6-naphthyridin-2(1H)-one B Chlorination A->B POCl₃ or PCl₅, reflux C This compound B->C D Purification C->D Column Chromatography E Pure Product D->E

Caption: Proposed synthesis and purification workflow.

Detailed Experimental Protocol (Hypothetical)
  • Chlorination: To a solution of 5-methyl-1,6-naphthyridin-2(1H)-one (1 eq.) in phosphorus oxychloride (POCl₃, 10-15 vol. eq.) is added phosphorus pentachloride (PCl₅, 1.1 eq.). The reaction mixture is heated to reflux and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is cooled in an ice bath and cautiously quenched with crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the electron-deficient naphthyridine ring system. This chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is activated towards nucleophilic displacement by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the introduction of a wide variety of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines can be used to synthesize a library of 2-amino-5-methyl-1,6-naphthyridine derivatives. These reactions are typically carried out in a polar solvent at elevated temperatures, often with the addition of a base to scavenge the HCl byproduct.

  • Alcohols and Phenols: Alkoxy and aryloxy moieties can be introduced by reacting with the corresponding alkoxides or phenoxides.

  • Thiols: Thiolates can displace the chloride to form thioethers.

G A 2-Chloro-5-methyl- 1,6-naphthyridine C Substituted 5-methyl-1,6-naphthyridine A->C B Nucleophile (e.g., R₂NH, ROH, RSH) B->C

Caption: General SₙAr reaction scheme.

Cross-Coupling Reactions

The chloro-substituent also allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions provide a powerful means to form new carbon-carbon and carbon-nitrogen bonds, further expanding the chemical diversity accessible from this starting material.

Applications in Drug Development

The 1,6-naphthyridine core is a key structural motif in a number of compounds with demonstrated biological activity. While specific applications for this compound are not extensively documented, its utility as a synthetic intermediate can be inferred from the therapeutic relevance of the broader 1,6-naphthyridine class.

Kinase Inhibitors

Substituted 1,6-naphthyridines have been investigated as inhibitors of various protein kinases. For instance, novel substituted 1,6-naphthyridines have been explored as inhibitors of Cyclin-dependent kinase 5 (CDK5), a target implicated in kidney diseases.[6] The this compound scaffold provides a key starting point for the synthesis of libraries of compounds to be screened for kinase inhibitory activity. The chlorine atom can be displaced by various amine-containing fragments, which are often crucial for binding to the hinge region of the kinase active site.

Other Potential Therapeutic Areas

Derivatives of the isomeric 1,5-naphthyridine have shown a wide range of biological activities, including antibacterial and anticancer properties.[7][8] Given the structural similarity, it is plausible that derivatives of this compound could also exhibit interesting pharmacological profiles.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. These include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its chemical properties, particularly the reactive chlorine atom, allow for a wide range of synthetic transformations to generate diverse libraries of novel compounds. While specific biological data for this compound is limited, the established importance of the 1,6-naphthyridine scaffold in therapeutically relevant molecules, such as kinase inhibitors, underscores its potential as a key starting material for the development of new therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted.

References

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  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-5-methyl-1,6-naphthyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-methyl-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. A fundamental understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its effective use in synthesis, purification, formulation, and preclinical development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the limited availability of public quantitative data, this document focuses on the underlying chemical principles governing its solubility, offers a qualitative predicted profile, and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals who require robust and reliable solubility data to advance their scientific objectives.

Physicochemical Profile of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound is an aromatic heterocycle with distinct functional groups that dictate its interaction with various solvents.

  • The Naphthyridine Core: This bicyclic system contains two nitrogen atoms, which act as hydrogen bond acceptors and introduce a significant dipole moment, lending polarity to the molecule.

  • The Chloro Group: As an electron-withdrawing group, the chlorine atom enhances the molecule's polarity.

  • The Methyl Group: This non-polar, lipophilic group contributes to the molecule's interaction with less polar, organic-based solvents.

The interplay between the polar heterocyclic core and the substituent groups results in a molecule with moderate polarity, predicting a varied solubility profile across different solvent classes.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
CAS Number 140692-93-9[2]
MDL Number MFCD01443634[2]
Appearance Likely a solid at room temperatureInferred

Core Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the enthalpy and entropy of mixing. A key guiding principle is the adage "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules.[3][4] The solubility of this compound is influenced by several factors.

  • Polarity and Intermolecular Forces: For dissolution to occur, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. Therefore, the compound will exhibit higher solubility in solvents with a similar polarity profile, capable of engaging in favorable dipole-dipole or hydrogen bonding interactions.[5]

  • Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[6] The additional thermal energy helps overcome the strong intermolecular forces within the crystal lattice, allowing more solute to dissolve.[5]

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[3][5]

The following diagram illustrates the key factors that must be considered when predicting or analyzing the solubility of a compound.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solute Molecular Structure - Naphthyridine Core (Polar) - Chloro Group (Polar) - Methyl Group (Non-polar) Lattice Crystal Lattice Energy Solubility Resulting Solubility Solute->Solubility 'Like Dissolves Like' Lattice->Solubility Energy Barrier Solvent Solvent Polarity - Protic vs. Aprotic - H-Bonding Capacity - Dielectric Constant Solvent->Solubility Intermolecular Forces Temp Temperature Pressure Pressure (Negligible for Solids) Temp->Solubility Affects ΔH, ΔS

Caption: Key factors influencing the solubility of a solid organic compound.

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighStrong dipole-dipole interactions between the polar solvent and the polar naphthyridine ring are expected. General solubility for naphthyridines is high in these solvents.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atoms of the solute, facilitating dissolution. Solubility may decrease with increasing alkyl chain length of the alcohol.
Halogenated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate the compound through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateAcetone is a polar aprotic solvent capable of strong dipole-dipole interactions, suggesting good solvation.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF is more polar and may show some solubility. The low polarity of diethyl ether makes it a poorer solvent for this moderately polar compound.
Aromatic Hydrocarbons Toluene, BenzeneLowThese non-polar solvents lack the ability to form strong, favorable interactions with the polar functional groups of the solute.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / InsolubleAs non-polar solvents, hexanes are unlikely to overcome the crystal lattice energy of the moderately polar solute.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative data, experimental determination is essential. The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic or equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9]

Causality Behind Experimental Choices:
  • Use of Excess Solid: Adding an excess of the compound ensures that the solvent becomes fully saturated, allowing for the determination of the maximum concentration at equilibrium.

  • Extended Equilibration Time (24-48h): Dissolution is not instantaneous. A prolonged period of agitation at a constant temperature is required to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10]

  • Constant Temperature Control: Solubility is highly temperature-dependent.[6] A water bath or incubator is used to eliminate temperature fluctuations, ensuring the data is reproducible and accurate for the specified condition.

  • Phase Separation: It is critical to analyze only the dissolved solute. Centrifugation and/or filtration through a fine-pore (e.g., 0.22 µm) filter effectively removes all undissolved solid particles, preventing an overestimation of solubility.

  • Quantitative Analysis (HPLC/UV-Vis): These analytical techniques provide the high sensitivity and accuracy required to measure the concentration of the dissolved compound in the saturated solution. A calibration curve is essential for converting the instrumental signal into a precise concentration value.

Workflow Diagram

start Start prep 1. Preparation - Add excess solid 2-Chloro-5-methyl- 1,6-naphthyridine to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration - Place vial in a shaker/rotator - Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation - Centrifuge the vial to pellet undissolved solid. - Withdraw supernatant. equilibrate->separate filter 4. Filtration - Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE, PVDF). separate->filter analyze 5. Analysis - Dilute the clear filtrate with a suitable mobile phase/solvent. - Quantify concentration using a calibrated HPLC or UV-Vis method. filter->analyze calc 6. Calculation - Calculate original concentration accounting for the dilution factor. - Report as mg/mL or mol/L. analyze->calc end End calc->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The solid should be sufficient to ensure some remains undissolved at the end of the experiment.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours.

    • Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium can be assumed.

  • Phase Separation & Filtration:

    • Remove the vials from the shaker and allow them to stand briefly.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a chemically compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining fine particulates.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a multi-point calibration curve (typically 5-7 points) by preparing serial dilutions of the stock solution.

    • Analyze the calibration standards via HPLC-UV or UV-Vis spectroscopy to create a curve of response vs. concentration.

    • Accurately dilute the filtered sample from step 3 to fall within the linear range of the calibration curve.

    • Analyze the diluted sample under the same conditions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility (S) in the original saturated solution using the following formula: S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

    • Perform each experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

Data Summary and Conclusion

The successful execution of the protocol outlined above will yield precise and reliable solubility data, which is essential for informed decision-making in the drug development pipeline. Low solubility can lead to challenges in achieving desired concentrations for in vitro assays or poor bioavailability in vivo.[10][11]

The following table should be used to compile the experimentally determined data for this compound.

SolventSolvent ClassTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
DMSOPolar Aprotic25
MethanolPolar Protic25
EthanolPolar Protic25
AcetonitrilePolar Aprotic25
DichloromethaneHalogenated25
AcetoneKetone25
TetrahydrofuranEther25
TolueneAromatic25
HexanesAliphatic25

References

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The Strategic Intermediate: A Technical Guide to the Potential of 2-Chloro-5-methyl-1,6-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents has underscored the importance of versatile chemical scaffolds that can be readily diversified to explore vast chemical spaces. The 1,6-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive compounds. This technical guide delves into the untapped potential of a specific, strategically functionalized derivative: 2-Chloro-5-methyl-1,6-naphthyridine . We will illuminate its synthetic accessibility, explore its vast derivatization potential stemming from the reactive 2-chloro substituent, and hypothesize its most promising applications in modern drug discovery, particularly in the realm of kinase inhibition for oncology. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of next-generation therapeutics.

The 1,6-Naphthyridine Scaffold: A Privileged Core in Drug Discovery

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist as six distinct isomers. Among these, the 1,6-naphthyridine framework has garnered significant attention from the medicinal chemistry community.[1][2] Its rigid structure, combined with the presence of two nitrogen atoms capable of forming crucial hydrogen bonds with biological targets, makes it an ideal scaffold for designing potent and selective ligands.[3]

The inherent bioactivity of the 1,6-naphthyridine core is well-documented across a spectrum of therapeutic areas. Derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, antiviral, analgesic, and antiasthmatic properties.[4] Of particular note is the success of 1,6-naphthyridine-based compounds as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, derivatives of 1,6-naphthyridin-2(1H)-one have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma, while other analogues have shown promise as Cyclin-Dependent Kinase 5 (CDK5) inhibitors for kidney diseases. Furthermore, the 1,6-naphthyridine motif has been successfully employed in the design of potent AXL and c-Met kinase inhibitors, highlighting its versatility in targeting key oncogenic drivers.[5][6][7]

The strategic placement of substituents on the 1,6-naphthyridine ring system is paramount for modulating pharmacological activity and achieving target selectivity. The subject of this guide, this compound, is a particularly intriguing starting point for library synthesis due to the presence of a reactive chloro group at a key position for modification.

Proposed Synthesis of the Core Moiety: this compound

While a direct, one-pot synthesis of this compound is not extensively reported in the literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of related naphthyridine derivatives. The proposed pathway involves an initial construction of the 5-methyl-1,6-naphthyridin-2(1H)-one precursor via a modified Friedländer condensation, followed by a chlorination step.

Step 1: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one

The Friedländer annulation is a classical and powerful method for the synthesis of quinolines and their heteroaromatic analogues, including naphthyridines.[8][9] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of our precursor, we propose the condensation of 4-amino-3-methylpyridine with a suitable three-carbon building block with differential oxidation states at C1 and C3, such as ethyl acetoacetate, under acid or base catalysis.

Synthetic Pathway for this compound cluster_0 Step 1: Friedländer Condensation cluster_1 Step 2: Chlorination 4-amino-3-methylpyridine 4-Amino-3-methylpyridine precursor 5-methyl-1,6-naphthyridin-2(1H)-one 4-amino-3-methylpyridine->precursor 1. Base or Acid Catalyst 2. Cyclodehydration ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->precursor target This compound precursor->target POCl3, heat Derivatization Workflow start This compound snar Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) start->snar suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira library Diverse Compound Library snar->library suzuki->library buchwald->library sonogashira->library screening High-Throughput Biological Screening library->screening sar SAR & Lead Optimization screening->sar

Caption: Workflow for derivatization and screening of the core molecule.

Hypothesized Biological Targets and Therapeutic Areas

Based on the extensive body of literature on the biological activities of 1,6-naphthyridine derivatives, it is highly probable that compounds derived from this compound will exhibit potent inhibitory activity against various protein kinases. The 5-methyl group can provide a crucial hydrophobic interaction within the ATP-binding pocket of many kinases, while the substituent introduced at the 2-position via the chloro intermediate can be tailored to achieve potency and selectivity.

Primary Hypothesized Target Class: Protein Kinases in Oncology

The structure-activity relationships of known 1,6-naphthyridine-based kinase inhibitors suggest that derivatives of our target molecule could be potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. [6][10][11]

  • AXL and MET Kinases: These RTKs are implicated in tumor proliferation, survival, invasion, and metastasis. Selective inhibitors of AXL and MET are highly sought after as cancer therapeutics. The 1,6-naphthyridinone scaffold has already proven to be a successful starting point for the development of inhibitors of these kinases. [5][6]The derivatization of this compound with appropriate side chains could yield novel and potent AXL and/or MET inhibitors.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Substituted-5-methyl- 1,6-naphthyridine Derivative Inhibitor->AXL Inhibits

Caption: Potential inhibition of the AXL signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one
  • To a solution of 4-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate base (if an acid catalyst was used) or acid (if a base catalyst was used).

  • The precipitated product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place 5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
  • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-aryl-5-methyl-1,6-naphthyridine derivative.

Future Perspectives and Conclusion

This compound represents a largely unexplored yet highly promising building block for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the 2-chloro group open the door to the creation of vast and diverse libraries of novel compounds. The strong precedent for the bioactivity of the 1,6-naphthyridine scaffold, particularly as kinase inhibitors, provides a clear and compelling rationale for the exploration of its derivatives in oncology and other therapeutic areas. By leveraging modern synthetic methodologies and high-throughput screening, researchers can rapidly explore the structure-activity relationships of this scaffold and unlock its full therapeutic potential. This guide serves as a foundational resource to stimulate and guide such endeavors, with the ultimate goal of developing novel and effective medicines for unmet medical needs.

References

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A Technical Guide to the Reactivity and Synthetic Utility of the C2-Chloro Group in 5-Methyl-1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

The 1,6-Naphthyridine Scaffold in Medicinal Chemistry

The naphthyridine framework, a class of diazine-containing bicyclic heterocycles, represents a "privileged structure" in the landscape of medicinal chemistry.[1] These scaffolds are integral to numerous biologically active compounds, demonstrating a wide array of therapeutic applications. The 1,6-naphthyridine isomer, in particular, has been identified as a core motif in the development of novel kinase inhibitors and other targeted therapeutic agents.[2] The strategic placement of its nitrogen atoms influences the electronic distribution of the ring system, creating specific sites that are amenable to chemical modification for the fine-tuning of pharmacological properties.

Profile of 2-Chloro-5-methyl-1,6-naphthyridine

This compound (CAS No: 140692-93-9) is a key heterocyclic building block for drug discovery and development.[3] Its structure combines the bio-relevant 1,6-naphthyridine core with a strategically positioned chlorine atom at the C2-position. This chloro group is not an inert substituent; rather, it is an activated leaving group, making the molecule a versatile precursor for a multitude of synthetic transformations. The presence of the C5-methyl group provides an additional point for structural recognition or metabolic modulation in downstream applications.

The C2-Position: A Locus of High Reactivity

The primary focus of this guide is the exceptional reactivity of the C2-chloro substituent. The electron-deficient nature of the pyridine-like ring, significantly amplified by the presence of two ring nitrogen atoms (aza groups), renders the C2-position highly electrophilic.[4][5] This inherent electronic property makes the chloro group susceptible to displacement by a wide range of nucleophiles, serving as a linchpin for molecular elaboration. This reactivity can be harnessed through two principal pathways: direct nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Electronic Properties and Reactivity Analysis

Influence of the Naphthyridine Core

The reactivity of the C2-chloro group is fundamentally governed by the electronic effects of the bicyclic heteroaromatic system. The nitrogen atoms at the 1- and 6-positions exert a powerful electron-withdrawing effect through both induction (due to nitrogen's higher electronegativity) and the mesomeric effect (resonance).[5] This withdrawal of electron density polarizes the C-Cl bond and, more importantly, stabilizes the negatively charged intermediate formed during nucleophilic attack, thereby lowering the activation energy of the substitution reaction.[6][7] This activation is most pronounced at the alpha (C2, C7) and gamma (C4, C5) positions relative to the nitrogen atoms.

The Role of the C5-Methyl Group

The methyl group at the C5-position has a comparatively minor influence on the reactivity of the C2-chloro group. As an alkyl group, it exerts a weak electron-donating inductive effect. However, due to its distance from the C2 reaction center, this effect is largely negligible and does not significantly impede the inherent reactivity established by the ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most direct method for functionalizing this compound is through nucleophilic aromatic substitution (SNAr). This pathway is particularly effective for strong nucleophiles and does not require a metal catalyst.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] First, the nucleophile attacks the electron-deficient carbon atom bearing the chloro group (C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, typically rapid, step, the aromaticity is restored by the expulsion of the chloride leaving group.

Caption: SNAr mechanism via a Meisenheimer complex.

Amination Reactions

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry. SNAr provides a straightforward route to synthesize 2-amino-5-methyl-1,6-naphthyridine derivatives.

Table 1: Representative SNAr Amination Reactions

Nucleophile Type Specific Amine Typical Solvent Base Temperature (°C) Expected Yield
Primary Aliphatic n-Butylamine Isopropanol/Water None 80 - 100 High
Primary Aromatic Aniline DMF K₂CO₃ 100 - 120 Moderate-High
Secondary Aliphatic Piperidine DMSO Cs₂CO₃ 120 - 150 High

| Secondary Aromatic| N-Methylaniline | Dioxane | K₃PO₄ | 100 - 120 | Moderate |

Experimental Protocol: General Procedure for SNAr with a Primary Amine [4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., a 1:1 mixture of isopropanol and water) to a concentration of ~0.2 M.

  • Reagent Addition: Add the primary amine (1.2 equiv.) to the solution at room temperature with magnetic stirring. If the amine salt is used, or for less reactive amines, a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv.) may be required.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the mixture to room temperature. If an aqueous solvent system was used, extract the product with an organic solvent like ethyl acetate (3 x 25 mL). If a high-boiling polar aprotic solvent (e.g., DMF, DMSO) was used, pour the reaction mixture into water and extract with ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For a broader substrate scope, including the formation of C-C bonds and coupling with less nucleophilic amines, palladium-catalyzed reactions are indispensable tools. These methods often proceed under milder conditions and tolerate a wider range of functional groups than SNAr.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, particularly with amines that are poor nucleophiles for SNAr or when base-sensitive functional groups are present.[10]

Mechanistic Overview The catalytic cycle involves three key steps: (1) Oxidative addition of the chloro-naphthyridine to a Pd(0) complex, (2) association of the amine and deprotonation to form a palladium-amido complex, and (3) reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[11]

BH_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Cl)L₂] pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L₂] oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product arcl Ar-Cl arcl->oa_complex amine HNR'R'' amine->amido_complex base Base base->amido_complex

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is the premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted naphthyridines.[12][13]

Mechanistic Overview The Suzuki reaction follows a similar catalytic cycle to other cross-coupling reactions: (1) Oxidative addition of the chloro-naphthyridine to Pd(0), (2) Transmetalation, where the organic group from a boronic acid or ester is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive elimination to form the new C-C bond.[14]

Suzuki_Workflow start Combine Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Degassed Solvent (e.g., Toluene/Water) inert->solvent react Heat with Stirring (80-110 °C) solvent->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Final C-C Coupled Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 2: Common Reagents for Suzuki-Miyaura Coupling

Boron Reagent Palladium Catalyst Base Solvent System
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/Water
Pyridine-3-boronic acid SPhos Pd G2 K₃PO₄ THF/Water

| Vinylboronic acid pinacol ester| Pd(OAc)₂ / SPhos | Na₂CO₃ | DME/Water |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a 4:1 v/v mixture of toluene and water.

  • Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

Synthetic Considerations and Protocol Validation

Choice of Reaction: SNAr vs. Cross-Coupling

The decision between an SNAr and a cross-coupling protocol is a critical aspect of experimental design.

  • SNAr is preferred for its simplicity, cost-effectiveness (no catalyst or ligand required), and ease of scale-up. It is most effective with strong, non-basic nucleophiles (e.g., secondary amines, thiolates) or when high temperatures are permissible.

  • Buchwald-Hartwig Amination is the method of choice for sterically hindered amines, weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), or substrates with base-sensitive functional groups, as it often proceeds under milder basic conditions.[9]

  • Suzuki-Miyaura Coupling is exclusively used for C-C bond formation, a transformation not accessible via SNAr with this substrate.

Workup and Purification Strategies

The basicity of the 1,6-naphthyridine nitrogen atoms requires special consideration during workup.[8] The product may remain in the aqueous phase during an extraction if the pH is too acidic. An initial wash with a dilute acid can remove non-basic impurities, after which the aqueous layer must be neutralized or made basic before extracting the desired product. Alternatively, direct extraction followed by washes with brine can avoid pH adjustments.[8]

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. The C2-chloro group is robustly activated for displacement, providing reliable access to a diverse range of derivatives. For direct substitution with potent nucleophiles like amines, alcohols, and thiols, the catalyst-free SNAr pathway offers an efficient and economical route. For more challenging transformations, including the coupling of less reactive amines or the crucial formation of carbon-carbon bonds, palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura reactions provide a powerful and expansive toolkit. A thorough understanding of these reaction pathways and the electronic nature of the naphthyridine core empowers researchers to strategically design and execute syntheses for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Linares-Obando, M., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3185. [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2136–2143. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 14, 2026, from [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Langer, P., & Bude, M. (2005). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 2005(2), 361-363. [Link]

  • jm1024. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Anbalagan, M., et al. (2005). 5-(2-aminoethyl)dibenzo[c,h][9][11]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance. Journal of Medicinal Chemistry, 48(3), 792-804. [Link]

  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chen, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][9][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1439-1443. [Link]

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  • ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

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An In-depth Technical Guide to 2-Chloro-5-methyl-1,6-naphthyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-5-methyl-1,6-naphthyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into the historical context of its parent scaffold, details plausible synthetic routes, outlines its physicochemical properties, and explores its applications as a key intermediate in medicinal chemistry.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as pyridopyridines, are a class of bicyclic heterocyclic aromatic compounds containing two nitrogen atoms. The 1,6-naphthyridine isomer is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds.[1] The arrangement of its nitrogen atoms allows for specific hydrogen bonding interactions with biological targets, making it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. The introduction of chloro and methyl substituents onto this core structure, as in this compound, provides chemists with reactive handles to further elaborate the molecule and fine-tune its pharmacological properties.

Discovery and History: A Landscape of Naphthyridine Synthesis

Early work on 1,6-naphthyridines, such as the research by Ikekawa in 1958, focused on building the pyridine ring system from active methyl and carboxyl groups on a pre-existing pyridine ring. This foundational work paved the way for the synthesis of various derivatives, including hydroxy, chloro, and methyl-substituted analogues.[2][3] The development of synthetic methodologies for compounds like 2-chloro-5-methylpyridine, a common precursor for more complex heterocyclic systems, also played a crucial role.[4][5] It is highly probable that this compound was first synthesized and characterized within a pharmaceutical or agrochemical research program, where its utility as a chemical intermediate was of primary interest.

Chemical Synthesis: Pathways to a Versatile Intermediate

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the available literature, its structure suggests several plausible synthetic strategies based on established organic chemistry principles for naphthyridine ring formation. A common approach involves the construction of the second pyridine ring onto a pre-functionalized pyridine precursor.

A logical retrosynthetic analysis points towards a substituted 4-aminopyridine as a key starting material. The following diagram illustrates a generalized synthetic workflow.

Sources

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Functionalization of 1,6-Naphthyridines

The 1,6-naphthyridine framework, a heterocyclic system composed of two fused pyridine rings, represents a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] As a class of diazanaphthalenes, these structures are prevalent in a variety of natural products and have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties.[3][4][5][6][7][8][9] The burgeoning interest in this motif stems from its unique electronic properties and its capacity for three-dimensional diversification, allowing for fine-tuning of its interaction with biological targets.[5][6]

This guide provides a comprehensive exploration of the core synthetic strategies used to construct the 1,6-naphthyridine nucleus and the subsequent functionalization methodologies that enable the development of novel, high-value derivatives. We will delve into the causality behind experimental choices, moving beyond simple protocols to offer insights grounded in mechanistic understanding and field-proven application.

Part 1: Constructing the Core - Foundational Synthetic Strategies

The assembly of the 1,6-naphthyridine ring system can be achieved through several strategic approaches, ranging from classical condensation reactions to modern transition-metal-catalyzed cyclizations. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis

The Friedländer annulation is a robust and historically significant method for constructing the second pyridine ring. The reaction involves the condensation of a 4-aminopyridine derivative (specifically, a 4-aminonicotinaldehyde or ketone) with a compound containing an activated α-methylene group, followed by a cyclodehydration step.[10]

The elegance of this approach lies in its convergent nature, bringing together two key fragments to rapidly build the bicyclic core. The reaction can be catalyzed by either acid or base, with the mechanism proceeding through an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and aromatization.[11]

Key Mechanistic Considerations:

  • Choice of Carbonyl: The nature of the active methylene compound (e.g., sodium pyruvate, malononitrile, β-ketoesters) directly dictates the substitution pattern on the newly formed ring. For instance, condensation with sodium pyruvate yields a carboxylic acid at the 2-position.[4]

  • Catalysis: While classical conditions involve heating with a base like piperidine or sodium hydroxide, modern variations employ catalysts like manganese dioxide (MnO₂) for dehydrogenative versions that can start from alcohols instead of carbonyls, increasing the scope and versatility of the reaction.[10][12]

Friedlander_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway AminoAldehyde 4-Aminonicotinaldehyde Condensation Aldol Condensation or Schiff Base Formation AminoAldehyde->Condensation Methylene Active Methylene Compound (e.g., R-CH2-C(O)-R') Methylene->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Aromatization Dehydration Cyclization->Aromatization Cyclized Intermediate Product Substituted 1,6-Naphthyridine Aromatization->Product Base or Acid Catalysis

Figure 1: General workflow of the Friedländer Annulation for 1,6-naphthyridine synthesis.

Intramolecular Cyclization Strategies: Forging Fused Systems

An alternative and powerful strategy involves the intramolecular cyclization of suitably functionalized pyridine precursors. Acid-mediated Friedel-Crafts-type reactions are particularly effective for creating fused polycyclic 1,6-naphthyridines.[3][13] This approach is invaluable for synthesizing complex, rigid structures often sought in materials science and for targeting specific protein clefts.

A prime example is the cyclization of 4-(arylamino)nicotinonitriles, where a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) mediates an intramolecular electrophilic attack from the cyano group (acting as a one-carbon synthon) onto the appended aryl ring.[3][13][14]

Experimental Protocol: CF₃SO₃H-Mediated Intramolecular Cycloaromatization[3]

  • Preparation: To a solution of the 4-(arylamino)nicotinonitrile substrate (1.0 mmol) in a suitable solvent (e.g., dichloroethane) at 0 °C, add trifluoromethanesulfonic acid (10.0 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 0.5 to 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into an ice-water bath and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the fused polycyclic 1,6-naphthyridin-4-amine.

Modern Catalytic and Multicomponent Approaches

Recent advances have introduced highly efficient methods that leverage transition-metal catalysis and multicomponent reactions (MCRs) to streamline the synthesis of 1,6-naphthyridines.

  • Cobalt-Catalyzed [2+2+2] Cyclization: This elegant method allows for the synthesis of partially saturated systems like 5,6,7,8-tetrahydro-1,6-naphthyridines. It involves the microwave-promoted, cobalt-catalyzed intramolecular cyclotrimerization of dialkynylnitriles, offering a distinct synthetic route to scaffolds not readily accessible through classical methods.[15][16]

  • Multicomponent Reactions (MCRs): MCRs excel in building molecular complexity in a single, convergent step. Catalyst-free, pseudo-five-component syntheses have been reported where simple starting materials like methyl ketones, amines, and malononitrile react in an environmentally benign solvent like water to form highly functionalized 1,2-dihydro[17][13]naphthyridines.[18] Another example utilizes a recyclable magnetic nanoparticle catalyst for a one-pot reaction between benzaldehydes, malononitrile, and 1-naphthylamine.[19][20] The primary advantage of MCRs is their operational simplicity and high atom economy.[18][19][20]

Table 1: Comparison of Core Synthetic Strategies for 1,6-Naphthyridines

StrategyKey Starting MaterialsCatalyst/ReagentsKey AdvantagesTypical Yields
Friedländer Annulation 4-Aminonicotinaldehyde, Active Methylene CompoundsBase (Piperidine, NaOH) or AcidVersatile, well-establishedGood to Excellent
Intramolecular Cyclization 4-(Arylamino)nicotinonitrilesStrong Acid (CF₃SO₃H, H₂SO₄)Access to complex fused systemsGood to Excellent[3]
Co-Catalyzed [2+2+2] DialkynylnitrilesCpCo(CO)₂, MicrowaveAccess to saturated/partially saturated ringsModerate to Good[15]
Multicomponent Reaction Aldehydes, Malononitrile, AminesCatalyst-free (water) or Recyclable CatalystHigh efficiency, atom economy, green chemistryGood to Excellent[18][19]

Part 2: Diversification and Functionalization of the Core

Once the 1,6-naphthyridine scaffold is assembled, its strategic functionalization is paramount for exploring structure-activity relationships (SAR) in drug discovery. Modern organic synthesis provides a powerful toolkit for modifying the core at nearly every position.

Activation via Diones and Ditriflates: A Gateway to Rapid Diversification

A highly effective modern strategy for functionalizing the 5- and 7-positions involves the creation of a 1,6-naphthyridine-5,7-dione intermediate. This dione can be readily synthesized through a tandem nitrile hydration/cyclization procedure.[17] The key insight is that this stable dione can be activated to form a bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflate. This bis-electrophilic intermediate is primed for sequential and regioselective functionalization.[17]

Key Mechanistic Considerations:

  • Regioselectivity: Nucleophilic aromatic substitution (SNAr) on the 5,7-ditriflate intermediate shows remarkable regioselectivity. The C5-triflate is significantly more reactive towards nucleophiles like amines, which is attributed to reduced steric hindrance compared to the C7-position, especially when a substituent is present at C8.[17]

  • Sequential Reactions: This predictable regioselectivity allows for a one-pot, multi-reaction sequence. First, a nucleophile is introduced at C5. Then, without isolating the intermediate, a second, different functional group can be installed at C7 via a transition-metal-catalyzed cross-coupling reaction.[17]

Ditriflate_Functionalization cluster_C5 Step 1: C5 Functionalization cluster_C7 Step 2: C7 Functionalization Dione 1,6-Naphthyridine- 5,7-dione Ditriflate 5,7-Ditriflate Intermediate (Highly Electrophilic) Dione->Ditriflate Tf2O, Base SNAr S(N)Ar Reaction (e.g., + R-NH2) Ditriflate->SNAr Regioselective Attack at C5 MonoSub 5-Amino-7-triflyl- naphthyridine SNAr->MonoSub Coupling Cross-Coupling (e.g., Suzuki, Buchwald) MonoSub->Coupling Pd Catalyst, Coupling Partner DiSub 5,7-Disubstituted Product Coupling->DiSub

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space with Naphthyridine Scaffolds

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecules from readily available building blocks.[1][2][3] This application note provides a detailed guide for researchers on performing Suzuki-Miyaura coupling reactions using 2-Chloro-5-methyl-1,6-naphthyridine as a key building block to generate novel 2-aryl- or 2-vinyl-5-methyl-1,6-naphthyridine derivatives.

This document will delve into the mechanistic underpinnings of the reaction, provide guidance on the selection of critical reaction parameters, and offer a detailed, adaptable experimental protocol for researchers in drug development and organic synthesis.

Scientific Principles: The Catalytic Cycle and Key Parameters

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or boronic ester.[2][4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[4][7]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, replacing the chloride. The base activates the organoboron species, making it more nucleophilic and facilitating this transfer.[8][9][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)L_n-R' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product Forms ArylHalide 2-Chloro-5-methyl- 1,6-naphthyridine (R-Cl) ArylHalide->OxAdd Reactant BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Nucleophile Base Base (e.g., K₂CO₃) Base->Transmetalation Activator caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious choice of catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligand Selection

For coupling heteroaryl chlorides, which are generally less reactive than their bromide or iodide counterparts, the choice of a suitable palladium catalyst and ligand system is critical.[12] Electron-rich and bulky phosphine ligands are often required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[11][13]

Catalyst/Ligand SystemKey Features & ConsiderationsTypical Loading
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A classical, versatile catalyst. May require higher temperatures for chloro-substrates.2-5 mol%
Pd(OAc)₂ + Buchwald Ligands (e.g., XPhos, SPhos)Highly active systems for aryl chlorides. Known for high turnover numbers and broad substrate scope.[14][15]1-3 mol% Pd, 1.2-2.4 mol% Ligand
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))A robust and widely used catalyst, effective for a range of cross-couplings.2-5 mol%
PEPPSI™-IPr An N-heterocyclic carbene (NHC) based catalyst, known for its high stability and activity with challenging substrates.[15]1-3 mol%

Recommendation: For initial screening with this compound, a system like Pd(OAc)₂ with XPhos or SPhos is a strong starting point due to its proven efficacy with heteroaryl chlorides.[13]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[8][9][10][16] The choice of base can significantly impact reaction yield and should be carefully considered.

BaseStrengthSolubilityNotes
K₂CO₃ (Potassium Carbonate)ModerateAqueousA common and effective choice for many Suzuki couplings, often used in a biphasic solvent system.[15]
Cs₂CO₃ (Cesium Carbonate)StrongOrganic/AqueousOften provides higher yields, especially with sterically hindered substrates.
K₃PO₄ (Potassium Phosphate)StrongAqueousA strong, non-nucleophilic base that is frequently used for challenging couplings.[13]
Organic Bases (e.g., Et₃N, DIPEA)WeakOrganicGenerally less effective for Suzuki couplings but can be used in specific cases.

Recommendation: An aqueous solution of K₂CO₃ is a reliable first choice. If yields are low, switching to a stronger base like K₃PO₄ is a logical next step.

Solvent Systems

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Biphasic solvent systems are common in Suzuki reactions.[17]

Solvent SystemPropertiesTypical Ratio
Dioxane / Water High boiling point, good for dissolving organic substrates.[15]4:1 to 10:1
Toluene / Water High boiling point, can be effective for less polar substrates.4:1 to 10:1
THF / Water Lower boiling point, suitable for reactions at moderate temperatures.[18]4:1 to 10:1
DMF or Acetonitrile Polar aprotic solvents, can influence selectivity in some cases.[19][20]Often used with an aqueous phase.

Recommendation: A mixture of Dioxane and water (e.g., 5:1) is a robust starting point, providing good solubility for the reactants and facilitating the action of inorganic bases.

Experimental Protocol: A General Procedure

This protocol is a general starting point and may require optimization for specific boronic acids. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.

Workflow Diagram

Suzuki_Workflow start Start reagents 1. Assemble Reagents - this compound - Boronic Acid (1.1 - 1.5 eq) - Pd Catalyst (1-5 mol%) - Ligand (if needed) - Base (2-3 eq) start->reagents setup 2. Reaction Setup - Add solids to a dry flask - Purge with inert gas reagents->setup solvent 3. Add Solvents - Degassed organic solvent - Degassed aqueous base solution setup->solvent reaction 4. Reaction - Heat to 80-110 °C - Stir vigorously for 2-24 h solvent->reaction monitoring 5. Monitor Progress - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up - Cool to RT - Dilute with EtOAc & water - Separate layers monitoring->workup Complete extraction 7. Extraction - Extract aqueous layer with EtOAc workup->extraction purification 8. Purification - Dry combined organic layers - Concentrate in vacuo - Purify by column chromatography extraction->purification end End (Characterize Product) purification->end

Caption: A typical experimental workflow for the Suzuki coupling.

Materials and Equipment
  • This compound (1.0 eq)

  • Aryl- or vinylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Degassed solvent (e.g., Dioxane)

  • Degassed deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, the ligand (if using a pre-catalyst, the ligand is already included), and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., dioxane) followed by the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-5-methyl-1,6-naphthyridine.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor choice of ligand/base.Use a fresh batch of catalyst; Increase reaction temperature; Screen different ligands (e.g., Buchwald ligands) and stronger bases (e.g., K₃PO₄).
Protodeboronation (Boronic acid decomposes)Harsh conditions (high temp, strong base); Presence of water.Use milder conditions (lower temperature); Use an anhydrous base (e.g., KF) and solvent; Consider using a more stable boronic ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Formation of Palladium Black Catalyst decomposition.Use a more robust ligand; Ensure proper stoichiometry of ligand to palladium (typically 2:1 for monodentate ligands).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. By carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively utilize this compound as a versatile building block for the creation of novel and complex molecules. The protocols and guidelines presented here offer a solid foundation for developing efficient and high-yielding syntheses, paving the way for new discoveries in pharmaceutical and materials research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Available at: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Derosa, J., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • Sameera, W.M.C., & Corcé, V. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. Available at: [Link]

  • Bruneau, A., et al. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of Novel Benzo[b][1][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (2009). Synthesis of linear dibenzo[1][2]naphthyridines using 2-chloro-4-methylquinolines. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • National Institutes of Health. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] The strategic introduction of amino substituents onto this core is a cornerstone of modern drug discovery, enabling the modulation of physicochemical properties and biological targets. The Buchwald-Hartwig amination has emerged as a premier synthetic tool for forging C-N bonds, offering broad substrate scope and functional group tolerance where classical methods fall short.[2][3] This application note provides a comprehensive technical guide and a detailed, field-proven protocol for the successful Buchwald-Hartwig amination of 2-Chloro-5-methyl-1,6-naphthyridine, a challenging yet valuable heteroaromatic substrate. We delve into the mechanistic rationale behind experimental choices, parameter optimization, and troubleshooting to empower researchers in pharmaceutical and chemical development.

Introduction: The Strategic Importance of Amino-Naphthyridines

Nitrogen-containing heterocycles are a dominant feature in FDA-approved pharmaceuticals, with structures like pyridine and its fused analogues seeing a significant increase in recent years.[4] Among these, the 1,6-naphthyridine core is of particular interest. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a valuable component in the design of kinase inhibitors and other therapeutic agents.

The construction of arylamines from aryl halides is a fundamental transformation in organic synthesis.[5] While classical methods like nucleophilic aromatic substitution (SNAr) are viable for highly activated substrates, they often require harsh conditions and have limited scope. The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction provides a powerful and general alternative, allowing for the formation of C(sp²)–N bonds under relatively mild conditions.[6] This guide focuses specifically on the application of this methodology to this compound, addressing the unique challenges posed by electron-deficient, nitrogen-containing heteroaryl chlorides.

Mechanistic Overview & Substrate-Specific Considerations

A successful Buchwald-Hartwig amination relies on a delicate interplay between the palladium catalyst, a supporting ligand, a base, and the substrates. The generally accepted catalytic cycle provides a framework for understanding the reaction and troubleshooting common issues.[6][7][8]

The Catalytic Cycle

The reaction is initiated by the active Pd(0) species, which undergoes oxidative addition into the C-Cl bond of the naphthyridine. The resulting Pd(II) complex then coordinates the amine. Subsequent deprotonation by a base forms a palladium-amido intermediate, which, through reductive elimination, yields the desired N-arylated product and regenerates the Pd(0) catalyst.[7][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-Cl oa_label Oxidative Addition amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex + HNR¹R² - Base-H⁺Cl⁻ center_point deprotonation_label Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR¹R² Product amido_complex->product re_label Reductive Elimination

Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Challenges with this compound

Applying this cycle to heteroaromatic chlorides requires careful consideration of several factors:

  • C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger than its bromide or iodide counterparts, making the initial oxidative addition step the rate-determining step in many cases.[10][11] Overcoming this energy barrier necessitates a highly active catalyst.

  • Catalyst Inhibition: The lone pairs on the naphthyridine nitrogen atoms can coordinate to the palladium center. This can act as a competitive binding event, potentially sequestering the catalyst and inhibiting its turnover.[12]

  • Ligand Selection: The choice of ligand is paramount. Modern, bulky, and electron-rich biaryl phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[13][14] These ligands promote the crucial oxidative addition and reductive elimination steps while their steric bulk can disfavor catalyst inhibition by the substrate.[14]

Guide to Reaction Parameter Selection

Systematic optimization of reaction parameters is crucial for achieving high yields and purity. The following table summarizes key variables and provides expert recommendations based on literature precedent for similar heteroaromatic systems.[12][15]

ParameterRecommended OptionsRationale & Causality
Palladium Precursor Pre-formed Palladacycles: XPhos Pd G3, RuPhos Pd G3/G4In situ systems: Pd₂(dba)₃, Pd(OAc)₂Pre-formed catalysts (precatalysts) offer superior reliability, air-stability, and controlled ligand:metal ratios, leading to more reproducible results.[8] In situ systems are versatile but can be more sensitive to reaction conditions.
Ligand Biaryl Monophosphines: RuPhos, BrettPhos, XPhos, SPhosBidentate Phosphines: BINAP, XantPhosBulky monophosphine ligands are generally superior for challenging C-Cl bond activations and coupling with heteroaryl halides.[12][14] They create a coordinatively unsaturated and highly reactive Pd(0) species.
Base Strong: NaOtBu, KOtBu, LHMDSModerate: K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Alkoxides like NaOtBu are highly effective but can have limited functional group compatibility.[16] Carbonates or phosphates are milder alternatives if the substrate is base-sensitive.
Solvent Toluene, Dioxane, t-BuOH, THF (Anhydrous)Aprotic, anhydrous solvents are essential to prevent catalyst deactivation and side reactions. The choice can influence solubility and reaction rates. Toluene and dioxane are common first choices.[9][11]
Temperature 80 - 120 °CElevated temperatures are typically required to facilitate the difficult oxidative addition of the aryl chloride.[17] Optimization is necessary to balance reaction rate against potential substrate/product decomposition.
Atmosphere Nitrogen or ArgonThe Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Rigorous exclusion of air and moisture is critical for success.[9]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine, a representative secondary amine.

Materials & Equipment
  • Substrates: this compound (CAS: 140692-93-9)[18], Morpholine (CAS: 110-91-8)

  • Catalyst System: RuPhos Pd G3 (CAS: 1445085-87-9) and RuPhos (CAS: 787618-22-8)

  • Base: Sodium tert-butoxide (NaOtBu) (CAS: 865-48-5)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or microwave vial with stir bar, nitrogen or argon line, heating block or oil bath, magnetic stirrer, standard glassware for work-up, silica gel for chromatography.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), RuPhos Pd G3 (0.02 mmol, 2 mol%), additional RuPhos ligand (0.02 mmol, 2 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a septum, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(morpholino)-5-methyl-1,6-naphthyridine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Impure solvent or reagents (water).4. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents.4. Screen alternative ligands (e.g., XPhos, BrettPhos) or a stronger base.
Formation of Byproducts 1. Hydrodehalogenation: (Replacement of Cl with H). Often caused by moisture or β-hydride elimination from the amine. 2. Homocoupling: Dimerization of the starting material.1. Ensure anhydrous conditions. For primary amines, use a more sterically hindered ligand.2. Lower catalyst loading or temperature.
Substrate Decomposition 1. Reaction temperature is too high.2. Base is too strong for other functional groups on the molecule.1. Reduce the reaction temperature and increase reaction time.2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃ and screen solvents.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle only under an inert atmosphere in a well-ventilated fume hood.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Causes severe skin and eye burns. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and other organic solvents are flammable and harmful. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Deng, Y., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]

  • Bari, S., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

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Sources

Application Notes and Protocols for the Synthesis of 2-Amino-5-methyl-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Derivatives of this core structure have demonstrated a wide array of biological activities, including potential as kinase inhibitors and anti-malarial agents.[1] The specific substitution pattern of the 2-amino-5-methyl-1,6-naphthyridine series offers a unique chemical space for the development of novel therapeutic agents and functional materials.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-5-methyl-1,6-naphthyridine derivatives. We will delve into the strategic considerations for the synthesis, provide a detailed experimental protocol for a key synthetic route, and discuss the characterization of the target compounds.

Synthetic Strategy: The Friedländer Annulation

The construction of the 1,6-naphthyridine ring system can be achieved through various synthetic methodologies. Among these, the Friedländer annulation stands out as a robust and versatile approach.[2][3][4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.

For the synthesis of 2-amino-5-methyl-1,6-naphthyridine, a logical and efficient strategy involves the Friedländer condensation of a suitably substituted aminopyridine aldehyde with a reagent that can provide the C2-amino functionality of the newly formed ring. A key starting material for this approach is 4-amino-6-methylnicotinaldehyde (also known as 4-amino-3-formyl-6-methylpyridine).

The general workflow for this synthetic approach is depicted in the diagram below:

Synthetic Workflow A Starting Material (e.g., 3-amino-4-methylpyridine) B Formylation (Vilsmeier-Haack) A->B POCl3, DMF C 4-Amino-6-methylnicotinaldehyde B->C Hydrolysis E Friedländer Annulation C->E D α-Amino Acetonitrile (or equivalent) D->E F 2-Amino-5-methyl-1,6-naphthyridine E->F Cyclization Alternative Route G 5-Methyl-1,6-naphthyridin-2(1H)-one H Chlorination G->H POCl₃ I 2-Chloro-5-methyl-1,6-naphthyridine H->I K Amination (SNAr or Buchwald-Hartwig) I->K J Amine Source (e.g., NH₃, R-NH₂) J->K L 2-Amino-5-methyl-1,6-naphthyridine Derivatives K->L

Sources

Harnessing the 2-Chloro-5-methyl-1,6-naphthyridine Scaffold for the Development of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Core - A Privileged Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, heterocyclic chemistry provides a rich playground for the design of new active ingredients. Among the vast array of heterocyclic systems, the naphthyridine framework has emerged as a "privileged scaffold" due to the diverse biological activities exhibited by its derivatives. Naphthyridine-containing molecules have demonstrated potent insecticidal, fungicidal, herbicidal, and antibacterial properties.[1][2][3][4][5][6][7][8] The arrangement of the two nitrogen atoms within the fused pyridine rings offers unique electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, yet underexplored, naphthyridine derivative: 2-Chloro-5-methyl-1,6-naphthyridine . We will delineate a putative synthetic pathway to this key intermediate, followed by detailed protocols for its derivatization and subsequent biological screening to identify novel agrochemical candidates. The rationale behind each experimental step is explained to provide a deeper understanding of the underlying chemical and biological principles.

PART 1: Synthesis of the Key Intermediate: this compound

The journey to novel agrochemicals from our target scaffold begins with the synthesis of the key building block. While the direct synthesis of this compound is not extensively documented, a logical and feasible synthetic route can be devised based on established methodologies for the synthesis of related 1,6-naphthyridin-2(1H)-ones and subsequent chlorination.[2][9]

Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one

The precursor for our target molecule is 5-methyl-1,6-naphthyridin-2(1H)-one. A robust synthesis for this compound has been described, proceeding via a cyclization reaction.[2]

Protocol 1: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one

  • Materials: 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, N,N-dimethylformamide dimethyl acetal (DMF-DMA), ammonium acetate, glacial acetic acid.

  • Step 1: Synthesis of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile.

    • In a round-bottom flask, dissolve 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile in an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude enamine intermediate. This intermediate is often used in the next step without further purification.

  • Step 2: Cyclization to 5-methyl-1,6-naphthyridin-2(1H)-one.

    • To the crude enamine from the previous step, add a mixture of glacial acetic acid and an excess of ammonium acetate.

    • Heat the reaction mixture at reflux for 2-3 hours.

    • Cool the mixture to room temperature, which should result in the precipitation of the product.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 5-methyl-1,6-naphthyridin-2(1H)-one. The purity can be assessed by NMR and mass spectrometry.

Causality and Expertise: The initial reaction with DMF-DMA transforms the acetyl group into a more reactive enaminone, which is a key step for the subsequent cyclization. The use of ammonium acetate in the second step provides the nitrogen atom required for the formation of the second pyridine ring of the naphthyridine core. Acetic acid serves as a solvent and a catalyst for this condensation-cyclization cascade.

Chlorination of 5-methyl-1,6-naphthyridin-2(1H)-one

The conversion of the 2-hydroxynaphthyridine tautomer of the synthesized "one" to the desired 2-chloro derivative is a standard transformation in heterocyclic chemistry, typically achieved using phosphorus oxychloride (POCl₃).[9][10]

Protocol 2: Synthesis of this compound

  • Materials: 5-methyl-1,6-naphthyridin-2(1H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic amount), ice, saturated sodium bicarbonate solution, dichloromethane (DCM).

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-1,6-naphthyridin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expertise and Trustworthiness: The use of excess POCl₃ serves as both the reagent and the solvent. The catalytic amount of DMF facilitates the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent. The workup procedure is critical for safety and for the isolation of the product. Careful and slow quenching on ice is mandatory to control the exothermic reaction of POCl₃ with water. Neutralization is necessary to deprotonate any protonated product and facilitate its extraction into the organic phase.

PART 2: Derivatization of this compound

The chloro substituent at the 2-position of the naphthyridine ring is an excellent leaving group, making it a versatile handle for introducing a wide range of functional groups via nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.[11][12][13][14] This derivatization is the core of the discovery process, as the nature of the substituent at this position will significantly influence the biological activity of the resulting compounds.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-deficient nature of the pyridine rings in the naphthyridine system facilitates the attack of nucleophiles at the carbon bearing the chlorine atom.

Protocol 3: General Procedure for SₙAr with Amines, Thiols, and Alcohols

  • Materials: this compound, desired amine, thiol, or alcohol nucleophile, a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH), and a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).

  • Procedure:

    • In a sealed tube or a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen solvent.

    • Add the nucleophile (1.1 - 1.5 eq.) and the base (2.0 eq.). For alcohols, a stronger base like sodium hydride (NaH) might be necessary to generate the alkoxide in situ.

    • Seal the tube or equip the flask with a reflux condenser and heat the reaction mixture at a temperature ranging from 80 to 150 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Nucleophile Type Example Typical Base Product Class
Primary/Secondary AmineMorpholineK₂CO₃, Cs₂CO₃2-Amino-5-methyl-1,6-naphthyridines
ThiolThiophenolK₂CO₃, Cs₂CO₃2-Thioether-5-methyl-1,6-naphthyridines
AlcoholPhenolNaH, K₂CO₃2-Alkoxy/Aryloxy-5-methyl-1,6-naphthyridines

Table 1: Examples of Nucleophiles for SₙAr Reactions.

Causality and Expertise: The choice of base and solvent is crucial. A stronger base is generally required for less nucleophilic reactants. Polar aprotic solvents are preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the anion, and they can withstand the high temperatures often required for these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and more complex C-N bonds, modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit.

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

  • Materials: this compound, an aryl or heteroaryl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., toluene/water, dioxane/water).

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

    • Add the degassed solvent system.

    • Heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

  • Materials: this compound, a primary or secondary amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., NaOtBu, K₃PO₄), and an anhydrous aprotic solvent (e.g., toluene, dioxane).[15][16][17]

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

    • Add the solvent, followed by this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).

    • Heat the reaction mixture at 80-120 °C until completion.

    • Cool the reaction, quench with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Expertise and Trustworthiness: Palladium-catalyzed cross-coupling reactions require careful exclusion of air and moisture. The choice of ligand is critical for the success of these reactions and often needs to be optimized for specific substrates. The Buchwald-Hartwig amination is particularly useful for coupling sterically hindered amines or less nucleophilic anilines that may not react under SₙAr conditions.

Workflow for Derivatization:

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Derivative Libraries Start This compound SNAr Nucleophilic Aromatic Substitution (SₙAr) Start->SNAr Amines, Thiols, Alcohols Suzuki Suzuki-Miyaura Coupling Start->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination Start->Buchwald Amines Amines 2-Amino Derivatives SNAr->Amines Ethers 2-O/S-Ether Derivatives SNAr->Ethers Aryl 2-Aryl/Heteroaryl Derivatives Suzuki->Aryl Buchwald->Amines

Caption: Derivatization strategies for this compound.

PART 3: Biological Screening Protocols for Agrochemical Activity

Once a library of derivatives has been synthesized, the next critical step is to screen them for potential agrochemical activity. Standardized and robust biological assays are essential for obtaining reliable and reproducible data.

Herbicidal Activity Screening

Herbicidal activity can be assessed through various assays, from simple seed germination tests to whole-plant bioassays.[18][19][20][21][22][23]

Protocol 6: Seed Germination and Early Seedling Growth Assay (In Vitro)

  • Materials: Seeds of monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species, agar, plant nutrient medium (e.g., Murashige and Skoog), Petri dishes, test compounds dissolved in DMSO.

  • Procedure:

    • Prepare agar plates containing the nutrient medium and a range of concentrations of the test compounds (typically from 1 to 100 µM). A control plate with DMSO only should be included.

    • Place a defined number of seeds (e.g., 10-20) on each plate.

    • Seal the plates and incubate them in a growth chamber with controlled light and temperature conditions.

    • After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length for each treatment.

    • Calculate the concentration required for 50% inhibition of growth (IC₅₀) for each active compound.

Protocol 7: Whole-Plant Pot Assay (In Vivo)

  • Materials: Pots with soil, seeds of various weed species, test compounds formulated for spraying (e.g., dissolved in a solvent/surfactant mixture), a spray chamber.

  • Procedure:

    • Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Spray the plants with different concentrations of the test compounds. Include untreated and vehicle-treated controls.

    • Return the pots to a greenhouse with controlled conditions.

    • Assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale.

    • Determine the dose required to achieve a certain level of control (e.g., GR₅₀ - 50% growth reduction).

Insecticidal Activity Screening

Insecticidal activity can be evaluated against a range of pest insects using various application methods.[7][24][25][26]

Protocol 8: Topical Application Assay

  • Materials: Pest insects (e.g., aphids, caterpillars), a micro-applicator, test compounds dissolved in acetone.

  • Procedure:

    • Anesthetize the insects (e.g., with CO₂).

    • Apply a small, precise volume (e.g., 0.1-1 µL) of the test compound solution to the dorsal thorax of each insect.

    • Place the treated insects in a clean container with a food source.

    • Record mortality at 24, 48, and 72 hours after application.

    • Calculate the lethal dose for 50% of the population (LD₅₀).

Protocol 9: Leaf-Dip Bioassay

  • Materials: Host plant leaves, pest insects that feed on these leaves (e.g., spider mites, beetle larvae), test compounds formulated as an emulsion or suspension.

  • Procedure:

    • Dip the leaves in the test compound solutions for a few seconds and allow them to air dry.

    • Place the treated leaves in a Petri dish with a moist filter paper.

    • Introduce a known number of insects onto the leaves.

    • Record mortality and feeding damage after 24-72 hours.

    • Determine the lethal concentration for 50% of the population (LC₅₀).

Fungicidal Activity Screening

Fungicidal activity is typically assessed by measuring the inhibition of fungal growth in vitro.[1][8][27][28][29]

Protocol 10: Mycelial Growth Inhibition Assay

  • Materials: A range of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea), potato dextrose agar (PDA), Petri dishes, test compounds dissolved in DMSO.

  • Procedure:

    • Prepare PDA plates containing various concentrations of the test compounds.

    • Place a small plug of mycelium from a actively growing fungal culture in the center of each plate.

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the diameter of the fungal colony after a few days, when the colony in the control plate has reached a certain size.

    • Calculate the effective concentration for 50% inhibition of mycelial growth (EC₅₀).

Experimental Workflow for Biological Screening:

Screening_Workflow cluster_primary_screening Primary Screening (In Vitro) cluster_secondary_screening Secondary Screening (In Vivo / Dose-Response) Start Synthesized Derivative Library Herbi_InVitro Herbicidal: Seed Germination Assay Start->Herbi_InVitro Insect_InVitro Insecticidal: Leaf-Dip Bioassay Start->Insect_InVitro Fungi_InVitro Fungicidal: Mycelial Growth Assay Start->Fungi_InVitro Herbi_InVivo Herbicidal: Whole-Plant Pot Assay Herbi_InVitro->Herbi_InVivo Active Hits Insect_InVivo Insecticidal: Topical Application Insect_InVitro->Insect_InVivo Active Hits Fungi_InVivo Fungicidal: Dose-Response on Host Plant Fungi_InVitro->Fungi_InVivo Active Hits Lead_Opt Lead Optimization (Structure-Activity Relationship) Herbi_InVivo->Lead_Opt Insect_InVivo->Lead_Opt Fungi_InVivo->Lead_Opt

Caption: Workflow for the biological screening of novel derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. The synthetic and derivatization protocols outlined in this guide provide a clear and actionable roadmap for researchers to generate diverse libraries of new chemical entities. The subsequent biological screening protocols offer standardized methods for identifying compounds with potent herbicidal, insecticidal, or fungicidal activity. The data generated from these assays will be invaluable for establishing structure-activity relationships (SAR), which will, in turn, guide the rational design and optimization of lead compounds with improved efficacy, selectivity, and environmental profiles. The exploration of this chemical space is a worthwhile endeavor with the potential to contribute significantly to the development of the next generation of crop protection solutions.

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Flow Chemistry Synthesis of 2-Chloro-5-methyl-1,6-naphthyridine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis in Drug Discovery

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have demonstrated a wide spectrum of biological activities, including potential applications as kinase inhibitors and anti-cancer agents. Specifically, 2-chloro-5-methyl-1,6-naphthyridine serves as a crucial intermediate, enabling further functionalization to generate diverse libraries of bioactive compounds.

Traditional batch synthesis of such heterocyclic systems often involves multi-step procedures with challenges related to reaction control, scalability, and safety, particularly for exothermic or hazardous reactions.[1] The advent of flow chemistry, or continuous flow processing, offers a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[2] This technology provides unparalleled control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved yields, and greater consistency.[3] Moreover, the modular nature of flow chemistry facilitates the seamless integration of multiple reaction steps into a single, automated process, significantly reducing manual handling and processing time.[4]

This application note details a conceptualized, multi-step continuous flow process for the synthesis of this compound. The proposed workflow leverages the inherent advantages of flow chemistry to address the challenges of traditional batch synthesis, offering a more efficient, safer, and scalable alternative for researchers, scientists, and drug development professionals.

Conceptual Flow Synthesis Pathway

The proposed synthesis of this compound in a continuous flow setup is envisioned as a two-step process, starting from a suitable pyridine precursor. This approach involves an initial cyclization to form the 1,6-naphthyridine core, followed by a chlorination step.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Pyridine Precursor Reactor1 Packed-Bed Reactor (Heated) A->Reactor1 B Cyclizing Agent B->Reactor1 C 5-Methyl-1,6-naphthyridin-2(1H)-one Reactor1->C D Chlorinating Agent Reactor2 Microreactor (Heated) C->Reactor2 D->Reactor2 E This compound Reactor2->E

Figure 1: Conceptual two-step flow synthesis of this compound.

Detailed Application Notes and Protocols

Part 1: Continuous Flow Synthesis of 5-Methyl-1,6-naphthyridin-2(1H)-one (Cyclization)

The initial step involves the construction of the 1,6-naphthyridine core through a cyclization reaction. Various synthetic strategies have been reported for the formation of the 1,6-naphthyridine scaffold in batch processes, often involving the condensation of substituted pyridines with appropriate reagents.[5][6][7][8][9] For this flow protocol, we propose a catalyzed cyclocondensation reaction within a packed-bed reactor. The use of a packed-bed reactor is advantageous for reactions involving heterogeneous catalysts or to enhance mixing and heat transfer.[10][11][12]

Experimental Workflow:

Cyclization_Workflow ReagentA Solution A: Pyridine Precursor in Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Cyclizing Agent in Solvent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (Heated) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Chlorination_Workflow ReagentC Solution C: 5-Methyl-1,6-naphthyridin-2(1H)-one in Solvent PumpC Syringe Pump C ReagentC->PumpC ReagentD Solution D: Chlorinating Agent (e.g., POCl₃) PumpD Syringe Pump D ReagentD->PumpD Mixer2 T-Mixer PumpC->Mixer2 PumpD->Mixer2 Reactor2 Microreactor (Heated) Mixer2->Reactor2 Mixer3 T-Mixer Reactor2->Mixer3 Quench Quenching Solution PumpQ Syringe Pump Q Quench->PumpQ PumpQ->Mixer3 BPR2 Back Pressure Regulator Mixer3->BPR2 Collection2 Final Product Collection BPR2->Collection2

Sources

Scale-up synthesis of 2-Chloro-5-methyl-1,6-naphthyridine for library production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable, High-Yield Synthesis of 2-Chloro-5-methyl-1,6-naphthyridine for Chemical Library Production

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, a crucial heterocyclic building block for the generation of diverse chemical libraries in drug discovery. The 1,6-naphthyridine scaffold is a privileged structure found in numerous biologically active molecules.[1][2] This protocol outlines a robust, two-step synthetic route commencing from the readily available starting material, 2-amino-4-methylpyridine. The methodology is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We provide detailed, step-by-step protocols, causality-driven explanations for experimental choices, and critical safety procedures for handling hazardous reagents.

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a prominent diazanaphthalene system that has garnered significant attention from medicinal chemists. Its derivatives are known to exhibit a wide array of biological activities, including potential as anticancer, antiviral, and antiasthmatic agents.[2] this compound, in particular, serves as a versatile intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the rapid diversification of the scaffold, making it an ideal precursor for producing large libraries of novel compounds for high-throughput screening. This guide details a reliable pathway to produce this key intermediate on a scale suitable for library synthesis campaigns.

Synthetic Strategy & Rationale

The selected synthetic pathway is a two-step process designed for operational simplicity and scalability.

  • Step 1: Cyclization. A modified Skraup-Doebner-von Miller reaction is employed to construct the bicyclic naphthyridinone core from 2-amino-4-methylpyridine and crotonaldehyde.[3][4] This classic reaction is a powerful tool for forming quinoline and naphthyridine ring systems from anilines or aminopyridines and α,β-unsaturated carbonyl compounds.[5]

  • Step 2: Aromatic Chlorination. The resulting 5-methyl-1,6-naphthyridin-2(1H)-one is converted to the target this compound using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for the conversion of heterocyclic ketones (lactams) into their corresponding chloro-derivatives.[6][7]

This approach was chosen for its reliance on cost-effective starting materials and its amenability to standard laboratory and pilot plant equipment.

Overall Synthetic Workflow

The diagram below illustrates the complete two-step synthesis from the starting material to the final product.

G cluster_0 Step 1: Naphthyridinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-methylpyridine C Skraup-Doebner-von Miller Reaction A->C B Crotonaldehyde B->C D Intermediate I: 5-Methyl-1,6-naphthyridin-2(1H)-one C->D  Yield: ~75-85% E Intermediate I G Chlorination Reaction E->G F Phosphorus Oxychloride (POCl3) F->G H Final Product: This compound G->H  Yield: ~85-95%

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocols & Experimental Procedures

PART 1: Scale-up Synthesis of 5-Methyl-1,6-naphthyridin-2(1H)-one (Intermediate I)

A. Principle & Rationale

This step involves an acid-catalyzed condensation and cyclization reaction. The mechanism begins with the conjugate addition of the amino group of 2-amino-4-methylpyridine to crotonaldehyde, followed by an intramolecular electrophilic attack of the activated pyridine ring onto the aldehyde carbonyl. Subsequent dehydration and oxidation lead to the aromatic naphthyridinone ring system.[5][8] Using an oxidizing agent like nitrobenzene is traditional, but air oxidation can often suffice in modern adaptations, simplifying the workup.

B. Materials & Equipment

Reagent/MaterialQuantity (for 100g scale)Molar Eq.Notes
2-Amino-4-methylpyridine100.0 g1.0Purity >98%
Crotonaldehyde97.0 mL (81.6 g)1.25Stabilized, handle in fume hood
Sulfuric Acid (conc.)200 mL-Catalyst and dehydrating agent
Polyphosphoric Acid (PPA)500 g-Can be used as an alternative catalyst/solvent
Sodium Hydroxide (NaOH)As needed-For neutralization
Deionized WaterAs needed-
Ethyl AcetateAs needed-For extraction
  • Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, large beaker for quench.

C. Step-by-Step Protocol

  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and dropping funnel in a certified chemical fume hood.

  • Charge Reagents: Charge the flask with concentrated sulfuric acid (200 mL). Cool the acid to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly add 2-amino-4-methylpyridine (100.0 g) to the cold sulfuric acid with vigorous stirring. The addition is exothermic; maintain the internal temperature below 20 °C.

  • Aldehyde Addition: Once the aminopyridine has fully dissolved, begin the dropwise addition of crotonaldehyde (97.0 mL) via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 30 °C throughout the addition.

  • Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 120-130 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Reaction Quench (CRITICAL STEP): After cooling the reaction mixture to room temperature, very slowly and carefully pour the viscous mixture into a large beaker containing 2 L of crushed ice with vigorous stirring. This quench is highly exothermic.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a 50% w/v aqueous solution of NaOH. The product will begin to precipitate. Adjust the pH to approximately 7-8. Be cautious as this is also exothermic.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 118-133 g of a tan to brown solid. The product is often of sufficient purity (>95%) for the next step.

PART 2: Synthesis of this compound (Final Product)

A. Principle & Rationale

The conversion of the 2-hydroxynaphthyridine tautomer (a lactam) to the 2-chloro derivative is an essential transformation. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that activates the carbonyl oxygen, facilitating a nucleophilic attack by the chloride ion to replace the hydroxyl group.[6] The reaction is typically run using POCl₃ as both the reagent and the solvent.

B. Materials & Equipment

Reagent/MaterialQuantity (for 100g scale)Molar Eq.Notes
5-Methyl-1,6-naphthyridin-2(1H)-one100.0 g1.0From Part 1
Phosphorus Oxychloride (POCl₃)300 mL (495 g)~5.2EXTREMELY CORROSIVE & WATER REACTIVE [9]
Dichloromethane (DCM)As needed-For extraction
Saturated Sodium Bicarbonate (NaHCO₃)As needed-For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-For drying
Silica GelAs needed-For chromatography
  • Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser (with gas outlet to a scrubber), dropping funnel, heating mantle.

C. Step-by-Step Protocol

  • Reaction Setup: Assemble the dry 2 L flask with a mechanical stirrer and reflux condenser in a fume hood. Ensure all glassware is completely dry. The condenser outlet should be connected to a gas trap or scrubber containing a dilute NaOH solution.

  • Charge Reagents: Carefully charge the flask with phosphorus oxychloride (300 mL).

  • Substrate Addition: In portions, slowly add the 5-methyl-1,6-naphthyridin-2(1H)-one (100.0 g) to the POCl₃ with stirring. The addition may be slightly exothermic.

  • Reaction Heating: Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The mixture should become a clear, dark solution.

  • Removal of Excess POCl₃: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).

  • Reaction Quench (CRITICAL STEP): Very slowly and carefully, add the cooled, viscous reaction residue dropwise to 1.5 L of crushed ice with vigorous stirring. A solid may form. Perform this step behind a blast shield.

  • Basification & Extraction: Carefully neutralize the aqueous mixture to pH ~8 with solid sodium bicarbonate or a saturated aqueous solution. Extract the product with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).[10] Alternatively, recrystallization from a suitable solvent like ethanol or isopropyl acetate may yield high-purity material.

Data Summary & Characterization

ParameterIntermediate IFinal Product
Chemical Name 5-Methyl-1,6-naphthyridin-2(1H)-oneThis compound
CAS Number 76009-24-6 (unverified)140692-93-9[11]
Molecular Formula C₉H₈N₂OC₉H₇ClN₂
Molecular Weight 160.17 g/mol 178.62 g/mol
Typical Yield 75-85%85-95% (after purification)
Appearance Tan to brown solidOff-white to pale yellow solid
Purity (by HPLC) >95%>98%

Reaction Mechanism Visualization

G cluster_chlorination Mechanism: Chlorination with POCl₃ A Naphthyridinone (Lactam Tautomer) C Activated Phosphate Ester Intermediate A->C Oxygen Attack B POCl₃ B->C E Final Product (2-Chloro-1,6-naphthyridine) C->E SNAr Attack by Cl⁻ F Byproduct (PO₂Cl₂⁻) C->F Elimination D Chloride Ion (Cl⁻) D->C

Caption: Simplified mechanism for the chlorination of the naphthyridinone intermediate.

Critical Safety Precautions

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas.[9] Always handle it in a dry, well-ventilated fume hood. Wear heavy-duty rubber gloves, a lab coat, and chemical splash goggles with a face shield. Ensure an appropriate quenching strategy and emergency spill kit are readily available.

  • Corrosive Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the initial cyclization and the quenching of the chlorination reaction are highly exothermic. Use ice baths for cooling and perform additions slowly to maintain temperature control. For scale-up, ensure the cooling capacity of the reactor is sufficient.

  • Solvent Handling: Handle all organic solvents in a well-ventilated area, away from ignition sources.[12]

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Step 1 Incomplete reaction; insufficient heating time or temperature.Monitor reaction by TLC to ensure full conversion of starting material. Ensure reaction temperature is maintained.
Product loss during workup.Ensure pH is adjusted correctly for full precipitation. Use continuous extraction if the product has some water solubility.
Incomplete chlorination in Step 2 Insufficient POCl₃ or reaction time; presence of water.Use a larger excess of POCl₃. Ensure all glassware is scrupulously dried before use. Extend reflux time and monitor by TLC.
Difficulty in purification Presence of persistent, polar impurities.An acid wash of the organic extract during workup can help remove basic impurities.[10] Optimize chromatography conditions with different solvent systems or consider using a different stationary phase like alumina.[10]

References

  • Johar, M., et al. (2012). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Schwartz, M. A., et al. (2012). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown. (n.d.). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Semantic Scholar. Available at: [Link]

  • Johar, M., et al. (2012). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Johar, M., et al. (2012). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Scilit. Available at: [Link]

  • Wang, Z., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Wu, Y., et al. (n.d.). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. Thieme Connect. Available at: [Link]

  • Xiang, D., et al. (2012). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, T., et al. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

  • Unknown. (2021). Deaminative chlorination of aminoheterocycles. Nature. Available at: [Link]

  • Wang, Z., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. Available at: [Link]

  • Unknown. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Unknown. (n.d.). Sandmeyer Reaction. ResearchGate. Available at: [Link]

  • Shinde, S., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Liu, L., et al. (2010). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Roy, A., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Available at: [Link]

  • Guchhait, S., et al. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega. Available at: [Link]

  • Shinde, S., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Available at: [Link]

  • Spencer, J., et al. (2017). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown. (n.d.). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. SpringerLink. Available at: [Link]

  • Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Unknown. (n.d.). Process for making 2-chloro-5-methylpyridine. Google Patents.
  • Unknown. (n.d.). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • Unknown. (n.d.). Method for producing 2-hydroxy-5-methylpyridine. Google Patents.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]

  • Clapers, M. P., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Available at: [Link]

  • Unknown. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). University of Washington. Available at: [Link]

  • Mogilaiah, K., et al. (2007). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

  • Buendia, J., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Unknown. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

Sources

Application Note: Derivatization of 2-Chloro-5-methyl-1,6-naphthyridine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological applications.[1][2][3][4][5] Its rigid, planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, make it an ideal framework for designing targeted therapeutic agents, particularly kinase inhibitors.[6][7][8] Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, enabling the systematic exploration of how modifying a lead compound's structure affects its biological activity.

This application note provides a detailed guide for the derivatization of 2-chloro-5-methyl-1,6-naphthyridine[9], a versatile and commercially available starting material for building focused compound libraries for SAR exploration. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction at the C2 position, a robust and high-yielding method for introducing chemical diversity. We will explain the chemical principles, provide detailed, validated protocols, and present a framework for analyzing the resulting SAR data.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) at C2

The key to the utility of this compound lies in the reactivity of the chlorine atom at the C2 position. The 1,6-naphthyridine ring system is electron-deficient due to the electronegativity of the two nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogens (C2, C4, C5, C7). The chlorine atom at C2 is an excellent leaving group in this activated system, making it the prime site for derivatization via SNAr.[10][11][12]

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, transiently disrupting the aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][13] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitrogen atoms of the naphthyridine core. In the final step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the substituted product. This reaction is highly reliable for a broad range of nucleophiles, including amines, alcohols, and thiols, making it ideal for generating a diverse library of analogues.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_nucleophiles Diverse Nucleophiles cluster_output Output SM This compound Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction Library Diversified Compound Library Reaction->Library Nuc_Amine Amines (R-NH2) Nuc_Amine->Reaction Nuc_Alcohol Alcohols (R-OH) Nuc_Alcohol->Reaction Nuc_Thiol Thiols (R-SH) Nuc_Thiol->Reaction SAR SAR Analysis & Lead Optimization Library->SAR

Figure 1. High-level workflow for SAR library generation.

Mechanistic Insight: The SNAr Pathway

Understanding the mechanism provides the rationale for selecting reaction conditions. The initial nucleophilic attack is typically the rate-determining step. The stability of the Meisenheimer intermediate is paramount; hence, this reaction works best on electron-poor aromatic systems. The use of a base is often required, particularly with amine or alcohol nucleophiles, to either deprotonate the nucleophile for increased reactivity or to neutralize the HCl generated during the reaction.

G Start 2-Chloro-5-methyl- 1,6-naphthyridine + Nu-H Step1 Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate + Nu-H Step2 Elimination of Leaving Group Product Substituted Product + Cl- + H+ Step2->Product - Cl-

Figure 2. The Addition-Elimination mechanism of SNAr.

Experimental Protocols

Materials and Instrumentation:

  • Starting Material: this compound (CAS: 140692-93-9).

  • Reagents: A diverse panel of primary and secondary amines, alcohols, and thiols. Anhydrous solvents (e.g., DMF, DMSO, NMP), and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA).

  • Instrumentation: Magnetic stirrers with heating, reaction vials, standard glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, flash column chromatography system, LC-MS, NMR spectrometer.

Protocol 1: General Procedure for C2-Amination

This protocol describes the reaction of this compound with a representative amine nucleophile.

  • Reaction Setup: To a 10 mL microwave vial, add this compound (1.0 eq., e.g., 100 mg), the desired amine (1.2–1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Rationale: An excess of the amine is used to drive the reaction to completion. K₂CO₃ is a mild inorganic base sufficient to neutralize the HCl byproduct without causing unwanted side reactions. For less reactive amines, a stronger base like Cs₂CO₃ or an organic base like diisopropylethylamine (DIPEA) may be employed.

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (e.g., 3 mL).

    • Rationale: Polar aprotic solvents are ideal as they effectively solvate the reactants but do not interfere with the nucleophile. They also have high boiling points, allowing for elevated reaction temperatures.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 80–120 °C for 4–16 hours.

    • Rationale: Heating is necessary to provide the activation energy required to overcome the aromaticity of the naphthyridine ring. Reaction progress should be monitored to determine the optimal time and temperature.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) or by LC-MS. A new, more polar spot (for most amine products) should appear, and the starting material spot should diminish.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL). A precipitate may form. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Rationale: This step removes the polar solvent (DMF/DMSO) and inorganic base.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0–10% methanol in dichloromethane or 20–100% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for C2-Alkoxylation / Thiolation

This protocol is adapted for oxygen and sulfur nucleophiles.

  • Nucleophile Preparation: In a separate flask, dissolve the desired alcohol or thiol (1.5 eq.) in anhydrous tetrahydrofuran (THF) or DMF (2 mL). Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C. Stir for 30 minutes at room temperature.

    • Rationale: Alcohols and thiols are less nucleophilic than amines. They must first be deprotonated to form the more potent alkoxide or thiolate anion. NaH is a strong, non-nucleophilic base suitable for this purpose.

  • Reaction Setup: In the main reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMF (2 mL).

  • Reaction Conditions: Slowly add the pre-formed nucleophile solution from step 1 to the solution of the starting material. Heat the reaction mixture at 60–100 °C until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Perform an aqueous work-up and purification as described in Protocol 1 (steps 5–7).

Structure-Activity Relationship (SAR) Analysis

Once a library of derivatives has been synthesized and characterized, the compounds are tested in a relevant biological assay (e.g., a kinase inhibition assay). The resulting data allows for the establishment of a clear SAR. By comparing the biological activity (e.g., IC₅₀ values) of different derivatives, researchers can deduce which chemical features are critical for potency and selectivity.

Table 1: Representative SAR Data for C2-Substituted 5-methyl-1,6-naphthyridine Derivatives (Illustrative Example)

Compound IDR-Group at C2StructureBiological Activity (IC₅₀, nM)
SM -Cl

>10,000
1a -NH₂

5,200
1b -NHCH₃

2,100
1c -N(CH₃)₂

850
1d -NH(cyclopropyl)

45
1e -NH(phenyl)

1,500
1f -NH(4-fluorophenyl)

250
2a -OCH₃

6,800
3a -SCH₃

4,300

Note: Structures are representational. Actual images of chemical structures would be inserted here.

Analysis of Illustrative Data:

  • Effect of C2-Substitution: Replacing the C2-chloro group with a nucleophile is essential for activity (SM vs. all others).

  • Exploring the Amino Group: Simple amines (1a-1c) show a trend where increasing alkylation improves potency, suggesting a hydrophobic pocket.

  • Small Rings are Favorable: The significant increase in potency for the cyclopropylamine derivative (1d) suggests that this small, rigid group fits optimally into a specific binding pocket.

  • Aromatic Substituents: Aniline (1e) is less potent, but adding an electron-withdrawing fluorine atom (1f) improves activity, perhaps by altering the electronics or through a specific interaction with the target.

  • O vs. S vs. N: In this hypothetical example, nitrogen-linked substituents are significantly more potent than oxygen- or sulfur-linked ones, suggesting a critical hydrogen bond donation or acceptance at this position.

Conclusion

This compound is an exceptionally useful scaffold for medicinal chemistry campaigns. The protocols detailed in this application note, centered on the robust nucleophilic aromatic substitution reaction, provide a reliable and efficient pathway for generating diverse compound libraries. This strategy enables a systematic and thorough exploration of the structure-activity landscape, facilitating the rapid identification and optimization of novel therapeutic lead compounds.

References

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link][6]

  • Zhuo, L., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link][7]

  • ResearchGate. (n.d.). Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. Request PDF. [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link][8]

  • Royal Society of Chemistry. (n.d.). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link][1]

  • Szychowska, K., et al. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 26(23), 7113. [Link][2]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link][3]

  • Journal of Chemical Health Risks. (2023). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][2][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1664. [Link]

  • D-M Videos. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link][10]

  • Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link][4]

  • Alajarín, R., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6660. [Link][14]

  • Tani, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. [Link][11]

  • American Chemical Society. (2017). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 82(15), 8195-8202. [Link][15]

  • ResearchGate. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link][5]

  • Chemistry LibreTexts. (2020, August 15). 16.6: Nucleophilic Aromatic Substitution. [Link][12]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link][13]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12, 6081-6089. [Link][16]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4212. [Link]

  • Ask This Paper. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. [Link][17]

Sources

Application of 2-Chloro-5-methyl-1,6-naphthyridine in the Synthesis of Anti-Cancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine motif is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the architecture of numerous biologically active compounds. Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal framework for designing targeted therapeutics, particularly kinase inhibitors. Within this class, 2-Chloro-5-methyl-1,6-naphthyridine emerges as a highly versatile and strategic starting material for the synthesis of potent anti-cancer agents. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse functionalities to explore structure-activity relationships (SAR). The methyl group at the 5-position can influence the molecule's solubility, metabolic stability, and steric interactions within the target protein's binding pocket.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a promising class of c-Met kinase inhibitors. We will delve into the synthetic strategy, provide detailed experimental protocols, and discuss the biological context of these anti-cancer agents.

Targeting the c-Met Signaling Pathway in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3] In numerous cancers, the c-Met signaling pathway is aberrantly activated through mechanisms such as gene amplification, mutation, or overexpression of the receptor or its ligand.[3] This dysregulation is a key driver of tumor growth, angiogenesis, and metastasis, making c-Met a highly attractive target for anti-cancer drug development.[1][4] Inhibition of c-Met kinase activity can disrupt these oncogenic signals and represents a promising therapeutic strategy.

Below is a diagram illustrating the central role of c-Met in oncogenic signaling.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K STAT3 STAT3 P2->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Invasion mTOR->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor 1H-imidazo[4,5-h][1,6] naphthyridin-2(3H)-one (c-Met Inhibitor) Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that promote cancer progression.

Synthetic Strategy: From this compound to c-Met Inhibitors

The synthesis of advanced c-Met inhibitors, such as the 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one class, from this compound requires a multi-step approach.[2][5] A plausible and efficient synthetic workflow is outlined below. The core strategy involves the sequential functionalization of the 1,6-naphthyridine scaffold to build the complex tricyclic system necessary for potent c-Met inhibition.

G A This compound B 2-Amino-5-methyl-1,6-naphthyridine A->B Amination C 2-Amino-5-methyl-7-nitro-1,6-naphthyridine B->C Nitration D 5-Methyl-1,6-naphthyridine-2,7-diamine C->D Reduction E 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one Core D->E Cyclization with Urea Equivalent F Functionalized c-Met Inhibitors E->F Alkylation & Arylation

Sources

Troubleshooting & Optimization

Optimizing Suzuki-Miyaura coupling conditions for 2-Chloro-5-methyl-1,6-naphthyridine.

Author: BenchChem Technical Support Team. Date: January 2026

**Technical Support Center: Optimizing Suzuki-M

iyaura Coupling for 2-Chloro-5-methyl-1,6-naphthyridine**

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this specific heteroaromatic chloride. The inherent challenges of this substrate, including its potential to deactivate palladium catalysts and its susceptibility to side reactions, necessitate a carefully considered approach. This guide provides in-depth, evidence-based troubleshooting advice and frequently asked questions to empower you to achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Issue 1: Low or No Conversion of this compound

Question: My Suzuki-Miyaura reaction with this compound is showing little to no conversion of the starting material. I've tried standard conditions that work for other aryl chlorides. What factors should I investigate?

Answer: Low or no conversion when coupling this compound is a common hurdle. The primary reason often lies in the electronically deactivated nature of the C-Cl bond and potential catalyst inhibition by the nitrogen atoms in the naphthyridine ring.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection are Critical: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[4] Electron-rich and sterically bulky phosphine ligands are essential to promote the oxidative addition of the palladium into the C-Cl bond, which is often the rate-limiting step for deactivated chlorides.[1][5][6][7]

    • Recommended Ligands: Consider using dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[5][6][8] These ligands have demonstrated high efficacy for coupling heteroaryl chlorides.[1][2][9]

    • Palladium Pre-catalyst: The choice of palladium source can significantly impact catalyst performance.[10] Pre-formed palladium complexes (pre-catalysts) incorporating bulky phosphine ligands often show higher activity and stability.

  • Elevated Temperatures are Often Necessary: Due to the strength of the C-Cl bond, higher reaction temperatures (typically 100-120 °C) are often required to drive the reaction to completion.[9]

  • Base Selection and Strength: The choice of base is crucial for the transmetalation step. A base that is too weak may not facilitate the formation of the active boronate species, while an overly strong base can lead to undesired side reactions.

    • Initial Screening: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.

    • For Challenging Couplings: Stronger bases like Cs₂CO₃ or even potassium tert-butoxide (KOtBu) might be necessary, but use with caution as they can promote side reactions.

  • Solvent System: The solvent must be able to dissolve all reaction components and be stable at the required temperature.

    • Common Choices: Anhydrous toluene, dioxane, or THF are good starting points.[11] A mixture of an organic solvent with a small amount of water is often beneficial for dissolving the inorganic base.[11]

Issue 2: Significant Formation of Protodeboronation Byproduct

Question: I am observing a significant amount of the deboronated arene corresponding to my boronic acid, alongside my desired product. How can I minimize this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent side reaction in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids.[11][12][13] This process is often catalyzed by the base and can be exacerbated by the presence of water.[12][13][14]

  • Use of Boronic Esters or Organotrifluoroborates: Boronic acids can be unstable under basic conditions.[11][13][15] Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium organotrifluoroborate (BF₃K), can mitigate protodeboronation.[12][15][16][17] These derivatives act as a "slow release" source of the boronic acid in situ, keeping its concentration low and minimizing the side reaction.[12][15][17]

  • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation.

    • Milder Bases: Consider using milder bases like CsF or K₂CO₃.[18][19]

    • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.[7]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor the reaction progress and aim to stop it once the starting material is consumed.

Issue 3: Dehalogenation of this compound

Question: My reaction is producing 5-methyl-1,6-naphthyridine as a major byproduct. What is causing this dehalogenation, and how can I prevent it?

Answer: Dehalogenation of the aryl halide is another common side reaction where the C-Cl bond is replaced by a C-H bond.[11] This can occur through various mechanisms, often involving a hydride source in the reaction mixture.

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are anhydrous. Certain impurities can act as hydride donors.

  • Ligand Selection: The choice of ligand can influence the propensity for dehalogenation. Highly electron-rich ligands that promote rapid oxidative addition and subsequent steps in the catalytic cycle can sometimes outcompete the dehalogenation pathway.

  • Base and Solvent System: The combination of a strong base and a protic solvent (or a solvent that can generate hydride species) can increase the likelihood of dehalogenation. If you are using a strong base like an alkoxide, ensure your solvent is aprotic and free of water.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand screening for the Suzuki-Miyaura coupling of this compound?

A1: A robust starting point would be to use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand. A combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is a good initial choice.[5][6] Alternatively, using a pre-catalyst such as [Pd(SPhos)Cl]₂ or XPhos-Pd-G3 often provides more consistent results.

Parameter Recommended Starting Conditions
Palladium Source Pd(OAc)₂ (2 mol%) or XPhos-Pd-G3 (2 mol%)
Ligand SPhos or XPhos (4 mol% if using Pd(OAc)₂)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent Toluene or Dioxane (with 5-10% water if using K₂CO₃)
Temperature 100-110 °C

Q2: How does the nitrogen in the naphthyridine ring affect the reaction?

A2: The Lewis basic nitrogen atoms in the 1,6-naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2][20] This is a key reason why bulky ligands are crucial; they create a sterically hindered environment around the palladium, which can disfavor the binding of the naphthyridine nitrogen and keep the catalyst active.

Q3: Can I use boronic esters directly, or do they need to be hydrolyzed first?

A3: Boronic esters can often be used directly in the Suzuki-Miyaura coupling.[13][21] While the exact mechanism can be complex and may involve partial or full hydrolysis to the boronic acid in situ, many successful couplings are performed by simply adding the boronic ester to the reaction mixture.[13][21] The use of boronic esters is particularly advantageous for minimizing protodeboronation.[11]

Q4: What is the role of water in the reaction mixture?

A4: While Suzuki-Miyaura reactions can be run under anhydrous conditions, the presence of a small amount of water is often beneficial, particularly when using inorganic bases like K₂CO₃ or Cs₂CO₃.[11] Water helps to dissolve the base, facilitating its role in the catalytic cycle. However, excessive water can promote the undesirable protodeboronation side reaction.[12][13] The optimal amount of water often needs to be determined empirically for a specific reaction.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand appropriate for a deactivated heteroaryl chloride? Start->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) and consider a pre-catalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions (temperature, base, solvent) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Increase temperature (100-120 °C). Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Use anhydrous solvents (Toluene, Dioxane). Check_Conditions->Optimize_Conditions No Analyze_Byproducts What are the major byproducts? Check_Conditions->Analyze_Byproducts Yes Optimize_Conditions->Analyze_Byproducts Protodeboronation Protodeboronation of Boronic Acid Analyze_Byproducts->Protodeboronation Deboronated Arene Dehalogenation Dehalogenation of Naphthyridine Analyze_Byproducts->Dehalogenation Dehalogenated Naphthyridine Address_Protodeboronation Use boronic ester or trifluoroborate. Use a milder base (e.g., CsF). Minimize reaction time and water content. Protodeboronation->Address_Protodeboronation Address_Dehalogenation Ensure anhydrous conditions. Purify reagents and solvents. Re-evaluate ligand/base combination. Dehalogenation->Address_Dehalogenation

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling issues.

Experimental Protocol: General Procedure for Optimization

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-5 mol%) or Pd(OAc)₂ (1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol% if using Pd(OAc)₂)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst (or the palladium source and ligand) followed by the anhydrous solvent.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired coupled product.

References

Sources

Side reactions and byproduct formation in the synthesis of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyl-1,6-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproduct formation encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding to provide actionable solutions for optimizing your experimental outcomes.

I. Overview of the Synthetic Strategy

The most common and logical synthetic route to this compound is a two-stage process. First, the synthesis of the precursor, 5-methyl-1,6-naphthyridin-2(1H)-one, is undertaken, followed by a chlorination step to yield the final product. This guide is structured to address potential issues in each of these key stages.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination Start Pyridine Precursors Cyclization Cyclization & Hydrolysis Start->Cyclization e.g., DMFDMA, NH4OAc Decarboxylation Thermal Decarboxylation Cyclization->Decarboxylation Precursor 5-Methyl-1,6-naphthyridin-2(1H)-one Decarboxylation->Precursor Chlorination_Step Chlorination Precursor->Chlorination_Step POCl3, heat Final_Product This compound Chlorination_Step->Final_Product Dimer_Formation Monomer1 5-Methyl-1,6-naphthyridin-2(1H)-one Dimer Dimeric Byproduct Monomer1->Dimer High Temp. Monomer2 5-Methyl-1,6-naphthyridin-2(1H)-one Monomer2->Dimer High Conc. Chlorination_and_Hydrolysis cluster_workup Workup Conditions Precursor 5-Methyl-1,6-naphthyridin-2(1H)-one Product This compound Precursor->Product POCl3, heat Product->Precursor H2O, heat/acid/base

Technical Support Center: Column Chromatography Purification of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-methyl-1,6-naphthyridine. This document provides practical, field-proven advice designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

The purification of nitrogen-containing heterocycles like this compound presents a unique set of challenges. The basicity of the nitrogen atoms can lead to strong, undesirable interactions with standard stationary phases, resulting in poor separation and low recovery. This guide is structured to address these specific issues head-on.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up the purification for this compound.

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for normal-phase chromatography of aza-aromatic compounds.[1] However, a critical consideration is the acidic nature of the silica surface, which contains silanol groups (Si-OH).[2] These acidic sites can strongly and sometimes irreversibly adsorb basic compounds like your naphthyridine derivative, leading to significant peak tailing and potential product loss.[3][4]

  • Recommendation: Start with standard flash-grade silica gel (40-63 µm particle size). If you observe significant tailing or low recovery, consider two options:

    • Deactivating the Silica: Add a basic modifier to your mobile phase (see Q2).

    • Alternative Stationary Phases: For particularly difficult separations or acid-sensitive compounds, consider using neutral or basic alumina, or even a reversed-phase C18 column.[3]

Q2: How do I select an appropriate starting eluent system (mobile phase)?

A2: The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation in a column.[5]

  • Principle: In normal-phase chromatography, retention is governed by the polarity of the analyte's interaction with the polar stationary phase.[6] Elution occurs by increasing the polarity of the mobile phase, which competes for binding sites on the silica and displaces the compound.

  • Recommended Starting Systems:

    • System A (Less Polar): Hexanes/Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.

    • System B (More Polar): Dichloromethane (DCM)/Methanol (MeOH). This system is often effective for more polar heterocycles. A patent for the related 2-chloro-1,6-naphthyridine successfully used a DCM solution containing 1-2% methanol.[7]

  • Crucial Additive - The Basic Modifier: To counteract the acidity of silica gel, it is highly recommended to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. The TEA will preferentially bind to the acidic silanol sites, masking them from your basic product and dramatically improving peak shape and recovery.[3][4]

    • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of your eluent system, which serves the same purpose.

Q3: How should I prepare and load my crude sample onto the column?

A3: Proper sample loading is critical for achieving a good separation. The goal is to apply the sample to the column in a very narrow, concentrated band. There are two primary methods:

  • Wet Loading: Dissolve the crude material in the minimum possible volume of the initial, low-polarity mobile phase.[8] If the sample does not dissolve well, you can use a slightly stronger solvent (like DCM), but keep the volume to an absolute minimum. Using a pipette, carefully apply this solution to the top of the column bed without disturbing the surface.[8]

  • Dry Loading (Recommended for Poorly Soluble Samples): Dissolve your crude product in a suitable volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[8] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column. This technique prevents issues caused by using a strong loading solvent and often results in sharper bands.[9]

Q4: How do I monitor the progress of the column?

A4: Collect the eluent in a series of numbered fractions (e.g., in test tubes). The separation is monitored by analyzing these fractions using TLC. Spot a small amount from each fraction onto a TLC plate and elute it with the same solvent system (or a slightly more polar one to speed up the process) used for the column. Visualize the spots under a UV lamp (254 nm). Fractions containing only your desired product (with the same Rf as your pure standard) are then combined.

Section 2: General Experimental Protocol

This protocol provides a validated, step-by-step workflow for the purification.

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find Eluent with Rf ≈ 0.3) Pack 2. Pack Column (Slurry Packing) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: General workflow for purification by column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate with 0.5% TEA) that gives your product an Rf value of ~0.3 and separates it well from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand (~1 cm).

    • In a beaker, mix silica gel with your initial, low-polarity eluent to form a consistent slurry. The mass of silica should be 50-100 times the mass of your crude sample.

    • Pour the slurry into the column. Use additional eluent to wash all silica from the beaker into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.[10]

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry from this point forward.[10]

  • Sample Loading (Dry Method):

    • Prepare your dry-loaded sample as described in FAQ Q3.

    • Carefully add the silica-adsorbed sample to the top of the column bed, creating a thin, even layer.

    • Gently add a protective layer of sand (~1 cm) on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the available space.

    • Using gentle air pressure (flash chromatography), push the solvent through the column at a steady rate.

    • Begin collecting fractions immediately. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Analysis:

    • Use TLC to analyze the collected fractions.

    • Combine all fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield your purified this compound.

Section 3: Troubleshooting Guide

Even with a good protocol, issues can arise. This guide addresses specific problems in a question-and-answer format.

Q: My product is streaking badly down the TLC plate and column, resulting in broad peaks and poor separation. What's happening?

A: This is the most common issue for basic nitrogen heterocycles and is almost certainly caused by strong interactions with acidic silanol groups on the silica gel.[11] This phenomenon is known as peak tailing.[12]

  • Cause: The basic nitrogen on your naphthyridine ring is interacting ionically with the acidic Si-OH groups of the stationary phase. This secondary retention mechanism causes some molecules to "stick" to the column, eluting slowly and creating a "tail".[11]

  • Solution 1 (Immediate Fix): Add a basic modifier to your eluent. Prepare a new mobile phase containing 0.5-1% triethylamine (TEA).[3] This is the most effective solution. The TEA will neutralize the active sites on the silica, allowing your compound to elute based on polarity alone, resulting in a symmetrical, sharp peak.

  • Solution 2 (Alternative Stationary Phase): If the addition of TEA does not fully resolve the issue, your compound may be too basic for silica. Rerun the separation on a column packed with neutral or basic alumina, which lacks the strong acidic sites of silica.[3]

Troubleshooting Peak Tailing

G Start Problem: Severe Peak Tailing Cause Primary Cause: Analyte interaction with acidic silanol groups on silica Start->Cause CheckModifier Is a basic modifier (e.g., 0.5% TEA) in the eluent? Cause->CheckModifier AddModifier Solution: Add 0.5-1% Triethylamine to the mobile phase CheckModifier->AddModifier No CheckOverload Is the column overloaded? (>2% sample load) CheckModifier->CheckOverload Yes Success Problem Resolved: Symmetrical Peak AddModifier->Success ReduceLoad Solution: Reduce sample load or use a larger column CheckOverload->ReduceLoad Yes ConsiderAlumina Solution: Switch to a neutral stationary phase like Alumina CheckOverload->ConsiderAlumina No ReduceLoad->Success ConsiderAlumina->Success

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst Residues from 2-Chloro-5-methyl-1,6-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium catalyst residue removal in reactions involving 2-Chloro-5-methyl-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. This resource will equip you with the knowledge to effectively minimize palladium contamination in your active pharmaceutical ingredients (APIs) and intermediates, ensuring product purity and compliance with regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for high palladium residue in my this compound reaction product?

A1: High palladium residue typically stems from the incomplete removal of the catalyst after C-C coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2] The nitrogen atoms in the naphthyridine ring can chelate with palladium, forming stable complexes that are difficult to remove through standard workup procedures. Furthermore, the speciation of palladium during the reaction can lead to various oxidation states and forms (e.g., colloidal, soluble complexes), each requiring a different removal strategy.[1]

Q2: What are the acceptable limits for palladium in pharmaceutical products?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in drug products. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[3][4][5] This often translates to a concentration limit of 10 parts per million (ppm) for a drug with a maximum daily dose of 10 grams.[5][6] For parenteral (injectable) drugs, the limit is even stricter, typically around 1 ppm.[5]

Q3: I've performed column chromatography, but my product is still contaminated with palladium. What should I do next?

A3: While silica gel chromatography can remove some insoluble palladium species, it is often insufficient for eliminating soluble palladium complexes, especially those chelated to your nitrogen-containing product.[7] The next and most effective step is to employ a metal scavenger.[5][8] These are materials specifically designed to bind tightly to residual palladium. Other options to consider, either alone or in combination with scavengers, include activated carbon treatment or recrystallization.[5][9]

Q4: How do I accurately quantify the amount of residual palladium in my sample?

A4: The standard and most accurate methods for quantifying trace levels of palladium in APIs are inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption (AA) spectroscopy.[10][11] These techniques offer high sensitivity and are the preferred methods for final quality control.[10] For more rapid, in-process checks and screening of different removal methods, fluorescence-based detection kits are also available, though they are not a replacement for ICP-MS for final product validation.[10][11] High-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) is another validated method for determining palladium residues.[12]

Troubleshooting Guide: A Strategic Approach to Palladium Removal

This section provides a systematic approach to diagnosing and resolving palladium contamination issues. The choice of method is highly dependent on the specific reaction conditions, the nature of the palladium species, and the properties of your final product.[1]

Initial Assessment: Characterizing the Problem

Before selecting a purification strategy, it is crucial to understand the nature of the palladium contamination. Is it visible as a black precipitate (palladium black), or is the solution clear but still shows high ppm levels upon analysis? This initial observation can guide your first steps.

Workflow for Palladium Removal

Below is a decision-making workflow to guide you through the process of selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (High Pd Content) filtration Filtration through Celite® (Removes Insoluble Pd(0)) start->filtration analysis1 Analyze Pd Content (ICP-MS or other) filtration->analysis1 scavenger Metal Scavenger Treatment (e.g., Functionalized Silica) analysis1->scavenger Soluble Pd Present carbon Activated Carbon Treatment analysis1->carbon Alternative to Scavenger end_ok Product Meets Specification (<10 ppm) analysis1->end_ok Pd < 10 ppm analysis2 Analyze Pd Content scavenger->analysis2 analysis3 Analyze Pd Content carbon->analysis3 crystallization Recrystallization analysis4 Analyze Pd Content crystallization->analysis4 analysis2->crystallization Pd > 10 ppm analysis2->end_ok Pd < 10 ppm analysis3->crystallization Pd > 10 ppm analysis3->end_ok Pd < 10 ppm analysis4->end_ok Pd < 10 ppm end_nok Further Optimization Required analysis4->end_nok Pd > 10 ppm

Caption: Decision workflow for palladium catalyst removal.

In-Depth Methodologies

Filtration through Celite® or Silica Gel
  • Principle: This is the first line of defense, primarily targeting insoluble palladium species, such as palladium black, which can form during the reaction.[7]

  • Protocol:

    • Prepare a small pad of Celite® or silica gel in a sintered glass funnel.

    • Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).[13]

    • Pass the diluted mixture through the pad.

    • Wash the pad with additional solvent to ensure complete recovery of the product.[7]

  • Expert Insight: While simple, this step is crucial as it removes a significant portion of the palladium, preventing downstream methods from being overwhelmed.[4]

Metal Scavengers

Metal scavengers are the most robust and selective method for removing soluble palladium species.[14] They consist of a solid support (commonly silica gel) functionalized with ligands that have a high affinity for palladium.[1][15]

  • Types of Scavengers:

    • Thiol-based (e.g., SiliaMetS® Thiol, MP-Thiol): Highly effective for a broad range of palladium species (Pd(0) and Pd(II)).[14][15]

    • Thiourea-based (e.g., SiliaMetS® Thiourea): Versatile scavenger for all forms of palladium, performing well in organic solvents.[14]

    • Amine-based (e.g., Diamine Silica): Shows good adsorption for Pd(II).[15]

    • Trimercaptotriazine (TMT)-functionalized resins: Effective in reducing palladium levels in polar aprotic solvents.[1]

  • Comparative Efficiency of Common Scavengers:

Scavenger TypeTarget Palladium SpeciesTypical SolventsKey Advantages
Thiol-functionalized Silica Pd(0), Pd(II), Pt, Cu, Ag, PbWide range of organic solventsRobust, versatile, and widely used in pharmaceutical processes.[14]
Thiourea-functionalized Silica All forms of Pd, Ag, Pt, Ru, Rh, HgParticularly effective in organic solventsVersatile and widely adopted in the pharmaceutical industry.[14]
Amine-functionalized Silica Pd(II), Ni(II)Organic solventsGood for specific metal oxidation states.[15]
Activated Carbon Pd(0), Pd(II)Various organic solventsCost-effective, but may require higher loading and can lead to product loss.[1][16][17]
  • Experimental Protocol (Batch Method):

    • Dissolve the palladium-contaminated product in a suitable solvent.

    • Add the selected scavenger (typically 5-10 equivalents relative to the residual palladium).

    • Stir the mixture at room temperature or with gentle heating for a specified time (often 2-24 hours).[3]

    • Filter off the scavenger and wash it with fresh solvent.

    • Combine the filtrates and concentrate to recover the purified product.

  • Expert Insight: The choice of scavenger and the reaction conditions (solvent, temperature, time) are critical and may require optimization for your specific system.[1] For large-scale operations, scavengers can be packed into cartridges for flow-through purification.[18]

Activated Carbon Treatment
  • Principle: Activated carbon possesses a high surface area with pores that can adsorb palladium species.[16][19] It is a cost-effective option, though sometimes less efficient than functionalized scavengers.[1][17]

  • Protocol:

    • Dissolve the product in a suitable solvent.

    • Add activated carbon (e.g., Darco® KB-B) to the solution (typically 10-20 wt%).

    • Stir the slurry for several hours at room temperature or with heating.

    • Filter the mixture through a pad of Celite® to remove the carbon.

  • Expert Insight: A potential drawback of activated carbon is the non-selective adsorption of the desired product, which can lead to yield loss.[1][17] It is often beneficial to perform a small-scale trial to assess product recovery before committing to a large-scale treatment.

Recrystallization
  • Principle: Recrystallization can be an effective final purification step to remove residual impurities, including palladium, by exploiting differences in solubility between the product and the contaminants.

  • Protocol:

    • Dissolve the product in a minimum amount of a hot solvent in which it is highly soluble.

    • Allow the solution to cool slowly, promoting the formation of pure crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Expert Insight: While effective for improving overall purity, recrystallization alone may not be sufficient to reduce palladium to the required low ppm levels, especially if the palladium is strongly complexed with the product.[3] It is often used in conjunction with a scavenger or carbon treatment.

Concluding Remarks

The removal of palladium catalyst residues from reactions involving nitrogen-containing heterocycles like this compound requires a multi-faceted approach. A systematic workflow, beginning with the removal of insoluble palladium followed by targeted scavenging of soluble species, is the most effective strategy. Careful selection of the appropriate scavenger and optimization of the treatment conditions are paramount to achieving the stringent purity requirements of the pharmaceutical industry. Always verify the final palladium concentration using a validated analytical method such as ICP-MS.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Bio-Optics World. (2010, July 1). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Wang, J., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed, 384, 134841. Retrieved from [Link]

  • Fuji Silysia Chemical, LTD. (n.d.). Silica Gels for Metal Scavengers. Retrieved from [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed, 81(3), 895-901. Retrieved from [Link]

  • Law, R., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(6), 1475-1483. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1738-1772. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 419-434). John Wiley & Sons.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263-269. Retrieved from [Link]

  • Law, R., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Bu, X., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Welch, C. J., et al. (2005). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

Sources

Improving yield and purity in the synthesis of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyl-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yield and purity, and confidently address challenges you may encounter in the laboratory.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its synthesis, while achievable, can present challenges related to yield, purity, and the formation of isomeric byproducts. This guide provides a comprehensive resource to navigate these complexities, drawing upon established principles of heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Question 1: Why is the yield of my 5-methyl-1,6-naphthyridin-2(1H)-one intermediate consistently low?

Low yields of the naphthyridinone intermediate, often prepared via a modified Friedländer condensation, can stem from several factors:

  • Suboptimal Reaction Conditions: The cyclization reaction is sensitive to temperature and catalyst concentration. Inadequate heating can lead to incomplete reaction, while excessive temperatures may promote side reactions and decomposition.

  • Poor Quality Starting Materials: The purity of the starting materials, particularly the aminopyridine derivative, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Inefficient Water Removal: The condensation step of the Friedländer synthesis generates water, which can inhibit the reaction equilibrium. Inefficient removal of this water will result in lower yields.

Solutions:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures (e.g., 120-180 °C) to find the optimal condition for your specific substrate combination.

  • Catalyst Screening: While the Friedländer synthesis can be acid or base-catalyzed, the choice and concentration of the catalyst are critical.[1][2] For base-catalyzed reactions, consider screening common bases like potassium hydroxide or sodium ethoxide. For acid catalysis, polyphosphoric acid (PPA) or sulfuric acid can be effective.

  • Azeotropic Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction towards the product.

  • Purify Starting Materials: Ensure the purity of your starting aminopyridine and carbonyl compounds through recrystallization or distillation before use.

Question 2: I am observing multiple spots on my TLC after the cyclization step, indicating the formation of isomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in the synthesis of substituted naphthyridines, particularly when using unsymmetrical ketones in the Friedländer condensation.[3]

  • Steric Hindrance: The substitution pattern on both the aminopyridine and the carbonyl compound can influence the direction of cyclization. Bulky substituents may favor the formation of one isomer over another.

  • Electronic Effects: The electronic properties of the substituents can also direct the cyclization. Electron-donating or withdrawing groups can affect the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon.

Solutions:

  • Choice of Carbonyl Compound: Carefully select your carbonyl reactant. In some cases, using a symmetrical ketone or an aldehyde can prevent the formation of isomers.

  • Protecting Groups: Consider the use of protecting groups to block one of the reactive sites on the aminopyridine, thereby forcing the cyclization to occur in the desired direction.

  • Chromatographic Separation: If isomeric mixtures are unavoidable, meticulous column chromatography is often required for their separation.[4] The use of a shallow solvent gradient and high-performance silica gel can improve resolution.

Question 3: The chlorination of 5-methyl-1,6-naphthyridin-2(1H)-one is incomplete or results in over-chlorination. How can I control this step?

The conversion of the naphthyridinone to the target this compound using reagents like phosphorus oxychloride (POCl₃) can be challenging.

  • Insufficient Reagent or Reaction Time: Incomplete conversion is often due to an insufficient amount of the chlorinating agent or a reaction time that is too short.

  • Over-chlorination: The presence of other reactive sites on the naphthyridine ring can lead to the formation of dichlorinated or trichlorinated byproducts.

  • Reaction Temperature: The temperature of the chlorination reaction is critical. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition and byproduct formation.

Solutions:

  • Stoichiometry and Reaction Time: Carefully control the stoichiometry of the chlorinating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often necessary. Monitor the reaction by TLC to determine the optimal reaction time.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. A typical range for chlorination with POCl₃ is 80-110 °C.

  • Controlled Addition of Reagent: Add the chlorinating agent dropwise to the reaction mixture at a lower temperature, and then slowly heat to the desired reaction temperature to better control the reaction.

Question 4: My final product is difficult to purify. What are the best methods for obtaining high-purity this compound?

Purification can be complicated by the presence of unreacted starting materials, isomeric byproducts, and chlorinated impurities.

  • Similar Polarity of Impurities: Isomeric byproducts often have very similar polarities to the desired product, making them difficult to separate by standard column chromatography.[4]

  • Product Instability: Some naphthyridine derivatives can be sensitive to acidic or basic conditions, which may be encountered during workup and purification.

Solutions:

  • Multi-step Purification: A combination of techniques is often most effective. This may include an initial acid-base extraction to remove non-basic impurities, followed by column chromatography.

  • Optimized Chromatography:

    • Stationary Phase: Use high-quality silica gel. In some cases, alumina may offer different selectivity.

    • Mobile Phase: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separating your target compound from its impurities. A shallow gradient elution can be particularly effective.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final purification step to obtain a highly crystalline and pure product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and effective approach is a multi-step synthesis starting from 4-amino-3-methylpyridine.

  • Friedländer Annulation: Reaction of 4-amino-3-methylpyridine with a suitable three-carbon carbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions to form 5-methyl-1,6-naphthyridin-2(1H)-one.

  • Chlorination: Treatment of the resulting naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Q2: What are the key analytical techniques to confirm the structure and purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying the presence of any isomeric impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. An isocratic or gradient method with a suitable C18 column can be developed.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: The cyclization and chlorination steps often require high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take care to avoid burns.

  • Acidic and Basic Reagents: Handle strong acids and bases with care, wearing appropriate PPE.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one

This protocol is a representative example and may require optimization.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-methylpyridine (1.0 eq), ethyl acetoacetate (1.2 eq), and polyphosphoric acid (PPA) (10-20 times the weight of the amine).

  • Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 5-methyl-1,6-naphthyridin-2(1H)-one.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) in a fume hood.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 0-10% ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Data Presentation

Parameter Value/Range Notes
Friedländer Reaction Temperature 120-180 °COptimization is crucial for maximizing yield.
Chlorination Temperature 80-110 °CHigher temperatures may lead to decomposition.
HPLC Mobile Phase (Example) Acetonitrile:Water (with 0.1% TFA)Gradient elution may be required for complex mixtures.
Column Chromatography Eluent (Example) Hexane:Ethyl Acetate (gradient)Adjust polarity based on TLC analysis.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification A 4-Amino-3-methylpyridine + Ethyl Acetoacetate B Reaction with PPA at 130-140°C A->B C Workup and Isolation B->C D 5-methyl-1,6-naphthyridin-2(1H)-one C->D E Reaction with POCl3 at 100-110°C D->E F Workup and Extraction E->F G Crude Product F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield A Low Yield of Final Product B Low Yield in Friedländer Step? A->B C Low Yield in Chlorination Step? B->C No D Optimize Friedländer: - Check starting material purity - Optimize temperature and catalyst - Ensure water removal B->D Yes E Optimize Chlorination: - Check stoichiometry of POCl3 - Monitor reaction time by TLC - Control temperature carefully C->E Yes F Significant Product Loss During Purification? C->F No G Optimize Purification: - Use multi-step purification - Screen different chromatography eluents - Consider recrystallization F->G Yes

Sources

Troubleshooting low conversion rates in Buchwald-Hartwig amination of naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The electron-deficient nature and coordinating ability of the naphthyridine ring system present unique obstacles compared to standard aryl halides, often leading to low conversion rates and catalyst deactivation.

As Senior Application Scientists, we have structured this guide to move from foundational issues to more nuanced troubleshooting, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experiments.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing very low or no conversion in my amination of a halo-naphthyridine. What are the most common culprits?

Low conversion with naphthyridine substrates is a frequent challenge. The primary issues often stem from the inherent properties of the heterocyclic system. The lone pair on the naphthyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle intermediates that inhibit catalysis.[1][2] This catalyst deactivation is the most significant hurdle to overcome.

Beyond this core issue, other common problems include:

  • Suboptimal Ligand Choice: The ligand is arguably the most critical variable. Standard ligands may not be sufficient to overcome catalyst inhibition.

  • Inappropriate Base: The choice of base can dramatically affect the reaction outcome, influencing both the rate of catalysis and the stability of the starting materials.

  • Poor Catalyst Quality: Inefficient generation of the active Pd(0) species or the use of a suboptimal palladium source can halt the reaction before it begins.

  • Solvent Effects: The reaction solvent can influence the solubility of the base and the stability of catalytic intermediates.[3]

Below, we will address each of these points in detail.

Core Reaction Components: Catalyst, Ligand, and Base

The interplay between the palladium source, the phosphine ligand, and the base is central to success. A failure in any one of these components will lead to poor results.

Q2: I'm using a common ligand like Xantphos or BINAP with poor results. Which ligand should I be using for a naphthyridine substrate?

While excellent for many applications, ligands like Xantphos and BINAP can be less effective for coordinating heterocycles like naphthyridines.[4][5] The key is to use a ligand that is both bulky and electron-rich. This architecture serves two purposes:

  • Steric Bulk: Promotes the final, desired reductive elimination step to release the product.[6]

  • Electron-Donating Ability: Stabilizes the Pd(0) state and facilitates the initial oxidative addition step.

For challenging heteroaryl couplings, the following classes of ligands have demonstrated superior performance:

Ligand ClassRepresentative ExamplesKey Advantages for NaphthyridinesConsiderations
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosExcellent for promoting reductive elimination and preventing catalyst inhibition.[4] Often provides the highest success rate for difficult couplings.[5]Can be expensive. The optimal ligand is often substrate-dependent and may require screening.
Ferrocene-based (Josiphos) CyPFtBuHave shown high efficacy for coupling primary amines with heteroaryl chlorides.[4][7]Performance can vary with secondary amines.
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-type catalystsStrong σ-donating ability can facilitate the oxidative addition of challenging aryl chlorides.[8][9] Air-stable precatalysts are available.May not be as broadly effective as the best biarylphosphine systems for this specific application.

Recommendation: If you are experiencing low conversion, the first and most impactful change is to screen a panel of bulky biarylphosphine ligands. Start with RuPhos or BrettPhos , as they have a broad scope and high success rates.[4][5]

Q3: My reaction is stalled. Could my choice of base be the problem?

Absolutely. The base plays a critical role in deprotonating the amine to form the palladium-amido complex, a key step in the catalytic cycle.[10] However, the wrong base can either be ineffective or cause decomposition.

BasepKaH (approx.)Common Use & CharacteristicsPotential Issues with Naphthyridines
Sodium tert-butoxide (NaOtBu) 19Strong, widely used, and often very effective.[11]Can be too harsh for naphthyridines with other sensitive functional groups, leading to decomposition.[12]
Lithium bis(trimethylsilyl)amide (LHMDS) 26A very strong, non-nucleophilic base.Similar potential for substrate decomposition as NaOtBu. Can also be more sensitive to moisture.
Potassium Phosphate (K₃PO₄) 12.3A weaker inorganic base, good for substrates sensitive to strong bases.[11][13]May require higher reaction temperatures or a more active catalyst system to be effective. Poor solubility can be an issue.
Cesium Carbonate (Cs₂CO₃) 10A mild and effective base for many couplings, with good solubility in some organic solvents.[11][13]Often requires higher temperatures and may not be strong enough for less acidic amines.

Troubleshooting Steps:

  • If using a strong base (NaOtBu): Check for decomposition of your starting material by LCMS. If decomposition is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature.

  • If using a weak base (K₃PO₄, Cs₂CO₃): The low conversion may be due to inefficient deprotonation. Ensure the base is finely powdered (grind before use) and that agitation is sufficient to maintain a suspension.[11] If this fails, a switch to a stronger base like NaOtBu may be necessary, provided the substrate is stable.

Q4: I am generating my catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂. Is this reliable?

While common, generating the active Pd(0)Lₙ catalyst in situ from Pd(II) or Pd(0) sources can be unreliable.[14][15] The reduction of Pd(II) sources requires a reducing agent (often the amine or phosphine ligand), and the displacement of ligands like dba can be inefficient. This can lead to lower concentrations of the active catalyst.

Recommendation: For robust and reproducible results, use a well-defined palladium precatalyst . These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions.

Precatalyst GenerationExampleAdvantages
G3/G4 Palladacycles XPhos Pd G3, BrettPhos Pd G4Highly active and reliable. The carbazole leaving group facilitates the clean formation of the active catalyst.[11]
[Pd(allyl)Cl]₂-based [(cinnamyl)PdCl]₂Air-stable and cost-effective. Forms the active catalyst cleanly upon reaction with the phosphine ligand.

Using a precatalyst that incorporates your chosen ligand (e.g., BrettPhos Pd G4) is the most reliable way to ensure the formation of the active catalytic species.

Visualizing the Challenge: The Catalytic Cycle & Deactivation

Understanding the mechanism highlights the specific challenges posed by naphthyridine substrates.

G pd0 LPd(0) (Active Catalyst) oa Oxidative Addition Complex pd0->oa + Naph-X amido Palladium-Amido Complex oa->amido + HNR₂ - Base-HX deactivation Catalyst Deactivation (Naphthyridine Coordination) oa->deactivation product Product + LPd(0) amido->product Reductive Elimination deactivation->oa

Caption: The Buchwald-Hartwig catalytic cycle with a naphthyridine substrate.

The key issue arises at the "Oxidative Addition Complex" stage. The nitrogen atom of the naphthyridine ring can coordinate to the palladium center, forming a stable, off-cycle complex that prevents the subsequent steps from occurring. Bulky ligands help to disfavor this coordination and promote the forward reaction (reductive elimination).

Optimizing Reaction Parameters
Q5: Which solvent should I use, and how critical is it?

Solvent choice is important for solubility and catalyst stability.

  • Common Solvents: Toluene, 1,4-dioxane, and DME are frequently used and are often effective.[16]

  • Greener Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) or tert-butyl methyl ether (MTBE) can be excellent, sometimes superior, alternatives.[16]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit or react with the palladium catalyst.[16]

The primary role of the solvent is to dissolve the reactants. However, poor solubility of the inorganic base is a very common reason for reaction failure.[16] If you are using a base like K₃PO₄ in a non-polar solvent like toluene, ensure vigorous stirring. Sometimes, a more polar solvent like DME or THF can improve the situation.

Q6: I'm still getting low conversion after changing the ligand and base. What else can I try?

If the core components are optimized, consider these factors:

  • Temperature: Most Buchwald-Hartwig reactions are run between 80-110 °C.[13] If conversion is low at 80 °C, try increasing the temperature to 100 or 110 °C. Be aware that higher temperatures can also increase the rate of catalyst decomposition, so monitor the reaction by LCMS to see if the product is forming and then degrading.

  • Concentration: Typical concentrations are between 0.1 M and 0.5 M. If you suspect solubility is an issue, try diluting the reaction.

  • Reagent Purity: Ensure all reagents are pure and dry. Water can hydrolyze the active palladium-amido complex. Amines and solvents should be free of impurities.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with argon or nitrogen and maintained under an inert atmosphere throughout the experiment.

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow and decision tree can guide your optimization process.

G start Low Conversion Observed check_ligand Is the ligand a bulky biarylphosphine (e.g., RuPhos)? start->check_ligand screen_ligands ACTION: Screen RuPhos, BrettPhos, XPhos. check_ligand->screen_ligands No check_base Is the substrate stable to strong base (NaOtBu)? check_ligand->check_base Yes screen_ligands->check_base use_strong_base ACTION: Use NaOtBu. check_base->use_strong_base Yes screen_weak_base ACTION: Screen K₃PO₄ / Cs₂CO₃. Increase Temp to 110°C. check_base->screen_weak_base No check_catalyst Are you using a precatalyst? use_strong_base->check_catalyst screen_weak_base->check_catalyst use_precatalyst ACTION: Switch to a G3/G4 precatalyst. check_catalyst->use_precatalyst No final_checks ACTION: Verify reagent purity, ensure inert atmosphere, and check solvent. check_catalyst->final_checks Yes use_precatalyst->final_checks

Caption: A decision tree for troubleshooting low conversion rates.

Experimental Protocols
Protocol 1: General Starting Procedure for Amination of Halo-Naphthyridines

This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.[16][17]

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the halo-naphthyridine (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Cap the vial with a septum, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the amine (1.2 equiv.) followed by degassed anhydrous solvent (e.g., toluene or 2-MeTHF, to achieve a concentration of ~0.2 M).

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Ligand/Base Screening Protocol

This protocol allows for the parallel screening of conditions to quickly identify an optimal system.

  • Array Preparation: In a glovebox, arrange an array of oven-dried vials. To each vial, add the halo-naphthyridine (1.0 equiv., e.g., 0.1 mmol).

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃ or [(cinnamyl)PdCl]₂) and the different ligands (e.g., RuPhos, BrettPhos, XPhos) in your chosen solvent. Dispense the appropriate amounts to each vial to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% Ligand). Alternatively, add the solid precatalysts directly.

  • Base Addition: Add the solid bases to the vials (e.g., Vials 1-4 get NaOtBu, Vials 5-8 get K₃PO₄).

  • Reaction Initiation: Add the amine (1.2 equiv.) and solvent to each vial.

  • Heating & Analysis: Seal the vials and place them in a heating block. After a set time (e.g., 18 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative conversion.

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts. Catalysis Science & Technology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Retrieved from [Link]

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Preventing N-oxide formation during oxidation reactions of 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting N-Oxide Formation

Introduction: The Challenge of Selective 1,6-Naphthyridine Oxidation

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic candidates.[1][2][3] The chemical modification of this heterocycle through oxidation is a critical step in the synthesis of many complex derivatives. However, the presence of two pyridine-like nitrogen atoms makes the 1,6-naphthyridine ring system highly susceptible to N-oxidation, often leading to the formation of undesired N-oxide byproducts. This side reaction competes with the desired oxidation of other functional groups on the molecule, presenting a significant synthetic challenge.

This guide is designed to provide a clear understanding of the factors that lead to N-oxide formation and to offer practical, field-tested strategies to mitigate this issue. We will delve into the nuances of reagent selection, reaction condition optimization, and the use of protective chemistries. Furthermore, for instances where N-oxide formation is unavoidable, we provide robust protocols for the subsequent deoxygenation.

Frequently Asked Questions (FAQs)

Q1: What is an N-oxide and why does it form on my 1,6-naphthyridine?

An N-oxide is a chemical compound that contains the functional group R₃N⁺-O⁻. In the context of 1,6-naphthyridines, the lone pair of electrons on one or both of the nitrogen atoms can act as a nucleophile and attack an oxidizing agent, such as a peroxy acid, to form a coordinate covalent bond. This is a common reaction for many nitrogen-containing heterocycles.[4]

Q2: Which nitrogen on the 1,6-naphthyridine ring is more likely to be oxidized?

While there is limited specific literature on the regioselectivity of 1,6-naphthyridine N-oxidation, we can infer the likely outcome based on the electronic properties of the two nitrogen atoms. The N1 nitrogen is part of a pyridine ring that is fused to the second pyridine ring at its β and γ positions. The N6 nitrogen is in a pyridine ring fused at its α and β positions. Generally, the more electron-rich (more nucleophilic) nitrogen will be more susceptible to oxidation. The precise location of oxidation can be influenced by substituents on the ring which can alter the electron density at each nitrogen through inductive and resonance effects.

Q3: What are the common oxidizing agents that cause N-oxide formation?

Peroxy acids are the most common class of reagents that lead to N-oxide formation. These include:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and highly effective reagent for N-oxidation.[4]

  • Peracetic acid (PAA): Another common and potent oxidizing agent.

  • Hydrogen peroxide (H₂O₂): Often used in conjunction with a carboxylic acid or a metal catalyst.[5]

Other oxidizing systems, such as those involving ozone or certain metal-based oxidants, can also lead to N-oxide formation.

Troubleshooting Guide: Tackling N-Oxide Formation Head-On

This section is designed to provide actionable solutions to common problems encountered during the oxidation of 1,6-naphthyridines.

Problem 1: My primary goal is to oxidize a substituent (e.g., an alkyl group) on the 1,6-naphthyridine ring, but I am observing significant N-oxide formation.

This is a classic selectivity challenge. Here are several strategies to favor oxidation at the desired position over the nitrogen atoms.

The reactivity of the oxidizing agent plays a crucial role. Consider switching to a reagent that is either sterically bulkier or electronically more selective.

Oxidizing Agent CategoryExamplesRationale for UsePotential Drawbacks
Common Peroxy Acids m-CPBA, Peracetic AcidHighly effective for many oxidations.Often leads to significant N-oxide formation due to high reactivity and relatively small size.
Sterically Hindered Peroxy Acids Monoperoxyphthalic acid (MMPP)The increased steric bulk may disfavor attack at the more sterically accessible nitrogen atoms.May exhibit lower reactivity towards the target functional group, requiring harsher conditions.
Dioxiranes Dimethyldioxirane (DMDO)Can be highly selective for certain oxidations, such as epoxidations, and may show reduced reactivity towards N-oxidation in some cases.Can be volatile and require careful preparation and handling.
Catalytic Oxidation Systems Metal catalysts (e.g., Ru, Mn) with a terminal oxidant (e.g., H₂O₂, Oxone)The catalyst can be designed to direct oxidation to a specific site, potentially avoiding the nitrogen atoms.[6]Catalyst optimization can be time-consuming, and metal contamination of the product is a possibility.

Recommendation: Start by exploring a more sterically hindered peroxy acid. If that fails, a catalytic system may offer the desired selectivity.

Simple changes to the reaction environment can have a profound impact on the selectivity of your oxidation.

  • Temperature: Lowering the reaction temperature will generally favor the reaction with the lower activation energy. If the desired oxidation has a lower activation energy than N-oxidation, cooling the reaction may improve the product ratio.

  • pH: In acidic conditions, the nitrogen atoms of the 1,6-naphthyridine will be protonated. The resulting positive charge will significantly decrease their nucleophilicity, thereby deactivating them towards oxidation.

    Experimental Protocol: Acid-Mediated Oxidation

    • Dissolve your substituted 1,6-naphthyridine in a suitable solvent (e.g., dichloromethane, chloroform).

    • Add a stoichiometric amount of a strong, non-nucleophilic acid, such as trifluoroacetic acid (TFA) or tetrafluoroboric acid (HBF₄), to protonate the ring nitrogens.

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Slowly add your oxidizing agent (e.g., m-CPBA).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup to remove the acid.

For challenging cases, temporarily protecting the nitrogen atoms is a robust strategy. The ideal protecting group should be easy to install, stable to the oxidation conditions, and readily removed without affecting the rest of the molecule.

G cluster_workflow Protection-Oxidation-Deprotection Workflow Start Substituted 1,6-Naphthyridine Protect Nitrogen Protection (e.g., Alkylation to form N-alkyl salt) Start->Protect 1. Protection Oxidize Selective Oxidation of Substituent Protect->Oxidize 2. Oxidation Deprotect Deprotection of Nitrogen Oxidize->Deprotect 3. Deprotection Product Desired Oxidized Product Deprotect->Product

A generalized workflow for nitrogen protection in selective oxidation.

Potential Protecting Groups for Pyridinic Nitrogens:

  • Alkylation to form N-Alkyl Salts: Reaction with an alkylating agent like methyl iodide or methyl triflate will form a quaternary ammonium salt. The positive charge on the nitrogen will prevent further oxidation. Deprotection can be achieved by heating.

  • Borane Complexation: Formation of a Lewis acid-base adduct with a borane, such as BH₃, can effectively shield the nitrogen's lone pair. Deprotection is typically achieved by treatment with an alcohol or acid.

Note: The choice of protecting group will depend on the specific nature of your substrate and the desired oxidation reaction.[7][8][9]

Problem 2: I have already formed the 1,6-naphthyridine N-oxide as a major byproduct. How can I reverse this?

If N-oxide formation is unavoidable, a deoxygenation step can be employed to convert the N-oxide back to the parent heterocycle.

Common Deoxygenation Reagents:

  • Trivalent Phosphorus Compounds: Reagents like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) are effective for deoxygenating N-oxides.[10]

  • Titanium(III) Chloride (TiCl₃): A mild and selective reagent for N-oxide reduction.

  • Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere can reduce the N-O bond. Care must be taken if other reducible functional groups are present.

  • Visible Light Photoredox Catalysis: Modern methods using photoredox catalysis offer mild and highly selective deoxygenation conditions.[11][12][13]

Experimental Protocol: Deoxygenation with Triphenylphosphine

  • Dissolve the crude reaction mixture containing the 1,6-naphthyridine N-oxide in a suitable solvent like acetonitrile or toluene.

  • Add a slight excess (1.1-1.5 equivalents) of triphenylphosphine.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the N-oxide is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting triphenylphosphine oxide can often be removed by crystallization or column chromatography.

Problem 3: How can I separate my desired product from the 1,6-naphthyridine N-oxide?

The N-O bond in an N-oxide is highly polar. This significant increase in polarity compared to the parent 1,6-naphthyridine can be exploited for separation.

  • Column Chromatography: This is the most common method. The N-oxide will be significantly more retained on silica gel than the parent heterocycle. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity (e.g., from hexanes/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol), will typically provide good separation.

  • Acid-Base Extraction: The basicity of the remaining nitrogen in a mono-N-oxide is reduced, but it may still be possible to perform a selective extraction by carefully controlling the pH of the aqueous phase.

G Start Oxidation Reaction Mixture (Desired Product + N-Oxide) Decision Is N-Oxide Formation Significant? Start->Decision Path1 Minor N-Oxide Decision->Path1 Yes Path2 Major N-Oxide Decision->Path2 No Action2 Consider Deoxygenation Step Path1->Action2 Action3 Re-optimize Oxidation Conditions Path1->Action3 Action1 Direct Purification (Column Chromatography) Path2->Action1 Product Pure Desired Product Action1->Product Action2->Action1

Decision-making flowchart for troubleshooting N-oxide formation.

Concluding Remarks

The selective oxidation of substituted 1,6-naphthyridines is a nuanced synthetic challenge that requires careful consideration of reagents and reaction conditions. While unwanted N-oxide formation is a common hurdle, it can be effectively managed through the strategic approaches outlined in this guide. By understanding the underlying chemical principles and systematically troubleshooting your reactions, you can significantly improve the outcomes of your synthetic endeavors.

References

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Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective functionalization of 2-chloro-5-methyl-1,6-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.

Section 1: Understanding the Core Reactivity

The this compound scaffold presents multiple potential sites for functionalization. A clear understanding of the inherent electronic properties of the ring system is critical for predicting and controlling regioselectivity. The nitrogen atoms at positions 1 and 6 are electron-withdrawing, which significantly influences the reactivity of the carbon atoms.

  • C2 and C4 Positions: These positions are electron-deficient due to their proximity to the pyridine nitrogen atoms, making them susceptible to nucleophilic attack. The chlorine atom at C2 serves as an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2]

  • C7 and C8 Positions: These positions are part of the second pyridine ring and can also be targeted for functionalization, though their reactivity is influenced by the substituents on the other ring.

  • C3 Position: This position is generally less reactive towards electrophilic or nucleophilic substitution compared to others.

  • C5-Methyl Group: The methyl group offers a potential handle for radical or oxidation-based functionalization, distinct from the reactions on the aromatic core.

cluster_0 This compound cluster_1 Reactivity Hotspots mol mol C2 C2: Primary site for Pd-catalyzed cross-coupling & Nucleophilic Aromatic Substitution (SNAr). Activated by N1, excellent Cl leaving group. mol:e->C2:w C4 C4: Electron-deficient. Potential for SNAr or directed C-H functionalization. C7 C7: Potential for directed C-H functionalization. C5_Me C5-Methyl: Site for radical-based reactions.

Caption: Reactivity map of the this compound core.

Section 2: Frequently Asked Questions (FAQs)
Q1: I am new to this scaffold. Which position is the most straightforward to functionalize?

Answer: The C2 position is the most readily functionalized. The chlorine atom at this position acts as a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).[3][4]

Application Scientist's Insight: The C2 position is ortho to the N1 nitrogen, making it highly electron-deficient. This electronic property both polarizes the C-Cl bond, facilitating oxidative addition to a Pd(0) catalyst, and stabilizes the negatively charged Meisenheimer complex intermediate in SNAr reactions.[5][6] This inherent reactivity makes C2 the logical starting point for diversification of the scaffold.

Q2: What are the primary methods for creating C-C or C-N bonds at the C2 position?

Answer: The two dominant strategies are:

  • Palladium-Catalyzed Cross-Coupling: This is a robust and versatile method. The Suzuki-Miyaura reaction is used for C-C bond formation with boronic acids/esters[7][8], and the Buchwald-Hartwig amination is used for C-N bond formation with amines.[9][10]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the substrate with a potent nucleophile (e.g., an amine, alkoxide, or thiol). It is often simpler in terms of reagents (no catalyst required) but is highly dependent on the nucleophile's strength and the reaction conditions.[1][2]

Q3: Is it possible to functionalize other positions, such as C4 or C7, while the C2-chloro group is present?

Answer: Yes, this is achievable but requires careful strategy. Directing group-assisted C-H functionalization is a powerful technique for this purpose.[11][12] By installing a directing group elsewhere on the molecule, you can guide a transition metal catalyst (often Palladium or Rhodium) to activate a specific C-H bond, such as at C7, leaving the C2-Cl bond intact for subsequent reactions.[12][13] This "late-stage" functionalization is a key strategy for building molecular complexity.

Q4: How do I decide between using a Palladium-catalyzed cross-coupling and an SNAr reaction for the C2 position?

Answer: The choice depends on your substrate scope, functional group tolerance, and the desired reaction conditions.

G start Goal: Functionalize C2 Position decision What is the nature of my nucleophile? start->decision pd_coupling Use Palladium-Catalyzed Coupling (Suzuki, Buchwald-Hartwig, etc.) decision->pd_coupling Weak or sterically hindered nucleophile (e.g., many arylboronic acids, secondary amines) snar Attempt SNAr Reaction decision->snar Strong, unhindered nucleophile (e.g., primary amines, alkoxides, thiols) pd_coupling_adv Advantages: - Broad substrate scope (aryl, alkyl, etc.) - High functional group tolerance - Milder conditions often possible pd_coupling->pd_coupling_adv snar_adv Advantages: - Atom economical (no catalyst/ligand) - Simpler purification - Can be very fast with strong nucleophiles snar->snar_adv

Caption: Decision workflow for C2 functionalization.

Section 3: Troubleshooting Guides
Topic: Palladium-Catalyzed Cross-Coupling at C2

Problem 1: My Suzuki-Miyaura coupling reaction shows low or no conversion.

Possible Causes & Solutions:

  • Cause 1: Inactive Catalyst. The Pd(0) catalytic species may not be forming efficiently or is being deactivated.

    • Solution: Ensure your reaction is rigorously deoxygenated. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[14] Using a pre-catalyst that is more stable to air can also help.

  • Cause 2: Inappropriate Ligand. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]

    • Solution: For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required. Try switching to ligands like SPhos, XPhos, or RuPhos. Refer to the table below for starting points.

  • Cause 3: Incorrect Base or Solvent. The base is essential for activating the boronic acid in the transmetalation step.[6][8]

    • Solution: A common issue is using a base that is too weak or has poor solubility. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure your solvent can dissolve the base and substrate; common choices include 1,4-dioxane/water or toluene/water mixtures.

  • Cause 4: Boronic Acid Decomposition. Boronic acids can degrade, especially under heating (protodeboronation).

    • Solution: Use fresh boronic acid or a more stable boronate ester (e.g., a pinacol ester). Use a slight excess (1.2-1.5 equivalents) of the boron reagent.

ParameterRecommended Starting Conditions for Suzuki Coupling
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand SPhos or XPhos (2-5 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂O
Temperature 80-110 °C

Problem 2: My Buchwald-Hartwig amination is sluggish, or the primary product is hydrodehalogenation (loss of the C2-Cl).

Possible Causes & Solutions:

  • Cause 1: Ligand Choice. This is the most common failure point. The C-N reductive elimination step can be slow, and a competing side reaction, β-hydride elimination from the palladium-amido complex, can lead to hydrodehalogenation.[9]

    • Solution: Use bulky, electron-rich biarylphosphine ligands specifically designed to promote C-N reductive elimination. For heteroaryl chlorides, ligands like BrettPhos or the Josiphos family are excellent choices.

  • Cause 2: Base Strength. The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will not effectively deprotonate the amine.

    • Solution: Sodium or Lithium tert-butoxide (NaOtBu, LiOtBu) are the most common bases. If you see decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.[15]

  • Cause 3: Amine Substrate. Sterically hindered primary or secondary amines can be challenging coupling partners.

    • Solution: For these substrates, more specialized ligands and sometimes higher catalyst loadings are necessary. A thorough screening of ligands is recommended.[16]

ParameterRecommended Starting Conditions for Buchwald-Hartwig Amination
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand BrettPhos or Xantphos (2-5 mol%)
Base NaOtBu or LiHMDS (1.5-2 equivalents)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 90-120 °C
Topic: Nucleophilic Aromatic Substitution (SNAr) at C2

Problem 3: My SNAr reaction with an amine or alcohol is not proceeding, even at high temperatures.

Possible Causes & Solutions:

  • Cause 1: Insufficient Nucleophilicity. The attacking species may not be a strong enough nucleophile to overcome the activation energy of disrupting the aromatic ring.

    • Solution (for alcohols/thiols): Deprotonate the nucleophile first using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the much more nucleophilic alkoxide or thiolate.

    • Solution (for amines): The reaction often requires heat. If neat conditions or standard solvents fail, consider using a high-boiling point polar aprotic solvent like DMSO or NMP to drive the reaction to completion. In some cases, adding a non-nucleophilic base can help by preventing the formation of ammonium salts.

  • Cause 2: The Ring is Not Sufficiently Activated. While the 1,6-naphthyridine ring is electron-deficient, it may not be "activated" enough for very weak nucleophiles.[17]

    • Solution: This is a limitation of the SNAr approach. If your nucleophile is inherently weak (e.g., an aniline with electron-withdrawing groups), SNAr is unlikely to succeed. In this scenario, a Buchwald-Hartwig amination is the superior method.[15]

Section 4: Key Experimental Protocols

Disclaimer: These are general starting protocols. Optimization for specific substrates is highly recommended. All reactions should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2 Position
  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS.[7] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2 Position
  • Vessel Preparation: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BrettPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and remove it from the glovebox. Heat in a preheated oil bath at 110 °C for 6-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS.[10] After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References
  • [An expeditious and efficient synthesis of highly functionalized[18][19]-naphthyridines under catalyst-free conditions in aqueous medium. PubMed.]([Link])

Sources

Characterization of impurities in crude 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust analytical strategies in pharmaceutical development, this Technical Support Center provides a comprehensive guide to identifying and characterizing impurities in crude 2-Chloro-5-methyl-1,6-naphthyridine. As a critical intermediate in the synthesis of novel therapeutics, ensuring its purity is paramount. This resource is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and troubleshooting methodologies in a direct question-and-answer format.

Technical Support Center: this compound

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound and from where do they originate?

A1: The impurity profile of crude this compound is intrinsically linked to its synthetic pathway. Impurities are typically classified into three categories: process-related, starting material-related, and degradation products.

  • Process-Related Impurities: These arise from side reactions or incomplete reactions during synthesis. Given that naphthyridine synthesis often involves condensation and cyclization reactions, common byproducts can include positional isomers.[1][2] For instance, incomplete chlorination of the precursor hydroxy-naphthyridine can leave residual starting material. The use of chlorinating agents like phosphorus oxychloride can also introduce related phosphorus-containing impurities.[3]

  • Starting Material-Related Impurities: Unreacted starting materials are a common source of contamination. For example, if the synthesis involves a reaction with a substituted aminopyridine, residual amounts of this precursor may be present in the crude product.[4]

  • Isomeric Impurities: Positional isomers are among the most challenging impurities to separate due to their similar physicochemical properties.[5] Depending on the precise synthetic route, isomers such as 2-Chloro-7-methyl-1,6-naphthyridine could potentially form. The separation of such closely related halogenated compounds often requires highly optimized chromatographic methods.[6]

Below is a table summarizing potential impurities:

Impurity TypePotential Structure/CompoundLikely OriginNotes
Starting Material 1,6-Naphthyridin-2(1H)-one, 5-methylIncomplete chlorinationMore polar than the product; easily detectable by TLC/HPLC.
Isomer Positional isomers (e.g., chloro or methyl group at a different position)Non-specific cyclization or rearrangementVery similar polarity to the target compound, making separation difficult.[5]
Byproduct Di-chlorinated naphthyridine speciesOver-chlorination during synthesisHigher molecular weight; identifiable by mass spectrometry.
Reagent-Related Phosphorus-based impuritiesResidual chlorinating agents (e.g., POCl₃)Can often be removed with an aqueous workup.[7]
Dehalogenated Impurity 5-methyl-1,6-naphthyridineReductive processes during synthesis or workupLower molecular weight; identifiable by mass spectrometry.[6]

Troubleshooting Analytical Challenges

Q2: I am seeing multiple closely-eluting peaks in my HPLC chromatogram. How can I confirm if they are isomers or other related impurities?

A2: This is a classic challenge in the analysis of heterocyclic compounds. The first step is to employ a high-resolution analytical technique that couples separation with identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[8][9]

Causality Behind the Method: LC-MS combines the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry. This allows you to obtain the mass-to-charge ratio (m/z) for each peak in your chromatogram.

  • Isomers vs. Other Impurities: Isomers will have the exact same molecular weight (and thus the same m/z value for their molecular ion) as the main compound. Other impurities, such as starting materials or byproducts, will have different m/z values.[10]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, using HRMS (e.g., LC-Q-TOF) is highly recommended. It provides a highly accurate mass measurement, allowing you to determine the elemental composition and confirm that the empirical formula of the impurity peak matches that of your target compound (C₈H₇ClN₂).[11]

Experimental Protocol: LC-MS for Impurity Identification
  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[10]

  • Chromatographic Conditions:

    • Column: A C18 column is a good starting point. For separating closely related halogenated isomers, a column with a Pentafluorophenyl (PFP) stationary phase can provide alternative selectivity.[6]

    • Mobile Phase A: 0.1% Formic acid in Water. (Formic acid is a volatile modifier, making it ideal for MS compatibility).[12]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute compounds of increasing hydrophobicity. A shallow gradient is often necessary to resolve closely eluting peaks.[5]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.

    • Scan Range: Set a scan range that covers the expected molecular weights of the parent compound and potential impurities (e.g., m/z 100-500).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Examine the mass spectrum for each peak.

    • Identify peaks that share the same m/z as the main compound; these are potential isomers.

    • Identify peaks with different m/z values and postulate their structures based on the synthetic route.

Q3: My LC-MS results confirm the presence of an isomer, but I cannot resolve it from the main peak using standard C18 columns. What are my next steps?

A3: Separating positional isomers is a significant chromatographic challenge. When standard reverse-phase columns are insufficient, you must explore alternative chromatographic strategies or different analytical techniques.

Expert Insights: The key is to exploit subtle differences in the isomers' physicochemical properties. This can be achieved by changing the stationary phase, mobile phase, or even the entire separation principle.

  • Alternative Stationary Phases: As mentioned, PFP columns offer different selectivity mechanisms (π-π, dipole-dipole interactions) compared to C18 (hydrophobic interactions), which can be highly effective for separating halogenated aromatic isomers.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option if the isomers have sufficient polarity.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating isomers. It often provides different selectivity and higher efficiency than HPLC. Chiral SFC columns, even for achiral compounds, can sometimes provide the unique selectivity needed to resolve positional isomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, ¹H NMR spectroscopy of the mixture can confirm the presence of an isomer and potentially allow for quantification.[13] Each isomer will have a unique set of proton signals in the aromatic region. Comparing the integration of unique signals from the impurity against a known signal from the main compound can provide a quantitative estimate of the impurity level.[8][14]

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a typical workflow for impurity characterization and a decision tree for troubleshooting common analytical issues.

impurity_workflow cluster_0 Phase 1: Detection & Initial ID cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Quantification & Reporting Crude Crude Sample HPLC Initial HPLC/UPLC Analysis Crude->HPLC Inject LCMS LC-MS Analysis HPLC->LCMS Identify m/z of peaks Isolate Isolate Impurity (Prep-HPLC/SFC) LCMS->Isolate If unknown & >0.1% NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolate->NMR Elucidate Confirm Structure NMR->Elucidate Quant Quantitative HPLC Method Elucidate->Quant Develop & Validate Report Impurity Profile Report Quant->Report

Caption: General workflow for the characterization of unknown impurities.

troubleshooting_tree start Extra Peak in Crude HPLC Run lcms Run LC-MS to get m/z start->lcms mass_check Same m/z as Parent Compound? lcms->mass_check isomer Potential Isomer mass_check->isomer  Yes other_imp Process/Starting Material Impurity mass_check->other_imp  No optimize Optimize Chromatography (PFP, HILIC, SFC) isomer->optimize nmr Characterize by NMR other_imp->nmr Postulate structure & confirm

Caption: Decision tree for troubleshooting extra peaks in a chromatogram.

References

  • BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem.
  • Google Patents. (1986).
  • Javed, M. R., et al. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. SciSpace.
  • Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
  • Matrix Scientific. (n.d.). 2-Chloro-5-methyl[12][15]naphthyridine.

  • ChemicalBook. (n.d.). 2-CHLORO-1,6-NAPHTHYRIDINE CAS#: 23616-33-3.
  • Barrio, P., et al. (2020).
  • BenchChem. (2025). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. BenchChem.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem.
  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. BenchChem.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Imomova, M. A., et al. (2023). Synthesis of Novel Benzo[b][12][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.

  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Sravanthi, G., & Poornachandra, Y. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-methyl-1,6-naphthyridine and 2-Chloro-5-methyl-1,5-naphthyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final target molecules. Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry. Their derivatives exhibit a wide range of biological activities. Among the various functionalized naphthyridines, the 2-chloro-substituted variants are particularly valuable as they serve as versatile precursors for the introduction of diverse functionalities via nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth comparative analysis of the reactivity of two isomeric compounds: 2-Chloro-5-methyl-1,6-naphthyridine and 2-Chloro-5-methyl-1,5-naphthyridine. While structurally similar, the differential placement of the nitrogen atoms in the naphthyridine core is anticipated to exert a significant influence on the electrophilicity of the carbon atom bearing the chloro substituent, thereby modulating its reactivity towards nucleophiles. This guide will delve into the underlying electronic factors governing their reactivity, supported by theoretical considerations, and will propose a comprehensive experimental framework for a direct, quantitative comparison.

Structural and Electronic Landscape of the Isomers

The key to understanding the differential reactivity of these two isomers lies in the electronic distribution within their respective naphthyridine cores. The positions of the nitrogen atoms dictate the overall electron density of the aromatic system and, crucially, the susceptibility of the C2 carbon to nucleophilic attack.

2-Chloro-5-methyl-1,5-naphthyridine: In this isomer, the nitrogen atoms are located at positions 1 and 5. The nitrogen at position 1 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the C2 position, significantly lowering the electron density at this carbon. This deactivation of the C2 position makes it more electrophilic and, consequently, more susceptible to attack by a nucleophile. The nitrogen at position 5 has a more distant electronic influence on the C2 position.

This compound: In contrast, the 1,6-naphthyridine isomer has its nitrogen atoms at positions 1 and 6. The nitrogen at position 1 has a similar activating effect on the C2 position as in the 1,5-isomer. However, the nitrogen at the 6-position is located in the other ring and its electron-withdrawing influence on the C2 position is less pronounced compared to the N-5 in the 1,5-isomer. Computational studies on the electron density of naphthyridine isomers suggest that the arrangement of nitrogen atoms significantly impacts the electronic landscape.[1]

The methyl group at the 5-position in both isomers is an electron-donating group (+I effect). This will have a deactivating effect on the SNAr reaction by slightly increasing the electron density on the ring. However, its position is meta to the C2 carbon, so its electronic influence on the reaction center is expected to be less significant than the powerful activating effects of the ring nitrogens.

Figure 1. Chemical structures of the two isomers.

Predicted Reactivity: A Mechanistic Perspective

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex.[2] The stability of this intermediate is a key factor in determining the overall reaction rate.

Figure 2. Generalized SNAr Mechanism.

For the naphthyridine isomers , the nitrogen atoms play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance.

  • In 2-Chloro-5-methyl-1,5-naphthyridine , the negative charge in the Meisenheimer intermediate can be delocalized onto both nitrogen atoms, particularly the one at the 1-position which is ortho to the site of attack. This extensive delocalization leads to a more stable intermediate and consequently, a faster reaction rate.

  • In This compound , the negative charge can also be delocalized onto the nitrogen at the 1-position. However, the nitrogen at the 6-position is in the other ring and does not participate as effectively in the resonance stabilization of the intermediate formed by nucleophilic attack at C2.

Therefore, it is predicted that 2-Chloro-5-methyl-1,5-naphthyridine will exhibit a higher reactivity towards nucleophilic aromatic substitution compared to this compound.

Proposed Experimental Protocol for Comparative Reactivity Study

To empirically validate the predicted difference in reactivity, a robust and self-validating experimental protocol is essential. A competition experiment or parallel kinetic monitoring experiments would provide definitive data. Here, we outline a detailed protocol for a comparative kinetic study using a common nucleophile, such as morpholine, and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 2-Chloro-5-methyl-1,5-naphthyridine

  • This compound

  • Morpholine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Internal standard for HPLC analysis (e.g., Naphthalene or Biphenyl)

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostatically controlled reaction vessels

  • Standard laboratory glassware and equipment

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare stock solutions: - 2-Chloro-5-methyl-1,5-naphthyridine - this compound - Morpholine - Internal Standard start_reaction Initiate parallel reactions in thermostatically controlled vessels at a pre-determined temperature (e.g., 80 °C). prep_solution->start_reaction prep_hplc Develop and validate HPLC method for separation and quantification of reactants, products, and internal standard. hplc_analysis Analyze each quenched aliquot by HPLC. prep_hplc->hplc_analysis sampling Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 min). start_reaction->sampling quench Quench the reaction in each aliquot immediately (e.g., by dilution with cold mobile phase). sampling->quench quench->hplc_analysis data_processing Determine the concentration of reactants and products at each time point by integrating peak areas relative to the internal standard. hplc_analysis->data_processing kinetics Plot concentration vs. time and determine the initial reaction rates and rate constants for both isomers. data_processing->kinetics

Figure 3. Experimental workflow for the comparative kinetic study.

Detailed Methodologies

1. HPLC Method Development and Validation:

  • Objective: To establish a reliable HPLC method for the separation and quantification of starting materials, products, and the internal standard.

  • Procedure:

    • Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with or without modifiers like formic acid or trifluoroacetic acid) and flow rates to achieve baseline separation of all components.

    • Determine the optimal detection wavelength by acquiring UV spectra of all components.

    • Prepare calibration curves for both 2-chloro-5-methyl-naphthyridine isomers and their corresponding morpholine substitution products using the internal standard method to ensure accurate quantification.

2. Kinetic Experiment:

  • Objective: To monitor the rate of disappearance of the starting materials and the formation of the products over time.

  • Procedure:

    • In two separate, identical, thermostatically controlled reaction vessels, prepare solutions of 2-chloro-5-methyl-1,5-naphthyridine and this compound in the chosen anhydrous solvent.

    • Add a known concentration of the internal standard to each vessel.

    • Equilibrate the vessels to the desired reaction temperature (e.g., 80 °C).

    • To initiate the reaction, add a pre-heated solution of morpholine (typically in a slight excess, e.g., 1.2 equivalents) to each vessel simultaneously.

    • At specified time intervals, withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a large volume of cold HPLC mobile phase.

    • Analyze the quenched samples by the validated HPLC method.

3. Data Analysis:

  • Objective: To calculate the reaction rates and rate constants for a quantitative comparison.

  • Procedure:

    • From the HPLC data, calculate the concentration of each reactant and product at each time point using the previously established calibration curves.

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial rate of each reaction from the initial slope of the concentration-time curve.

    • Assuming pseudo-first-order kinetics (if the nucleophile is in large excess) or second-order kinetics, calculate the rate constant (k) for each reaction.

Expected Data and Interpretation

The primary outcome of this study will be a quantitative comparison of the rate constants for the reaction of the two isomers with the chosen nucleophile.

Table 1: Expected Kinetic Data for the Reaction with Morpholine at 80 °C

CompoundInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
2-Chloro-5-methyl-1,5-naphthyridineHigher ValueHigher Value
This compoundLower ValueLower Value

The expected results, as summarized in Table 1, would show a significantly higher initial rate and a larger rate constant for 2-chloro-5-methyl-1,5-naphthyridine, confirming its greater reactivity in SNAr reactions. This would provide strong experimental evidence to support the theoretical predictions based on the electronic effects of the nitrogen atom positions.

Conclusion

This guide has provided a comprehensive comparison of the expected reactivity of this compound and 2-chloro-5-methyl-1,5-naphthyridine. Based on fundamental principles of physical organic chemistry, the 1,5-isomer is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions due to the superior stabilization of the Meisenheimer intermediate by the nitrogen atom at the 5-position.

The detailed experimental protocol outlined herein offers a robust framework for the empirical validation of this hypothesis. The resulting quantitative data will be invaluable for medicinal chemists and process development scientists in selecting the optimal starting materials and reaction conditions for the synthesis of novel naphthyridine-based compounds. A thorough understanding of the structure-reactivity relationships of these important heterocyclic building blocks is paramount for the efficient and rational design of new therapeutic agents.

References

  • Guzmán, A., & Talamás, F. X. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.
  • Maddila, S., Gorle, S., Singh, M., & Lavanya, P. (2016). 1,5-Naphthyridine derivatives: a review of synthesis and biological activity. Journal of Chemical and Pharmaceutical Research, 8(8), 643-653.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][2]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of green chemistry and technology. Blackwell Science.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
  • Galabov, B., Nalbantova, D., Schleyer, P. V. R., & Schaefer, H. F. (2016). Electrophilic aromatic substitution: New insights into an old class of reactions. Accounts of Chemical Research, 49(6), 1191-1199.
  • Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives. (2021). Scientific Reports, 11(1), 2843.[1]

Sources

A Comparative Guide to the Biological Activity of Naphthyridine Isomers: A Proposed Study of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a privileged scaffold in medicinal chemistry. With six possible isomers based on the positioning of the two nitrogen atoms, these structures offer a rich three-dimensional space for chemical exploration, leading to a wide spectrum of biological activities.[1][2] Derivatives of various naphthyridine isomers have demonstrated potent anticancer, antimicrobial, and enzyme-inhibitory properties, with some advancing into clinical trials.[3][4]

This guide focuses on a comparative analysis of the biological activity of different naphthyridine isomers, with a particular interest in the potential of the lesser-explored 2-Chloro-5-methyl-1,6-naphthyridine. While extensive research has been conducted on isomers such as 1,8- and 1,5-naphthyridines, publicly available experimental data on the biological activity of this compound is currently limited.[3][5] Therefore, this document serves as a comprehensive proposal and methodological guide for researchers aiming to characterize this compound and compare its efficacy against other naphthyridine isomers.

Comparative Biological Activity: A Framework for Investigation

To objectively assess the therapeutic potential of this compound, a multipronged approach evaluating its anticancer, antimicrobial, and kinase inhibitory activities is proposed. The following sections outline the experimental framework and data presentation templates for a comparative study.

Anticancer Activity: Cytotoxicity Profiling

A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents. The cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines and compared with other representative naphthyridine isomers.

Proposed Naphthyridine Isomers for Comparison:

  • 1,5-Naphthyridine derivative: (e.g., a simple phenyl-substituted analog)

  • 1,8-Naphthyridine derivative: (e.g., a known topoisomerase inhibitor)

  • 2,7-Naphthyridine derivative: (known to exhibit antimicrobial and some cytotoxic effects)[6]

Data Presentation: Comparative Cytotoxicity (IC₅₀ in µM)

The following table is a template for recording the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
1,5-Naphthyridine DerivativeExperimental DataExperimental DataExperimental DataExperimental Data
1,8-Naphthyridine DerivativeExperimental DataExperimental DataExperimental DataExperimental Data
2,7-Naphthyridine DerivativeExperimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental DataExperimental Data
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The historical success of nalidixic acid, a 1,8-naphthyridine derivative, underscores the potential of this scaffold in developing new antimicrobial agents.[3] A comparative study of the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi is crucial.

Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)

This table will serve to document the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound Experimental DataExperimental DataExperimental Data
1,5-Naphthyridine DerivativeExperimental DataExperimental DataExperimental Data
1,8-Naphthyridine DerivativeExperimental DataExperimental DataExperimental Data
2,7-Naphthyridine DerivativeExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Antibacterial Control)Experimental DataExperimental DataN/A
Amphotericin B (Antifungal Control)N/AN/AExperimental Data
Enzyme Inhibition: Kinase Selectivity Profiling

Many small molecule anticancer drugs function by inhibiting specific protein kinases that are dysregulated in cancer cells. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[7] Evaluating the inhibitory activity of this compound against key kinases in this pathway can provide insights into its mechanism of action.

Data Presentation: Comparative Kinase Inhibitory Activity (IC₅₀ in nM)

This table is designed to present the half-maximal inhibitory concentration (IC₅₀) of the compounds against selected kinases.

CompoundPI3KαAkt1mTOR
This compound Experimental DataExperimental DataExperimental Data
1,5-Naphthyridine DerivativeExperimental DataExperimental DataExperimental Data
1,8-Naphthyridine DerivativeExperimental DataExperimental DataExperimental Data
2,7-Naphthyridine DerivativeExperimental DataExperimental DataExperimental Data
Staurosporine (Broad-spectrum Kinase Inhibitor Control)Experimental DataExperimental DataExperimental Data

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following detailed, step-by-step methodologies are recommended.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_readout Data Acquisition cell_seeding 1. Seed Cells (5,000-10,000 cells/well) compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation_48h 4. Incubate (48-72 hours) treatment->incubation_48h mtt_addition 5. Add MTT Solution incubation_48h->mtt_addition incubation_4h 6. Incubate (2-4 hours) mtt_addition->incubation_4h solubilization 7. Add Solubilization Solution incubation_4h->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Activity

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and control antibiotics (Ciprofloxacin, Amphotericin B)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and control antibiotics in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_analysis Analysis serial_dilution 1. Serial Dilution of Compounds in Plate inoculum_prep 2. Prepare Standardized Inoculum inoculation 3. Inoculate Wells inoculum_prep->inoculation incubation 4. Incubate Plate (18-48 hours) inoculation->incubation visual_inspection 5. Visually Inspect for Growth incubation->visual_inspection mic_determination 6. Determine MIC visual_inspection->mic_determination

Caption: Workflow for the broth microdilution antimicrobial assay.

Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.[13]

Materials:

  • 384-well white plates

  • Recombinant kinases (PI3Kα, Akt1, mTOR)

  • Kinase-specific substrates

  • ATP

  • Test compounds and control inhibitor (Staurosporine)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Kinase Addition: Add the kinase to each well and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the kinase detection reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC₅₀ values.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[7] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[8] Naphthyridine derivatives have been reported to modulate kinase signaling pathways.[13] Therefore, it is plausible that this compound could exert its potential anticancer effects by inhibiting one or more kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor 2-Chloro-5-methyl- 1,6-naphthyridine (Hypothetical Target) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive biological evaluation of this compound and its comparison with other naphthyridine isomers. The proposed studies will generate crucial data on its anticancer, antimicrobial, and kinase inhibitory potential. Positive findings from these in vitro assays would warrant further investigation, including in vivo efficacy studies in animal models and detailed mechanistic studies to elucidate the precise molecular targets. The exploration of understudied isomers like this compound is essential for expanding the therapeutic landscape of this versatile heterocyclic scaffold.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • PI3K/Akt/mTOR pathway - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Microbiology Info. Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Dibenzo[c,h][3][13]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - NIH. (2010, November 23). National Institutes of Health. Retrieved from [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. (2024, July 20). American Chemical Society. Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (n.d.). PubMed. Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (n.d.). MDPI. Retrieved from [Link]

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A Spectroscopic Journey: Characterizing 2-Chloro-5-methyl-1,6-naphthyridine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, N-heterocyclic compounds, particularly naphthyridines, represent a privileged scaffold due to their diverse biological activities. The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their therapeutic potential. This guide provides an in-depth spectroscopic comparison of the target compound, 2-Chloro-5-methyl-1,6-naphthyridine , with its key synthetic precursors: 2-amino-4-methylpyridine and 5-methyl-1,6-naphthyridin-2(1H)-one .

Through a detailed analysis of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), we will trace the chemical transformations from a simple pyridine derivative to the final chlorinated naphthyridine. This guide is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also the causal reasoning behind the observed spectral changes and the experimental protocols to reproduce these findings.

The Synthetic Pathway: From Pyridine to Naphthyridine

The synthesis of this compound is a multi-step process that begins with the construction of the fused bicyclic naphthyridine core, followed by a targeted chlorination. The pathway leverages a Skraup-type reaction or a similar cyclization strategy to form the hydroxy-naphthyridine intermediate, which is then converted to the final chlorinated product.

The overall transformation can be visualized as follows:

Synthesis_Workflow Precursor1 2-amino-4-methylpyridine Precursor2 5-methyl-1,6-naphthyridin-2(1H)-one (2-hydroxy-5-methyl-1,6-naphthyridine) Precursor1->Precursor2 Skraup Reaction (e.g., with glycerol) Target This compound Precursor2->Target Chlorination (e.g., POCl₃)

Caption: Synthetic route to this compound.

Experimental Synthesis Protocols

Step 1: Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one from 2-amino-4-methylpyridine

This reaction typically follows a modified Skraup synthesis.

  • To a mixture of 2-amino-4-methylpyridine (1.0 eq), add glycerol (3.0 eq) and a dehydrating agent such as concentrated sulfuric acid.

  • Add an oxidizing agent, such as sodium m-nitrobenzenesulfonate.[1]

  • Heat the mixture cautiously under reflux for several hours (e.g., 3-5 hours). The reaction is exothermic and requires careful temperature control.

  • After cooling, pour the mixture onto ice and neutralize with an aqueous sodium hydroxide solution until alkaline.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 5-methyl-1,6-naphthyridin-2(1H)-one.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group (in its pyridone tautomeric form) to a chloro group.

  • Suspend 5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (3-5 eq).[2][3]

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.[4]

Comparative Spectroscopic Analysis

Spectroscopic analysis provides a molecular fingerprint, allowing for the unambiguous confirmation of each step in the synthesis.[5] The choice of FT-IR, NMR, and MS is deliberate; each technique offers complementary information about the molecule's functional groups, carbon-hydrogen framework, and overall mass, respectively.

At a Glance: Key Spectroscopic Data
Compound Spectroscopic Technique Key Observations / Data
2-amino-4-methylpyridine ¹H NMR (CDCl₃) δ ~7.8 (d, 1H), ~6.4 (d, 1H), ~6.2 (s, 1H), ~4.7 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃)[6]
¹³C NMR Aromatic carbons: ~110-158 ppm, Methyl carbon: ~20 ppm
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch)[7]
MS (EI) m/z 108 (M⁺)[6]
5-methyl-1,6-naphthyridin-2(1H)-one ¹H NMR (DMSO-d₆) Aromatic protons shifted, presence of a broad N-H proton (~11-12 ppm)
¹³C NMR Appearance of a carbonyl carbon (C=O) signal ~160-170 ppm
FT-IR (KBr, cm⁻¹) 3200-2800 (N-H stretch), 1660-1680 (C=O stretch, amide)
MS (EI) m/z 160 (M⁺)
This compound ¹H NMR (CDCl₃) Absence of N-H and -NH₂ protons, downfield shift of aromatic protons
¹³C NMR Absence of C=O signal, carbon at C2 is shifted due to chlorine attachment
FT-IR (KBr, cm⁻¹) Absence of N-H and C=O stretches, presence of C-Cl stretch (~700-800 cm⁻¹)
MS (EI) m/z 178 (M⁺) and 180 (M+2) in ~3:1 ratio[8]

In-Depth Interpretation of Spectral Transformations

FT-IR Spectroscopy: Tracking Functional Group Changes

FT-IR spectroscopy is an invaluable tool for monitoring the conversion of functional groups.[9]

  • Step 1 (Pyridine → Naphthyridinone): The starting material, 2-amino-4-methylpyridine, exhibits characteristic sharp N-H stretching bands for the primary amine group in the 3400-3200 cm⁻¹ region.[7] Upon cyclization to form 5-methyl-1,6-naphthyridin-2(1H)-one, these sharp bands disappear and are replaced by a broad N-H stretching band (indicative of the amide in the pyridone tautomer) and, most significantly, a strong absorption band around 1660-1680 cm⁻¹ , which is characteristic of the amide C=O (carbonyl) stretch. This carbonyl peak is a definitive marker of the successful ring formation.

  • Step 2 (Naphthyridinone → Chloro-naphthyridine): The conversion to this compound is clearly evidenced by the disappearance of the strong C=O stretch at ~1670 cm⁻¹ and the N-H stretch. The "fingerprint" region (below 1500 cm⁻¹) will also change significantly. While often complex, the appearance of new bands in the 700-800 cm⁻¹ range can be attributed to the C-Cl stretching vibration, confirming the successful chlorination.[5]

NMR Spectroscopy: Mapping the Structural Skeleton

NMR spectroscopy provides a detailed map of the proton and carbon environments, revealing how the electronic landscape of the molecule changes with each synthetic step.[10]

  • ¹H NMR:

    • From Precursor 1 to 2: In 2-amino-4-methylpyridine, a broad singlet corresponding to the two -NH₂ protons is observed around 4.7 ppm.[6] After cyclization, this signal vanishes. The aromatic protons on the pyridine ring shift due to the formation of the new fused ring and the presence of the electron-withdrawing carbonyl group. A new, broad singlet for the N-H proton of the pyridone ring typically appears far downfield (δ 11-12 ppm), especially in a solvent like DMSO-d₆.

    • From Precursor 2 to 3: The most obvious change is the disappearance of the downfield N-H proton signal upon chlorination. The aromatic protons, particularly the one at the C3 position adjacent to the new chloro group, will experience a change in their chemical shift due to the inductive effect of the chlorine atom.

  • ¹³C NMR:

    • The transformation from the aminopyridine to the naphthyridinone is most clearly marked by the appearance of a new signal in the 160-170 ppm range, corresponding to the carbonyl carbon (C2).

    • In the final chlorination step, this carbonyl signal disappears. The carbon atom at the C2 position, now bonded to chlorine, will have its chemical shift significantly altered, typically moving to the 150-155 ppm range. The shifts of other carbons in the ring system will also be perturbed, providing a complete picture of the structural change.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry confirms the molecular weight of each compound and provides crucial evidence for the incorporation of chlorine.

  • Molecular Ion Peaks: The molecular ion (M⁺) peak will shift as expected:

    • 2-amino-4-methylpyridine: m/z 108 [6]

    • 5-methyl-1,6-naphthyridin-2(1H)-one: m/z 160

    • This compound: m/z 178

  • The Chlorine Isotopic Signature: The most compelling evidence for the final step comes from the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[8] Therefore, this compound will not show a single molecular ion peak. Instead, it will exhibit two peaks:

    • An M⁺ peak at m/z 178 (containing ³⁵Cl)

    • An M+2 peak at m/z 180 (containing ³⁷Cl) The relative intensity of these two peaks will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the molecule.[11][12] This pattern provides unambiguous proof of successful chlorination.

Standardized Experimental Protocols for Spectroscopy

To ensure data integrity and reproducibility, the following standardized protocols should be followed.

Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis NMR_Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ NMR ¹H & ¹³C NMR (400 MHz Spectrometer) NMR_Prep->NMR FTIR_Prep Prepare KBr pellet (1 mg sample : 100 mg KBr) FTIR FT-IR Spectrometer (4000-400 cm⁻¹) FTIR_Prep->FTIR MS_Prep Dissolve in volatile solvent (e.g., Methanol) MS EI-MS (70 eV) MS_Prep->MS NMR_Analysis Analyze chemical shifts (δ), coupling constants (J), and integration NMR->NMR_Analysis FTIR_Analysis Identify characteristic functional group stretches (N-H, C=O, C-Cl) FTIR->FTIR_Analysis MS_Analysis Identify Molecular Ion (M⁺) and Isotopic Pattern (M+2) MS->MS_Analysis

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, use a standard spectral width of -2 to 12 ppm. For ¹³C NMR, use a spectral width of 0 to 220 ppm. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

2. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer.[14]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Collect a background spectrum of the pure KBr pellet and subtract it from the sample spectrum.

3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

  • Instrumentation: Use a mass spectrometer capable of electron ionization, such as a GC-MS system.[15]

  • Data Acquisition: Introduce the sample into the ion source. Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

Conclusion

The journey from 2-amino-4-methylpyridine to this compound is a story told vividly through spectroscopy. Each technique provides a unique chapter of evidence. FT-IR confirms the critical appearance and disappearance of key functional groups—the amine, the amide carbonyl, and finally, the C-Cl bond. NMR spectroscopy maps the precise electronic and structural rearrangements of the carbon-hydrogen framework. Finally, mass spectrometry provides the ultimate confirmation of molecular weight and, crucially, the isotopic signature that serves as irrefutable proof of chlorination. By employing these complementary techniques in a logical, self-validating workflow, researchers can proceed with confidence in the identity and purity of their synthesized compounds, a cornerstone of rigorous scientific and pharmaceutical development.

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A Comparative Guide to the Structural Validation of 2-Chloro-5-methyl-1,6-naphthyridine Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of complex heterocyclic compounds such as 2-Chloro-5-methyl-1,6-naphthyridine, seemingly minor positional changes of substituents can drastically alter biological activity and intellectual property claims. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its limitations in resolving complex spin systems and assigning quaternary carbons in densely substituted aromatic systems can lead to ambiguity.[1][2][3] This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a robust, self-validating system for the definitive structural elucidation of this compound.

The Challenge: Limitations of 1D NMR for Isomeric Naphthyridines

The 1,6-naphthyridine core is one of several possible isomers of diazanaphthalenes, each with a unique electronic environment that influences the chemical shifts of its constituent protons and carbons.[4][5] For a molecule like this compound, the proton NMR spectrum is expected to show signals for three aromatic protons and one methyl group. While integration and splitting patterns from a 1D ¹H NMR spectrum can offer initial clues, overlapping signals and the inability to directly observe ¹³C-¹H connections can make definitive assignment challenging.[6] For instance, distinguishing between this target molecule and a potential isomeric impurity, such as 7-Chloro-5-methyl-1,6-naphthyridine, based solely on 1D data could be inconclusive without extensive and complex decoupling experiments.

The Solution: A Multi-faceted Approach with 2D NMR

Two-dimensional NMR spectroscopy overcomes the limitations of 1D techniques by spreading spectral information across two frequency axes, revealing correlations between nuclei.[7][8][9][10][11] This multi-dimensional view provides a clear roadmap of the molecular structure by showing which atoms are connected and how they are arranged. The combination of COSY, HSQC, and HMBC experiments creates a powerful and complementary dataset for unambiguous structural validation.[12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for mapping out adjacent protons in a spin system.[13][14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH). This experiment is highly sensitive and definitively links specific proton signals to their corresponding carbon signals.[15][16][17][18]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). This is the key experiment for piecing together the molecular skeleton, connecting proton-carbon fragments across non-protonated (quaternary) carbons and heteroatoms.[15][18][19]

Experimental Protocol: A Self-Validating Workflow

The following provides a generalized, step-by-step methodology for acquiring high-quality 2D NMR data for the structural validation of this compound. The causality behind these steps is to ensure data integrity and optimal resolution for confident interpretation.

Step 1: Sample Preparation

  • Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[20]

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Ensure the sample height is adequate for the spectrometer's probe (~4.5 cm is standard).[13]

Step 2: Spectrometer Setup and 1D Spectra Acquisition

  • Acquire a standard 1D ¹H NMR spectrum to verify sample concentration and assess signal dispersion.

  • Acquire a 1D ¹³C NMR spectrum to identify the number of carbon environments and their approximate chemical shifts.

  • These initial 1D spectra are crucial for setting the spectral widths for the 2D experiments, ensuring all relevant signals are captured.

Step 3: 2D NMR Data Acquisition

  • COSY: Run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment. The DQF-COSY can provide cleaner spectra, especially for samples with sharp singlets, though at a slight cost to sensitivity.[13]

  • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. This is a proton-detected experiment, making it significantly more sensitive than older carbon-detected methods like HETCOR.[13][17] An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[15]

  • HMBC: Acquire a gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 7-8 Hz to observe correlations over 2-3 bonds.[13][15]

The logical flow of this experimental workflow is visualized below.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Validation dissolve Dissolve Compound (10-15 mg in 0.6 mL solvent) filter Filter into NMR Tube dissolve->filter proton_1d Acquire ¹H Spectrum filter->proton_1d Set Spectral Widths carbon_1d Acquire ¹³C Spectrum cosy COSY carbon_1d->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc interpretation Correlate Data hmbc->interpretation validation Confirm Structure interpretation->validation

Caption: Experimental workflow for 2D NMR structural validation.

Data Interpretation and Structural Validation

Let's predict the key correlations for this compound. The numbering convention used is shown below.

this compound Structure with Numbering

Predicted ¹H and ¹³C Chemical Shifts (Hypothetical)

Proton LabelPredicted ¹H Shift (ppm)Carbon LabelPredicted ¹³C Shift (ppm)
H3~7.3C2~152 (Quaternary)
H4~8.0C3~122
H7~7.5C4~138
H8~8.5C4a~125 (Quaternary)
5-CH₃~2.6C5~158 (Quaternary)
C7~120
C8~148
C8a~145 (Quaternary)
5-CH₃~24

Note: These are estimated values. Actual shifts will vary based on solvent and experimental conditions.

COSY Analysis: Mapping Proton Neighbors

The COSY spectrum will reveal through-bond proton-proton couplings. For our target molecule, we expect to see correlations between adjacent aromatic protons.

Table 1: Predicted COSY Correlations

Correlating Protons Coupling Type Structural Insight
H3 ↔ H4 ³JHH Confirms the connectivity of the C3-C4 fragment.

| H7 ↔ H8 | ³JHH | Confirms the connectivity of the C7-C8 fragment. |

The absence of correlations between {H3, H4} and {H7, H8} confirms they belong to separate spin systems on different rings.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the confident assignment of protonated carbons.

Table 2: Predicted HSQC Correlations (¹JCH)

Proton (¹H Shift) Correlating Carbon (¹³C Shift) Structural Insight
H3 (~7.3 ppm) C3 (~122 ppm) Assigns the C3 carbon.
H4 (~8.0 ppm) C4 (~138 ppm) Assigns the C4 carbon.
H7 (~7.5 ppm) C7 (~120 ppm) Assigns the C7 carbon.
H8 (~8.5 ppm) C8 (~148 ppm) Assigns the C8 carbon.

| 5-CH₃ (~2.6 ppm) | 5-CH₃ (~24 ppm) | Assigns the methyl carbon. |

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the most powerful tool for this validation, as it reveals long-range connections that piece the entire structure together, crucially including the non-protonated quaternary carbons.

Table 3: Key Predicted HMBC Correlations (²JCH & ³JCH)

Proton (¹H Shift) Correlating Carbons (¹³C Shift) Structural Insight
H3 (~7.3 ppm) C4a, C2 Confirms H3 is adjacent to the C4a bridgehead and the chloro-substituted C2.
H4 (~8.0 ppm) C4a, C5 Crucial: Correlation to C5 proves H4 is on the same ring as the methyl-bearing carbon.
H7 (~7.5 ppm) C5, C8a Crucial: Correlation to C5 links this proton to the methyl-bearing ring.
H8 (~8.5 ppm) C4a, C7 Confirms H8 is adjacent to the C4a bridgehead and C7.

| 5-CH₃ (~2.6 ppm) | C4a, C5, C7 | Definitive: Strong correlations to C4a and C5, and a key correlation to C7, unambiguously places the methyl group at the C5 position. |

The logical relationship of how these correlations build the final structure is illustrated below.

G H3 H3 H4 H4 H3->H4 COSY C2 C2-Cl H3->C2 HMBC C3 C3 H3->C3 HSQC C4 C4 H4->C4 HSQC C5 C5 H4->C5 HMBC H7 H7 H8 H8 H7->H8 COSY C7 C7 H7->C7 HSQC C8 C8 H8->C8 HSQC C8a C8a H8->C8a HMBC Me 5-CH₃ C4a C4a Me->C4a HMBC Me->C5 HMBC Me->C7 HMBC C_Me C-Me Me->C_Me HSQC

Caption: Key 2D NMR correlations confirming the structure.

Comparative Advantage of Each Technique

TechniquePrimary InformationAdvantage for this MoleculeLimitation if Used Alone
COSY ¹H-¹H connectivity (2-3 bonds)Quickly establishes two separate proton spin systems (H3-H4 and H7-H8).Cannot place the substituents (Cl, CH₃) or connect the two aromatic fragments.
HSQC ¹H-¹³C direct attachment (1 bond)Unambiguously assigns all protonated carbons, linking ¹H and ¹³C spectra.Provides no information about the quaternary carbons (C2, C4a, C5, C8a), which form the core skeleton.
HMBC ¹H-¹³C long-range connectivity (2-4 bonds)Pivotal. Connects all fragments by showing correlations across quaternary carbons. The correlation from the methyl protons to C4a, C5, and C7 is definitive proof of the substituent positions.Can sometimes be complex to interpret without HSQC to first identify direct connections. The absence of a correlation is not always definitive proof against proximity.[15]

Conclusion

While 1D NMR is an essential first step, it lacks the resolving power to single-handedly validate the structure of this compound against its potential isomers. The true power of structural elucidation lies in the synergistic application of 2D NMR techniques. COSY efficiently maps out the proton frameworks, HSQC provides the direct ¹H-¹³C linkages, and HMBC serves as the master architect, assembling the complete molecular skeleton across heteroatoms and quaternary centers. This integrated 2D NMR approach provides a self-validating, unambiguous, and robust dataset that meets the high standards of scientific integrity required in pharmaceutical research and drug development.[6][7][21]

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4). Available at: [Link][7]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link][8]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link][1]

  • Radinka Journal of Health Science. (2025). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Available at: [Link][9]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link][2]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link][12]

  • Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications. Available at: [Link][6]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link][3]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link][15]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available at: [13]

  • ACS Publications. (2020). Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications. Journal of Chemical Information and Modeling. Available at: [Link][21]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. In Advances in Polymer Science. Available at: [Link][16]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link][19]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Available at: [Link][17]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link][10]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link][18]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link][11]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link][14]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link][5]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link][20]

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A Comparative Guide to the In Vitro Anti-Cancer Activity of 1,6-Naphthyridine Derivatives: An Analysis of the 2-Chloro-5-methyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro anti-cancer activity of 1,6-naphthyridine derivatives, with a particular focus on elucidating the potential of the 2-Chloro-5-methyl-1,6-naphthyridine scaffold. While direct experimental data on this specific substitution pattern is emerging, we can infer its potential efficacy and mechanism of action by analyzing robust structure-activity relationship (SAR) data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for cancer therapy.

Naphthyridine compounds are a class of bicyclic heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1][2] The nitrogen atoms' placement within the two fused pyridine rings gives rise to six possible isomers, with the 1,6-naphthyridine core being a particularly privileged structure in the design of anti-cancer agents.[3] These compounds have been investigated as potential therapeutics that function through various mechanisms, including the inhibition of critical cellular enzymes like topoisomerase and heat shock protein 90 (Hsp90).[1][4]

Structure-Activity Relationship (SAR) Insights: The Role of C2 and C5 Substitutions

The anti-cancer potency of the 1,6-naphthyridine core is highly dependent on the nature and position of its substituents. Understanding these structure-activity relationships is crucial for the rational design of new, more effective derivatives.

  • The C2 Position: The C2 position is a key site for modification to enhance cytotoxic activity. Studies on various naphthyridine derivatives have shown that introducing aromatic or heteroaromatic rings at this position can be critical for cytotoxicity.[1] A chloro-substituent, as in the titular scaffold, is an interesting bioisostere for other groups and its electron-withdrawing nature can significantly modulate the electronic properties of the entire ring system, potentially influencing interactions with biological targets.

  • The C5, C6, and C7 Positions: Methylation on the naphthyridine ring has been shown to influence activity. In one study, methyl-substituted compounds at the C6 or C7 positions were generally more active than those substituted at the C5 position.[1] However, this does not preclude activity for C5-methyl derivatives but suggests that steric and electronic factors at this position play a nuanced role. The presence of a methyl group at C5 in the "this compound" scaffold could influence solubility, metabolic stability, and the overall conformation of the molecule, thereby affecting its binding to target proteins.

Comparative In Vitro Cytotoxicity of Naphthyridine Derivatives

To contextualize the potential of the this compound scaffold, it is essential to compare the performance of other reported derivatives. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various naphthyridine compounds against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Dibenzo[c,h][1][5]naphthyridine Derivative (32) Leukemia (K-562)< 1.0[6]
Dibenzo[c,h][1][5]naphthyridine Derivative (32) Leukemia (RPMI-8226)< 1.0[6]
Dibenzo[c,h][1][5]naphthyridine Derivative (32) Ovarian (IGROV1)< 1.0[6]
1,6-Naphthyridine Derivative (16) Leukemia (HL-60)0.1[1]
1,6-Naphthyridine Derivative (16) Cervical (HeLa)0.7[1]
1,6-Naphthyridine Derivative (16) Prostate (PC-3)5.1[1]
1,6-Naphthyridin-2(1H)-one (A34) Hepatocellular Carcinoma (Hep-3B)Data in source[7]
Aaptamine (Natural 1,6-Naphthyridine) Non-small cell lung (H1299, A549)~38 - 54 (10.47-15.03 µg/mL)[2]
Bisleuconothine A (1,7-Naphthyridine) Colon (HT29)1.09[2]
Bisleuconothine A (1,7-Naphthyridine) Colon (SW480)2.74[2]

Note: IC₅₀ values are a measure of potency; a lower value indicates higher activity.

Key Mechanisms of Action for Naphthyridine Derivatives

The anti-cancer effects of naphthyridine derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation. Two well-documented mechanisms are the inhibition of Topoisomerase enzymes and the chaperone protein Hsp90.

Topoisomerase Inhibition

Topoisomerases are critical enzymes that manage DNA topology during replication, transcription, and repair.[5] Many potent anti-cancer drugs, such as the indenoisoquinolines, function by inhibiting these enzymes.[6][8] Certain 1,6-naphthyridine derivatives have been specifically designed as Topoisomerase I (Top1) inhibitors.[6][8] They act by stabilizing the Top1-DNA cleavage complex, which prevents the re-ligation of the DNA strand. This leads to an accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).[5]

Topoisomerase_Inhibition cluster_0 Normal Cell Cycle cluster_1 Inhibition by Naphthyridine Derivative DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 binds Relaxed_DNA Relaxed DNA for Replication/Transcription Top1->Relaxed_DNA unwinds Complex Ternary Complex (Drug-Top1-DNA) Top1->Complex binds Drug 1,6-Naphthyridine Derivative Drug->Complex DSB DNA Double-Strand Breaks Complex->DSB stabilizes cleavage, prevents re-ligation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by 1,6-naphthyridine derivatives.

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival (e.g., Akt, HER2, Raf-1). Hsp90 is often overexpressed in cancer cells, making it an attractive therapeutic target.[4] A series of novel 1,6-naphthyridin-2(1H)-ones have been developed as analogues of the natural product Novobiocin to target the C-terminal domain of Hsp90.[4] Inhibition of Hsp90 leads to the degradation of its client proteins, disrupting multiple signaling pathways and resulting in cell cycle arrest and apoptosis.[4]

Hsp90_Inhibition cluster_0 Hsp90 Function in Cancer Cell cluster_1 Inhibition by Naphthyridine Derivative Hsp90 Hsp90 Chaperone Client Oncogenic Client Proteins (e.g., Akt, HER2) Inhibited_Hsp90 Inhibited Hsp90 Active_Client Folded, Active Proteins Client->Active_Client folding & stabilization by Hsp90 Proliferation Cell Proliferation & Survival Active_Client->Proliferation Drug 1,6-Naphthyridine Derivative Drug->Hsp90 binds & inhibits Degradation Client Protein Degradation Inhibited_Hsp90->Degradation leads to Cell_Death Apoptosis / Cell Cycle Arrest Degradation->Cell_Death

Caption: Mechanism of Hsp90 inhibition by 1,6-naphthyridine derivatives.

Experimental Protocols for In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized assays are employed to assess the anti-cancer activity of novel compounds. The following protocols outline the core methodologies used in the field.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the compound-containing medium is added to each well. Control wells receive medium with solvent only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed cells in 96-well plate (24h incubation) start->seed treat 2. Treat with serial dilutions of Naphthyridine derivative seed->treat incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT solution (4h incubation) incubate->add_mtt solubilize 5. Solubilize formazan crystals (e.g., with DMSO) add_mtt->solubilize read 6. Measure absorbance at 570 nm solubilize->read analyze 7. Calculate % viability and determine IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Standard workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold remains a highly promising framework for the development of novel anti-cancer agents. Based on extensive structure-activity relationship studies of related compounds, the proposed this compound structure possesses key features that warrant its synthesis and biological evaluation. The chloro-substituent at the C2 position and the methyl group at the C5 position are expected to modulate the compound's electronic properties and pharmacokinetics, potentially leading to potent and selective anti-cancer activity.

Future research should focus on the synthesis of this derivative and its analogues, followed by comprehensive in vitro screening against a diverse panel of cancer cell lines. Subsequent studies should aim to elucidate the specific mechanism of action, investigating its potential as a Topoisomerase inhibitor, Hsp90 inhibitor, or its effect on other cancer-related pathways. This systematic approach will be crucial in validating the therapeutic potential of this promising chemical scaffold.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. (2013-12-16). Available from: [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit. (2021-02-23). Available from: [Link]

  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. (2016-08-25). Available from: [Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. (2022-05-29). Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Design, Synthesis and Evaluation of Dibenzo[c,h][1][5]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents - NIH. (2010-11-23). Available from: [Link]

  • Design, synthesis, and evaluation of dibenzo[c,h][1][5]naphthyridines as topoisomerase I inhibitors and potential anticancer agents - PubMed. (2010-12-23). Available from: [Link]

Sources

Comparing the efficacy of different palladium catalysts for Suzuki coupling with 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-carbon bonds. In the realm of medicinal chemistry and materials science, the functionalization of nitrogen-containing heterocycles is of paramount importance, with the 1,6-naphthyridine scaffold being a privileged core in numerous biologically active compounds. The coupling of readily available and cost-effective 2-chloro-5-methyl-1,6-naphthyridine with various boronic acids presents a key strategic approach to novel derivatives. However, the inherent electronic properties of the naphthyridine ring and the relative inertness of the C-Cl bond necessitate a careful selection of the palladium catalyst to achieve optimal efficiency and yield.

This guide offers an in-depth, objective comparison of the efficacy of different classes of palladium catalysts for the Suzuki coupling of this compound. Drawing upon established principles of organometallic catalysis and supported by experimental data from the literature on analogous systems, this document aims to provide researchers with the insights needed to make informed decisions in catalyst selection, ultimately accelerating discovery and development efforts.

The Catalytic Challenge: Coupling an Electron-Deficient Heteroaryl Chloride

The Suzuki-Miyaura coupling of this compound presents a classic challenge in palladium catalysis. The electron-deficient nature of the pyridine ring can deactivate the C-Cl bond towards oxidative addition, the rate-determining step in the catalytic cycle for many aryl chlorides. Furthermore, the nitrogen lone pair can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition. The choice of ligand on the palladium catalyst is therefore critical to overcoming these hurdles.

A Comparative Overview of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intrinsically linked to the electronic and steric properties of its supporting ligands. These ligands modulate the reactivity of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination. We will compare three major classes of palladium catalysts: traditional phosphine-based catalysts, ferrocene-based catalysts, and the more modern, highly active Buchwald-type catalysts.

Traditional Phosphine Ligands: The Workhorse Catalyst

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, commercially available, and relatively inexpensive catalyst for a variety of cross-coupling reactions.[1] However, its performance with challenging substrates like heteroaryl chlorides can be limited. The moderate electron-donating ability and relatively small cone angle of triphenylphosphine may not be sufficient to promote the difficult oxidative addition of the C-Cl bond on the electron-deficient naphthyridine ring. Consequently, reactions with Pd(PPh₃)₄ often require higher catalyst loadings, elevated temperatures, and longer reaction times, which can lead to the formation of byproducts and decomposition of sensitive substrates.[1] For activated chloropyridines, Pd(PPh₃)₄ can be a viable option, but for more demanding couplings, its efficacy diminishes.[1]

Ferrocenylphosphine Ligands: Enhanced Stability and Activity

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂, represents a significant improvement over catalysts with simple monodentate phosphine ligands. The dppf ligand is a chelating bisphosphine that forms a stable complex with the palladium center.[2] This increased stability can translate to a longer catalyst lifetime and higher turnover numbers. The bite angle of the dppf ligand also influences the geometry at the metal center, which can promote the desired catalytic steps. In many instances, Pd(dppf)Cl₂ has proven to be a superior catalyst to Pd(PPh₃)₄ for Suzuki couplings, particularly in pharmaceutical process chemistry where robustness and reliability are key.[2][3]

Buchwald-Type Biarylphosphine Ligands: The Modern Standard for Challenging Couplings

The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[4] Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling a wide range of challenging substrates, including unactivated aryl and heteroaryl chlorides.[4][5] The key to their success lies in a combination of steric and electronic effects. The steric bulk of these ligands promotes the formation of the catalytically active monoligated Pd(0) species, while their strong electron-donating character facilitates the oxidative addition of the C-Cl bond.[4] These catalysts often operate under milder conditions, at lower catalyst loadings, and provide higher yields in shorter reaction times compared to traditional systems.[1] For the Suzuki coupling of chloropyridines and other challenging heteroaryl chlorides, Buchwald-type catalysts are frequently the catalysts of choice.[1][6]

Quantitative Comparison of Catalyst Performance

Catalyst SystemLigandTypical Catalyst Loading (mol%)Typical Reaction ConditionsRepresentative Yield (%)Reference
Pd(PPh₃)₄PPh₃3-51,4-Dioxane/H₂O, 100 °C, 12-24 h60-75
Pd(dppf)Cl₂dppf2-5Toluene or Ethanol, 80-100 °C, 2-12 h80-90[3]
Pd(OAc)₂ / SPhosSPhos1-21,4-Dioxane or Toluene, 80-100 °C, 2-8 h>90
XPhos Pd G3XPhos1-2THF or Toluene, 80-100 °C, 2-8 h>90[7]

Note: Yields are representative and can vary based on the specific substrates, base, solvent, and other reaction conditions.

Mechanistic Insights: Why Ligand Choice Matters

The superiority of Buchwald-type ligands for the Suzuki coupling of heteroaryl chlorides can be understood by examining the key steps of the catalytic cycle.

Suzuki_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [Ar'-B(OH)₃]⁻ Diaryl_Pd(II) Ar-Pd(II)-Ar'(L) Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Substrates This compound + Ar'-B(OH)₂ + Base Substrates->Oxidative_Addition Substrates->Transmetalation

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: This is often the rate-limiting step for aryl chlorides. Bulky, electron-rich ligands like SPhos and XPhos enhance the electron density on the palladium(0) center, promoting its insertion into the C-Cl bond. The steric bulk also favors the formation of a monoligated Pd(0) species, which is believed to be the active catalyst.

Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex. The nature of the ligand can influence the rate of this step.

Reductive Elimination: The final step involves the coupling of the two organic moieties and the regeneration of the palladium(0) catalyst. Bulky ligands can accelerate this step by creating steric strain in the diarylpalladium(II) intermediate, thus favoring the formation of the C-C bond.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki coupling of this compound with a desired arylboronic acid. Note: These are starting points, and optimization of the base, solvent, temperature, and reaction time may be necessary for each specific substrate combination.

Protocol 1: Suzuki Coupling using a Buchwald-type Catalyst (e.g., SPhos)

Protocol_Buchwald cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Flask To a flame-dried Schlenk flask... Reagents ...add this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), and Base (e.g., K₃PO₄, 2.0-3.0 equiv). Flask->Reagents Catalyst Add Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%). Reagents->Catalyst Evacuate Evacuate and backfill with Argon or Nitrogen (3x). Catalyst->Evacuate Solvent Add degassed solvent (e.g., Toluene or 1,4-Dioxane). Evacuate->Solvent Heat Heat the mixture to 80-110 °C with stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Dilute Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Cool->Dilute Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Dilute->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling using a Buchwald-type catalyst.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is similar to the one above, with the primary difference being the catalyst used.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, the selection of the palladium catalyst is a critical parameter for success. While traditional catalysts like Pd(PPh₃)₄ may provide the desired product, they are likely to require harsh conditions and result in modest yields. Pd(dppf)Cl₂ offers a more robust and generally higher-yielding alternative.

However, for achieving the highest efficiency, particularly with a broad range of arylboronic acids and under milder conditions, the use of a Buchwald-type catalyst system, such as one employing the SPhos or XPhos ligand, is strongly recommended . These advanced catalytic systems are specifically designed to overcome the challenges associated with the coupling of unactivated heteroaryl chlorides and are likely to provide superior yields, shorter reaction times, and a broader substrate scope. The initial investment in these more specialized ligands is often offset by the significant improvements in reaction performance and the simplification of product purification.

References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Barbe, G., & Charette, A. B. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Ma, D., & Li, C. (2017). Efficient synthesis of 1,9-substituted benzo[h][8][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC.

  • Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reactivity, and applic
  • Joshaghani, M., & Jalilzadeh, F. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
  • Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Buchwald Phosphine Ligands. (n.d.). Merck Millipore.
  • Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
  • del Pozo, C., & Buchwald, S. L. (2022).
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (n.d.). Benchchem.
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. (n.d.). Benchchem.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Thermo Fisher Scientific.
  • Doyle, A. G. (2022, October 18). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group.
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
  • Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]. (n.d.). TCI Chemicals.
  • Kinzel, T., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabi, M. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst.
  • Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. (n.d.).
  • Bhaskaran, S., & M., S. (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. (2019, April 2).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). MDPI.
  • Reddy, T. R., & Kumar, M. S. (2022). Towards novel tacrine analogues: Pd(dppf)
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. (n.d.).
  • Movassaghi, M., & Hill, M. D. (2024).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Organic Chemistry Portal.
  • Al-Otaibi, M. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • de la Torre, B. G., & Albericio, F. (2021). 1,6-Naphthyridin-2(1H)

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A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. For novel heterocyclic compounds like 2-Chloro-5-methyl-1,6-naphthyridine, a crucial building block in medicinal chemistry, rigorous purity assessment is non-negotiable.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity evaluation of this compound, offering experimental insights and protocols for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Naphthyridine Derivatives

Naphthyridines are a class of bicyclic aromatic N-heterocycles with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3][4] Therefore, robust analytical methods are essential to detect, identify, and quantify any process-related impurities, degradation products, or residual solvents.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for many heterocyclic compounds.[5][6] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations to resolve the main component from its structurally similar impurities.

Optimizing an HPLC Method for this compound

Given the chemical structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The following protocol is an optimized method based on established principles for the analysis of related heterocyclic compounds.[7][8]

Experimental Protocol 1: Optimized RP-HPLC Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 80% B
  • 25-30 min: 80% B
  • 30.1-35 min: 20% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C

3. Detection:

  • UV Wavelength: 254 nm

4. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Injection Volume: 10 µL
Rationale for Method Parameters:
  • C18 Column: Provides excellent hydrophobic retention for the aromatic naphthyridine core.

  • Phosphoric Acid: Acts as an ion-suppressing agent to ensure sharp, symmetrical peaks for the basic nitrogen atoms in the naphthyridine ring.

  • Acetonitrile: A common organic modifier in RP-HPLC with good UV transparency.

  • Gradient Elution: Necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved from any closely eluting species.

A Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a powerful tool, it is not the only option for purity assessment. Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), offers a complementary approach, especially for volatile and semi-volatile impurities.[9]

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Perspective

GC-MS is highly sensitive and provides structural information, making it ideal for identifying unknown impurities and residual solvents.[9] However, it requires the analyte to be volatile and thermally stable. For this compound, derivatization might be necessary to improve its volatility.

Experimental Protocol 2: GC-MS Method for Impurity Profiling

1. Instrumentation:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Inlet Temperature: 280 °C
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 2 min
  • Ramp: 10 °C/min to 280 °C, hold for 10 min
  • Injection Mode: Split (10:1)

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 40-500
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent like Dichloromethane to a concentration of 1 mg/mL.
  • Injection Volume: 1 µL

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS depends on the specific goals of the analysis. The following table summarizes the key performance attributes of each technique for the purity assessment of this compound.

Parameter Optimized RP-HPLC GC-MS Justification
Applicability Excellent for the parent compound and non-volatile impurities.Suitable for volatile and semi-volatile impurities; may require derivatization for the parent compound.HPLC is generally more suitable for non-volatile compounds like naphthyridines.
Selectivity High, based on differential partitioning between stationary and mobile phases.Very high, based on both chromatographic separation and mass fragmentation patterns.GC-MS offers superior selectivity due to the added dimension of mass analysis.
Sensitivity (LOD/LOQ) Typically in the low ng range.Can reach pg levels for targeted impurities.GC-MS often provides lower limits of detection for amenable compounds.
Analysis Time ~35 minutes per sample.~30 minutes per sample.Both techniques offer comparable run times.
Quantification Highly reproducible and accurate with UV detection.Can be quantitative, but may require internal standards for best accuracy.HPLC with UV detection is generally considered more robust for routine quantification.
Impurity Identification Requires collection of fractions for further analysis (e.g., by MS or NMR).Provides structural information directly from the mass spectrum.GC-MS is superior for the tentative identification of unknown volatile impurities.

Workflow Visualization

To better illustrate the analytical processes, the following diagrams outline the workflows for both HPLC and GC-MS purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for purity assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc inject_gc Inject into GC-MS dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_ms Mass Spectrometry Detection separate_gc->detect_ms process_data Process Chromatogram detect_ms->process_data identify Identify Impurities (Library Search) process_data->identify quantify Quantify (if needed) identify->quantify

Caption: GC-MS workflow for impurity profiling.

Conclusion and Recommendations

For the routine purity assessment and quantification of this compound, the optimized RP-HPLC method is the recommended primary technique . Its robustness, reproducibility, and suitability for non-volatile compounds make it ideal for quality control environments.

GC-MS should be employed as a complementary, orthogonal technique . It is invaluable for:

  • Impurity identification: Elucidating the structure of unknown volatile or semi-volatile impurities.

  • Residual solvent analysis: A critical quality attribute for APIs.

  • Method validation: Confirming the purity results obtained by HPLC.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug developers can build a comprehensive purity profile for this compound, ensuring the quality and safety of this important chemical entity.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
  • Saraswat, H., et al. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research, 28(2S).
  • Matrix Scientific. (n.d.). 2-Chloro-5-methyl[7][9]naphthyridine. Retrieved from

  • Benchchem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • Muszalska, I., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
  • Nature Portfolio. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is a cornerstone of modern drug discovery. The 1,6-naphthyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving selectivity remains a significant challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] A rigorous and early assessment of a compound's cross-reactivity is therefore not just a regulatory hurdle, but a critical step in elucidating its true mechanism of action and therapeutic potential.

This guide provides an in-depth comparison of methodologies for kinase inhibitor cross-reactivity profiling, using publicly available data for exemplary naphthyridine-based inhibitors and well-characterized multi-kinase inhibitors as benchmarks. While extensive public data on the specific 2-Chloro-5-methyl-1,6-naphthyridine core is limited, the principles, protocols, and comparative logic detailed herein provide a robust framework for researchers developing novel inhibitors based on this or any other scaffold.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[2] Most kinase inhibitors are designed to be ATP-competitive, targeting the conserved ATP-binding site. This shared structural feature is the primary reason for inhibitor promiscuity.[3]

Why is cross-reactivity profiling essential?

  • Target Validation: Ensuring that the observed biological effect of a compound is indeed due to the inhibition of the intended target and not an off-target kinase.

  • Safety and Toxicity: Identifying potential off-target interactions that could lead to adverse effects. It is now well-recognized that selectivity is a critical issue for the safety of protein kinase inhibitors.[1]

  • Polypharmacology: Uncovering additional targets that may contribute to the compound's efficacy, potentially leading to multi-targeted therapies for complex diseases.[1]

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.

Key Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

Several powerful technologies are available to profile the interaction of a small molecule against a large panel of kinases. These can be broadly categorized as biochemical assays and cell-based proteomic approaches.

Biochemical Assays (In Vitro)

These assays measure the direct interaction between an inhibitor and a purified, recombinant kinase. They are highly reproducible and are the gold standard for determining intrinsic inhibitory potency (e.g., IC50 or Kd).

Representative Technology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Experimental Protocol: IC50 Determination with ADP-Glo™

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., a 10-point, 3-fold dilution series) in DMSO.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the test inhibitor dilution to the appropriate wells.

    • Add 5 µL of a solution containing the specific kinase and its corresponding substrate peptide.

    • Initiate the reaction by adding 2.5 µL of an ATP solution at a concentration typically near the Km for the specific kinase.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then use the new ATP to drive a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_rxn Kinase Reaction cluster_detect Signal Detection cluster_analysis Data Analysis A Serial Dilution of This compound Derivative in DMSO D Dispense Compound, Kinase/Substrate, and ATP into 384-well Plate A->D B Prepare Kinase/ Substrate Mix B->D C Prepare ATP Solution C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Incubate at RT (40 min) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) G->H I Incubate at RT (30-60 min) H->I J Read Luminescence I->J K Plot Luminescence vs. log[Inhibitor] J->K L Fit Dose-Response Curve to Determine IC50 K->L

Caption: Workflow for determining inhibitor IC50 using a biochemical kinase assay.

Chemoproteomic Approaches (Cell-Based)

These methods assess inhibitor binding to kinases within a complex biological sample, such as a cell lysate, providing a more physiologically relevant context.

Representative Technology: Kinobeads

The Kinobeads technology utilizes a mixture of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") to capture a large portion of the expressed kinome from a cell lysate.[5][6][7] The selectivity of a soluble test inhibitor is then determined by its ability to compete with the beads for kinase binding.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Culture cells of interest to the desired density and harvest. Lyse the cells under non-denaturing conditions to create a native proteome lysate.

  • Inhibitor Incubation: Aliquot the cell lysate and incubate with increasing concentrations of the test inhibitor (and a DMSO vehicle control) for a defined period (e.g., 1 hour).

  • Kinobeads Enrichment: Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow for the binding of kinases not occupied by the test inhibitor.[6]

  • Washing and Digestion: Pellet the beads by centrifugation, discard the supernatant, and wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: For each kinase, determine the dose-dependent reduction in binding to the kinobeads in the presence of the test inhibitor. This allows for the generation of binding curves and the determination of apparent dissociation constants (Kd,app) for numerous kinases simultaneously.[2][8]

Workflow for Kinobeads Profiling

G A Cell Lysate (Native Proteome) B Incubate with Test Inhibitor (Dose-Response) A->B C Add Kinobeads (Affinity Capture) B->C D Wash Beads & Remove Non-specific Binders C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis of Peptides E->F G Protein ID & Quantification F->G H Generate Competition Binding Curves (Kd,app) G->H

Caption: Chemoproteomic workflow for kinase inhibitor profiling using Kinobeads.

Comparative Selectivity Profiles

To contextualize the data for a novel inhibitor from the this compound series, it is crucial to compare its profile against inhibitors with known selectivity characteristics. Here, we present representative data for a highly selective naphthyridine-based inhibitor and two well-known, clinically approved multi-targeted inhibitors.

Case Study 1: A Highly Selective 1,6-Naphthyridine CDK5 Inhibitor

Recent work has led to the discovery of 1,6-naphthyridine-based inhibitors with exceptional selectivity for Cyclin-Dependent Kinase 5 (CDK5), a target implicated in autosomal dominant polycystic kidney disease.[9][10] Unlike many kinase inhibitors, these compounds were engineered to avoid the broad anti-proliferative effects associated with inhibiting other CDK family members.[9][10]

Kinase TargetGFB-12811 (IC50, nM)
CDK5/p25 <10
CDK1/CycB>10,000
CDK2/CycA>10,000
CDK9/CycT1>10,000
Selectivity PanelGenerally inactive across a broad kinome panel
Data is representative of highly selective compounds from the series described in Daniels et al., J Med Chem, 2022.[10]

This profile exemplifies a "selective" inhibitor, where potency is concentrated on the desired target with minimal off-target activity at relevant concentrations.

Case Study 2: Silmitasertib (CX-4945) - A Naphthyridine with Known Off-Targets

Silmitasertib is a clinical-stage inhibitor based on a benzo[c][6][11]naphthyridine core, primarily targeting Casein Kinase 2 (CK2).[12] While potent against CK2, kinome profiling has revealed significant activity against a few other kinases.

Kinase TargetSilmitasertib (CX-4945) Potency
CK2A1 (CSNK2A1) Ki = 0.38 nM, IC50 = 1 nM
DYRK1AKd,app = 35 nM
GSK3βIC50 = 190 nM
FLT3IC50 = 35 nM
PIM1IC50 = 46 nM
Data compiled from multiple sources.[2][8]

This profile is that of a "spectrum selective" inhibitor, potent against a primary target but with known, characterized off-targets that may contribute to its overall biological activity.

Benchmarks: Promiscuous Multi-Targeted Inhibitors

Dasatinib and Sunitinib are FDA-approved drugs known for their broad activity across multiple kinase families. They serve as excellent benchmarks for promiscuous or multi-targeted profiles.

Kinase TargetDasatinib (% Inhibition @ 100 nM)Sunitinib (% Inhibition @ 1 µM)
ABL1 >99 36
SRC >99 33
LCK>9922
YES1>9924
VEGFR2 85>99
PDGFRβ 88>99
KIT 92>99
FLT3>90>99
RET>90>99
CSF1R>9095
Data is representative and compiled from publicly available kinome scan databases.[13][14][15] Primary targets are highlighted in bold.

These profiles clearly show potent inhibition of numerous, often structurally diverse kinases, highlighting the utility of broad profiling to understand the full spectrum of a compound's activity.

Data Interpretation and Visualization

The output from a large-scale kinase screen can be complex. Effective visualization is key to interpretation.

Kinome Dendrograms

A powerful way to visualize selectivity is to map the inhibited kinases onto a phylogenetic tree of the human kinome. This allows for an immediate visual assessment of how selective an inhibitor is and which kinase families it targets.

G Kinome dendrogram visualization. Circles represent inhibited kinases, with size proportional to potency. Color can represent kinase family. cluster_tree Human Kinome Dendrogram cluster_inhibitor Inhibitor Hits A TK B TKL C STE D CK1 E AGC F CAMK G CMGC Hit1 Hit2 Hit3 Hit4

Caption: A conceptual kinome tree visualization of inhibitor selectivity.

Clustered Heatmaps

For comparing multiple compounds against a panel of kinases, a clustered heatmap is ideal.[16][17][18] It groups inhibitors with similar selectivity profiles and kinases that are similarly inhibited, revealing patterns in the data.

  • Rows: Individual Kinases

  • Columns: Test Inhibitors

  • Color Intensity: Represents the potency of inhibition (e.g., high potency = bright red, low potency = dark blue).

This visualization quickly identifies both highly selective and broadly active compounds and can reveal unexpected correlations between chemical structure and selectivity patterns.

Conclusion

The journey of a kinase inhibitor from a chemical scaffold like this compound to a clinical candidate is paved with rigorous scientific evaluation. Cross-reactivity profiling is an indispensable part of this process. By employing a combination of robust biochemical and cell-based methodologies, researchers can gain a comprehensive understanding of their compound's selectivity. Comparing this profile against well-characterized benchmarks provides essential context and guides the rational design of next-generation inhibitors with improved efficacy and safety profiles. This guide provides the foundational knowledge and experimental framework necessary to undertake this critical analysis with scientific integrity and strategic insight.

References

  • Golkowski, M., Vidadala, R. S., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S.-E. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(9), 3341–3353. [Link]

  • Golkowski, M., Vidadala, R. S., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 16(9), 3341-3353. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methyl-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe management and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-methyl-1,6-naphthyridine, a halogenated heterocyclic compound. Adherence to these procedures is paramount for laboratory safety, environmental protection, and regulatory compliance.

The principles outlined here are grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), as well as best practices for handling chlorinated organic compounds in a laboratory setting.[1][2][3][4][5][6]

I. Immediate Safety and Hazard Assessment

Core Tenets of Safe Handling:

  • Assume Hazard: In the absence of comprehensive toxicological data, treat this compound as a hazardous substance.

  • Personal Protective Equipment (PPE): The consistent and correct use of PPE is the first line of defense.[1][12]

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][14]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[10][12]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.[12][14]
Body Protection A laboratory coat must be worn at all times.Protects against accidental spills.[12]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling dust or vapors.[12][14]

In the event of a spill, evacuate the area and notify the laboratory safety officer. Small spills can be managed by absorbing the material with an inert substance like vermiculite or sand, which should then be placed in a sealed container for disposal as hazardous waste.[12]

II. Waste Classification and Segregation: A Critical Step

Proper disposal begins with accurate waste identification and segregation. This ensures that incompatible materials are not mixed, preventing dangerous chemical reactions.[1][4]

Step 1: Waste Identification All materials contaminated with this compound must be classified as hazardous chemical waste . This includes:

  • Pure, unused product

  • Reaction byproducts containing the compound

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves)

  • Contaminated sharps (e.g., needles, broken glass)

  • Solutions containing the dissolved compound

Step 2: Waste Segregation As a chlorinated organic compound, waste containing this compound must be segregated into a dedicated halogenated organic waste stream.[13][15][16] This is crucial for several reasons:

  • Safety: Prevents dangerous reactions with incompatible waste streams. For instance, mixing with strong acids or bases should be avoided.[16]

  • Disposal Cost and Method: The disposal of halogenated compounds is often more expensive due to the specific treatment processes required to remove the halogens.[13][15] Keeping it separate from non-halogenated waste can significantly reduce disposal costs.[16]

  • Regulatory Compliance: Adherence to waste segregation protocols is mandated by regulatory agencies.[1][2]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and storage of this compound waste pending disposal by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for solid waste contaminated with this compound.[15][17]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container with a screw-top cap.[12][15] Ensure the container is compatible with the solvents used.

    • Sharps Waste: All sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container.[1][2][15]

  • Labeling:

    • Immediately label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[13][17] Do not use abbreviations.

    • Include the approximate concentration and the solvent if it is a liquid waste.

    • Indicate the date when the first waste was added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[12][13]

    • The SAA should be in a secondary containment tray to contain any potential leaks.[12]

    • Keep waste containers closed at all times, except when adding waste.[12][17] This is crucial to prevent the release of vapors.

  • Arranging for Disposal:

    • When the waste container is nearly full, or before the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.[12]

    • Do not attempt to transport the hazardous waste yourself.[12]

Diagram of Disposal Workflow

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Waste_Gen Waste Generation (Solid, Liquid, Sharps) Classify Classify as Hazardous: Halogenated Organic Waste Waste_Gen->Classify Solid_Waste Solid Waste Container (Labeled) Classify->Solid_Waste Solids Liquid_Waste Liquid Waste Container (Labeled) Classify->Liquid_Waste Liquids Sharps_Waste Sharps Container (Labeled) Classify->Sharps_Waste Sharps SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Solid_Waste->SAA Liquid_Waste->SAA Sharps_Waste->SAA EHS_Pickup Contact EHS for Waste Pickup SAA->EHS_Pickup

Caption: Workflow for the safe disposal of this compound.

IV. Conclusion: A Culture of Safety

The proper disposal of chemical waste like this compound is not merely a procedural task but a cornerstone of a robust laboratory safety culture. By understanding the hazards, meticulously segregating waste streams, and adhering to established protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[5][18]

References

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  • Halogenated Solvents. Environmental Health & Safety, Washington State University. [Link]

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  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.